molecular formula C8H7N3O2 B071232 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178269-03-9

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B071232
CAS No.: 178269-03-9
M. Wt: 177.16 g/mol
InChI Key: VMFYYCGQWQPDFW-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery . This compound belongs to the pyrrolopyridine family, also known as azaisoindoles, which are privileged structures in pharmaceutical research due to their broad biological activity . The pyrrolo[2,3-b]pyridine core is a key pharmacophore in the development of targeted therapeutic agents, notably as potent inhibitors of various kinases and human neutrophil elastase (HNE) . HNE is a serine protease implicated in chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, making inhibitors of this enzyme a significant area of investigation . Furthermore, derivatives of this scaffold have been explored for their antidiabetic and antimycobacterial activities . The specific nitro and methyl substituents on the fused bicyclic ring system make this compound a valuable synthetic precursor for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYYCGQWQPDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440672
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178269-03-9
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The document is structured to deliver not only procedural steps but also the underlying chemical principles and strategic considerations inherent in the synthetic design.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[2] The strategic placement of a nitrogen atom in the six-membered ring can profoundly influence the molecule's electronic distribution and hydrogen bonding capabilities, making it a valuable scaffold for a diverse range of therapeutic targets. The title compound, this compound, incorporates a methyl group that can modulate lipophilicity and a nitro group that serves as a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex drug candidates.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached in a two-stage process. This strategy allows for the controlled construction of the core heterocyclic system followed by the regioselective introduction of the nitro functionality.

Stage 1: Construction of the 6-Methyl-1H-pyrrolo[2,3-b]pyridine Core

The initial phase focuses on the synthesis of the 6-methyl-7-azaindole scaffold. Among the various methods for constructing the 7-azaindole ring system, the Batcho-Leimgruber indole synthesis offers a robust and versatile approach starting from readily available pyridine derivatives.[3] This methodology involves the formation of an enamine from a substituted nitropyridine, followed by reductive cyclization to form the pyrrole ring.

Stage 2: Regioselective Nitration

The second stage involves the electrophilic nitration of the synthesized 6-methyl-7-azaindole. The pyrrole ring of the 7-azaindole system is electron-rich and therefore susceptible to electrophilic attack. The regioselectivity of this reaction is critical, with the C3 position being the most electronically favored site for substitution, analogous to the C2 position of pyrrole.[4] To achieve this selective nitration while avoiding potential side reactions such as polymerization, a mild nitrating agent is essential. A well-established method for the nitration of sensitive heterocyclic systems is the use of nitric acid in acetic anhydride.[5]

The overall synthetic pathway is depicted below:

Synthetic_Pathway 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_A N,N-dimethyl-N'-(5-methyl-2-pyridinyl)formamidine 2-Amino-5-methylpyridine->Intermediate_A DMF-DMA 6-Methyl-1H-pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate_A->6-Methyl-1H-pyrrolo[2,3-b]pyridine Reductive Cyclization This compound This compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine->this compound HNO3, Ac2O

Figure 1: Overall synthetic strategy for this compound.

Detailed Synthetic Protocols

The following sections provide detailed, step-by-step experimental procedures for each stage of the synthesis. These protocols are designed to be self-validating, with clear instructions and checkpoints.

Stage 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

This synthesis is adapted from the general principles of the Batcho-Leimgruber indole synthesis.

Step 1a: Formation of N,N-dimethyl-N'-(5-methylpyridin-2-yl)formamidine

The initial step involves the reaction of 2-amino-5-methylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding formamidine intermediate. This intermediate is key to the subsequent cyclization.

Step_1a cluster_reactants Reactants cluster_products Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine N,N-dimethyl-N'-(5-methylpyridin-2-yl)formamidine N,N-dimethyl-N'-(5-methylpyridin-2-yl)formamidine 2-Amino-5-methylpyridine->N,N-dimethyl-N'-(5-methylpyridin-2-yl)formamidine + DMF-DMA - Methanol - Dimethylamine DMF-DMA DMF-DMA

Figure 2: Reaction scheme for the formation of the formamidine intermediate.

Experimental Protocol:

  • To a solution of 2-amino-5-methylpyridine (10.8 g, 100 mmol) in 100 mL of anhydrous toluene is added dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 110 mmol).

  • The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude N,N-dimethyl-N'-(5-methylpyridin-2-yl)formamidine, which can be used in the next step without further purification.

Step 1b: Reductive Cyclization to 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The formamidine intermediate undergoes reductive cyclization to form the desired 7-azaindole ring system. This step is typically carried out using a suitable reducing agent.

Experimental Protocol:

  • The crude formamidine from the previous step is dissolved in a suitable solvent such as acetic acid (150 mL).

  • A reducing agent, such as zinc dust (13.1 g, 200 mmol), is added portion-wise to the solution while maintaining the temperature below 40 °C with external cooling.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The reaction mixture is filtered to remove the excess zinc, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-Methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Parameter Value
Starting Material2-Amino-5-methylpyridine
Key ReagentsDMF-DMA, Zinc dust, Acetic acid
Typical Yield60-70% over two steps
Purity>98% (by NMR and LC-MS)

Table 1: Summary of the synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Stage 2: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

This stage focuses on the regioselective introduction of a nitro group at the C3 position of the 7-azaindole ring.

Step_2 cluster_reactants Reactants cluster_products Product 6-Methyl-1H-pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine This compound This compound 6-Methyl-1H-pyrrolo[2,3-b]pyridine->this compound + HNO3 / Ac2O Nitric Acid Nitric Acid Acetic Anhydride Acetic Anhydride

Figure 3: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol:

  • To a stirred solution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine (6.6 g, 50 mmol) in acetic anhydride (100 mL) at 0 °C is added fuming nitric acid (3.5 mL, 75 mmol) dropwise, ensuring the temperature does not exceed 5 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is then quenched by carefully pouring it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford this compound as a crystalline solid.

Parameter Value
Starting Material6-Methyl-1H-pyrrolo[2,3-b]pyridine
Nitrating AgentFuming Nitric Acid in Acetic Anhydride
Typical Yield75-85%
Purity>99% (by NMR and Elemental Analysis)

Table 2: Summary of the nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Mechanistic Insights

The regioselectivity of the nitration at the C3 position can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over both the pyrrole nitrogen and the pyridine nitrogen, leading to a more stable intermediate compared to attack at other positions.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the Batcho-Leimgruber synthesis of the 7-azaindole core followed by a regioselective nitration. The provided protocols are robust and scalable, offering a clear pathway for obtaining this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

  • Merour, J.-Y.; Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Curr. Org. Chem.2001, 5 (5), 471–506.
  • Whelligan, D. K.; Thomson, D. W.; Taylor, D.; Hoelder, S. An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. J. Org. Chem.2010 , 75 (1), 11–15. [Link]

  • McLaughlin, M.; Palucki, M.; Davies, I. W. A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Org. Lett.2006 , 8 (15), 3307–3310. [Link]

  • Katritzky, A. R.; Scriven, E. F. V.; Majumder, S.; Akhmedova, R. G.; Vakulenko, A. V.; Akhmedov, N. G.; Murugan, R.; Abboud, K. A. Preparation of nitropyridines by nitration of pyridines with nitric acid. Org. Biomol. Chem.2005 , 3 (3), 538–541. [Link]

  • Verbiscar, A. J. The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. DTIC1969 . [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Química Organica.org. Electrophilic substitution at the indole. [Link]

  • Brainly.in. (ii) Nitration of pyrrole gives. [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Química Organica.org. pyrrole nitration. [Link]

  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. [Link]

  • Brainly.in. (ii) Nitration of pyrrole gives ​. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its structure, an isostere of indole, features a critical substitution of a carbon with a nitrogen atom in the six-membered ring. This seemingly minor change introduces a hydrogen bond acceptor and fundamentally alters the electronic landscape of the molecule, providing unique interaction capabilities with biological targets.[1] Consequently, the 7-azaindole core is a "privileged scaffold," frequently appearing in a multitude of clinically relevant agents, particularly as a hinge-binding motif in kinase inhibitors.[2][3]

This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine . This compound is not merely an analog; it is a strategic intermediate, engineered with chemical handles that unlock pathways to diverse compound libraries. We will explore its fundamental properties, predicted reactivity, and its pivotal role as a building block for the next generation of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a solid at room temperature, with its properties heavily influenced by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group.

PropertyValueSource / Rationale
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol [4]
CAS Number 1000340-19-1 (for 5-nitro isomer)[4] Note: CAS for the 3-nitro isomer is not readily available; this is for a related isomer.
Appearance Predicted: Yellow to light brown solidTypical for nitroaromatic compounds.
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The nitro group and heterocyclic nitrogens increase polarity, but the overall aromatic structure limits aqueous solubility.
Melting Point Predicted: >150 °CExpected to be significantly higher than the parent 6-methyl-1H-pyrrolo[2,3-b]pyridine due to strong intermolecular dipole-dipole interactions from the nitro group.
Acidity (N-H) Predicted: pKa < 16The electron-withdrawing nitro group significantly acidifies the pyrrole N-H proton compared to the unsubstituted 7-azaindole.

The 1H-Pyrrolo[2,3-b]pyridine Core in Drug Design

The utility of the title compound is best understood by appreciating the versatility of its core structure. The 7-azaindole scaffold has been successfully employed to target a wide range of protein families, demonstrating its robustness as a pharmacophore.

  • Kinase Inhibition: It is a proven hinge-binding element for numerous kinases, including FGFR, B-RAF, and CDK8, which are critical targets in oncology.[2][3][5]

  • Phosphodiesterase (PDE) Inhibition: Derivatives have shown potent activity against enzymes like PDE4B, relevant for treating inflammatory conditions.[6]

  • Immunomodulation: The scaffold is central to the development of Janus Kinase (JAK) inhibitors, used in treating autoimmune diseases.[7]

  • Enzyme Inhibition: It serves as the foundation for inhibitors of other key enzymes like NADPH Oxidase 2 (NOX2), implicated in neurodegenerative and cardiovascular diseases.[8]

cluster_core Core Scaffold cluster_apps Therapeutic Applications Core 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Kinase_Inh Kinase Inhibitors (FGFR, B-RAF, CDK8) Core->Kinase_Inh Oncology [9, 11] PDE_Inh PDE4B Inhibitors Core->PDE_Inh Inflammation [7] JAK_Inh JAK3 Inhibitors Core->JAK_Inh Autoimmune Disease [23] NOX_Inh NOX2 Inhibitors Core->NOX_Inh Neurodegeneration [10] Start 6-Methyl-1H-pyrrolo [2,3-b]pyridine Reaction Electrophilic Nitration Start->Reaction Reagents H₂SO₄, HNO₃ 0-5 °C Reagents->Reaction Quench Pour onto Ice Reaction->Quench Isolate Filter & Purify Quench->Isolate Product 6-Methyl-3-nitro-1H-pyrrolo [2,3-b]pyridine Isolate->Product cluster_lib Start 6-Methyl-3-nitro-1H-pyrrolo [2,3-b]pyridine Reduction Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Intermediate 3-Amino-6-methyl-1H-pyrrolo [2,3-b]pyridine (Key Intermediate) Reduction->Intermediate Amides Amides Intermediate->Amides RCOCl Sulfonamides Sulfonamides Intermediate->Sulfonamides RSO₂Cl Ureas Ureas Intermediate->Ureas RNCO Library Diverse Compound Library Others ...

Sources

Navigating the Synthesis and Application of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

The core of the target molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This bicyclic aromatic system is a key pharmacophore in numerous biologically active compounds. The specific derivative, 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, is characterized by a methyl group at the 6-position of the pyridine ring and a nitro group at the 3-position of the pyrrole ring.

While experimental data for this specific molecule is not available, its properties can be predicted based on related structures. The parent compound, 1H-pyrrolo[2,3-b]pyridine, has a molecular weight of 118.14 g/mol [1]. The addition of a methyl group and a nitro group to this scaffold would significantly alter its electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H7N3O2Based on the addition of a methyl (CH3) and a nitro (NO2) group to the C7H6N2 core.
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
Appearance Yellowish crystalline solidNitroaromatic compounds are often colored.
Solubility Low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic system and the nitro group contribute to its hydrophobicity.
Reactivity The pyrrole ring is susceptible to electrophilic substitution, while the nitro group can undergo reduction. The pyridine ring can be functionalized through various coupling reactions.General reactivity patterns of pyrrolopyridines and nitroaromatics.

Synthesis and Experimental Protocols

A definitive, published synthetic route for this compound is not currently available. However, a plausible multi-step synthesis can be designed based on established methodologies for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core. The following proposed workflow starts from the commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-51-1)[2][3].

Proposed Synthetic Workflow

Synthetic Workflow A 6-Methyl-1H-pyrrolo[2,3-b]pyridine B Protection of Pyrrole Nitrogen A->B e.g., SEM-Cl, NaH C Nitration at 3-position B->C e.g., HNO3/H2SO4 or other nitrating agents D Deprotection C->D e.g., TBAF or acidic conditions E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Protection of the Pyrrole Nitrogen:

    • To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., sodium hydride) at 0 °C.

    • After stirring for a short period, add a protecting group reagent such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl).

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • Nitration of the Protected Intermediate:

    • Dissolve the N-protected 6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., concentrated sulfuric acid) at low temperature (e.g., 0 °C).

    • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

    • Carefully monitor the reaction progress by TLC or HPLC.

    • Upon completion, pour the reaction mixture over ice and neutralize with a base.

    • Extract the product with an appropriate organic solvent and purify by column chromatography to isolate the 3-nitro derivative.

  • Deprotection of the Pyrrole Nitrogen:

    • Dissolve the protected this compound in a suitable solvent (e.g., THF).

    • Add a deprotecting agent compatible with the SEM group, such as tetrabutylammonium fluoride (TBAF) or an acidic solution (e.g., HCl in dioxane).

    • Stir the reaction at room temperature or with gentle heating until the deprotection is complete.

    • Purify the final product, this compound, by crystallization or column chromatography.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These compounds have been investigated as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutics.

Potential as Kinase Inhibitors

The abnormal activation of fibroblast growth factor receptors (FGFRs) is implicated in various cancers.[4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[4] The introduction of substituents on the pyrrolopyridine core allows for the fine-tuning of inhibitory activity and selectivity. The 6-methyl-3-nitro derivative could be a valuable intermediate or a final compound in the design of novel FGFR inhibitors.

Similarly, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer and inflammatory diseases.[5] The synthetic strategies often involve cross-coupling reactions to introduce various substituents, highlighting the versatility of these heterocyclic systems.[5]

Role in Targeting Inflammatory Pathways

Phosphodiesterase 4B (PDE4B) is an enzyme involved in inflammatory processes, and its inhibition has therapeutic potential in conditions like COPD and psoriatic arthritis.[6] Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent PDE4B inhibitors.[6] The development of such compounds aims to overcome the side effects associated with non-selective PDE4 inhibitors.[6] The this compound core could serve as a starting point for creating novel PDE4B inhibitors.

Furthermore, inhibitors of NADPH oxidase 2 (NOX2) based on a 3-(indolin-6-yl)-4-(N-pyrazolesulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have shown promise in mitigating oxidative stress associated with neurodegenerative diseases.[7]

The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting various signaling pathways relevant to drug discovery.

Signaling Pathways PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Derivatives FGFR FGFR Signaling PyrroloPyridine->FGFR Inhibition PDE4B PDE4B Pathway PyrroloPyridine->PDE4B Inhibition NOX2 NOX2 Pathway PyrroloPyridine->NOX2 Inhibition CDK8 CDK8 Pathway PyrroloPyridine->CDK8 Inhibition Cancer Cancer FGFR->Cancer Inflammation Inflammation PDE4B->Inflammation Neurodegeneration Neurodegeneration NOX2->Neurodegeneration Psoriasis Psoriasis CDK8->Psoriasis

Sources

An In-depth Technical Guide to the Biological Activity of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities. This guide focuses on the specific, albeit sparsely researched, molecule: 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. Due to the limited direct studies on this compound, this document provides a comprehensive analysis based on the well-established biological roles of the 7-azaindole core and the predictable influence of its 6-methyl and 3-nitro substituents. We will delve into the known therapeutic applications of related compounds, hypothesize the potential biological profile of the title molecule, and propose detailed experimental workflows for its evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and similar substituted 7-azaindoles.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This seemingly minor alteration has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after core structure in drug discovery. Its derivatives have been successfully developed as potent and selective modulators of various biological targets.

The versatility of the 7-azaindole scaffold is evident from the diverse biological activities reported for its derivatives, which include:

  • Kinase Inhibition: A significant number of 7-azaindole derivatives have been developed as inhibitors of various protein kinases, playing a crucial role in oncology. For instance, derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers[1][2][3].

  • Phosphodiesterase (PDE) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases[4].

  • Anticancer and Antiproliferative Activity: Beyond specific kinase inhibition, the scaffold is present in molecules designed to inhibit critical cellular processes in cancer, such as the DEAD-box helicase DDX3[5].

  • Central Nervous System (CNS) Activity: The structural similarity to endogenous signaling molecules has led to the exploration of 7-azaindoles as allosteric modulators for receptors like the cannabinoid receptor 1 (CB1)[6].

  • Antimicrobial and Antiviral Properties: The pyrrolopyridine core is a feature in compounds with antimycobacterial and antiviral activities[7][8].

This broad applicability underscores the scaffold's "privileged" status, suggesting that novel derivatives, such as this compound, are promising candidates for new therapeutic agents.

The Influence of Substitution: A Deconstruction of this compound

The biological activity of a scaffold is exquisitely tuned by its substituents. In the case of the title compound, the 6-methyl and 3-nitro groups are expected to impart specific properties that will dictate its therapeutic potential.

The 6-Methyl Group: Modulating Potency and Pharmacokinetics

The introduction of a methyl group at the C-6 position of the pyridine ring can influence the molecule's profile in several ways:

  • Steric Interactions: The methyl group can provide additional van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

  • Lipophilicity: It increases the molecule's lipophilicity, which can affect cell permeability, plasma protein binding, and overall pharmacokinetics.

  • Metabolic Stability: A methyl group can block a potential site of metabolism (e.g., oxidation), thereby increasing the compound's half-life.

  • Solubility: Conversely, increased lipophilicity might decrease aqueous solubility, a factor that needs to be balanced during drug development[6].

The 3-Nitro Group: A Versatile Functional Group with Multiple Pharmacological Roles

The nitro group is a powerful and unique functional moiety in medicinal chemistry. While sometimes considered a liability due to potential toxicity, its properties are harnessed in numerous approved drugs[9].

  • Bio-reductive Activation: The nitro group can be reduced by cellular enzymes (e.g., nitroreductases), particularly under hypoxic (low oxygen) conditions found in solid tumors and certain microbial environments. This reduction can generate reactive nitrogen species that are cytotoxic, making nitro-aromatic compounds excellent candidates for hypoxia-activated prodrugs in oncology or for targeted antimicrobial agents[9].

  • Electronic Effects: As a strong electron-withdrawing group, the nitro group significantly alters the electronic distribution of the pyrrolopyridine ring system. This can modulate the pKa of the pyrrole nitrogen and influence the molecule's ability to participate in hydrogen bonding and π-stacking interactions with its biological target.

  • Nitric Oxide (NO) Donation: Some nitro-containing compounds, known as nitrovasodilators, can release nitric oxide, a key signaling molecule that causes vasodilation by activating guanylate cyclase[10][11]. While this is more common for organic nitrates, the possibility of NO-mediated activity for a nitro-heterocycle warrants investigation.

Hypothesized Biological Profile and Potential Therapeutic Applications

Based on the analysis of the scaffold and its substituents, we can hypothesize several potential biological activities for this compound:

  • Hypoxia-Activated Anticancer Agent: The presence of the 3-nitro group is a strong indicator for potential bio-reductive activation. It is plausible that this compound could be selectively toxic to cancer cells in the hypoxic core of solid tumors. The 7-azaindole core could guide the molecule to a specific target (e.g., a kinase), and upon reduction of the nitro group, a cytotoxic effect is unleashed.

  • Kinase Inhibitor: The 7-azaindole scaffold is a known hinge-binder in many kinase inhibitors. The 6-methyl group could occupy a hydrophobic pocket, while the 3-nitro group could form critical hydrogen bonds or other polar interactions within the ATP-binding site.

  • Antimicrobial Agent: Similar to its potential as an anticancer agent, the compound could be a substrate for microbial nitroreductases, leading to the formation of toxic metabolites within bacteria or parasites.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a structured, multi-step experimental plan is essential.

Initial In Vitro Screening

The first step is to perform a broad screening to identify the primary biological activity.

Protocol: Broad-Spectrum Initial Screening

  • Antiproliferative Assay:

    • Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

    • Perform assays under both normoxic (21% O₂) and hypoxic (1% O₂) conditions to test for hypoxia-selective activity.

    • Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine IC₅₀ values.

  • Kinase Panel Screening:

    • Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of 100-400 kinases).

    • This will identify potential kinase targets and provide initial insights into selectivity.

  • Antimicrobial Screening:

    • Test the compound against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

    • Determine the Minimum Inhibitory Concentration (MIC) for each strain.

G cluster_0 Initial Screening Workflow cluster_1 Antiproliferative cluster_2 Target-Based cluster_3 Antimicrobial Compound 6-Methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Normoxia Normoxic Cell Assay (e.g., NCI-60) Compound->Normoxia Hypoxia Hypoxic Cell Assay (e.g., 1% O2) Kinase Kinase Panel Screen (>100 kinases) Antimicrobial MIC Determination (Bacteria & Fungi) Compound->Antimicrobial IC50_N IC50_N Normoxia->IC50_N Calculate IC50 IC50_H IC50_H Hypoxia->IC50_H Calculate IC50 Hits Hits Kinase->Hits Identify Hits MIC MIC Antimicrobial->MIC Determine MIC

Caption: Initial screening workflow for the title compound.

Mechanism of Action Studies for Hypoxia-Activated Prodrugs

If the initial screening reveals selective antiproliferative activity under hypoxic conditions, the following workflow should be initiated to confirm a bio-reductive mechanism.

Protocol: Elucidation of Hypoxic Bio-reduction

  • Nitroreductase Overexpression Model:

    • Use a cancer cell line known to have low endogenous nitroreductase activity.

    • Create a stable cell line that overexpresses a human nitroreductase (e.g., AKR1C3).

    • Compare the IC₅₀ of the compound in the parental vs. the overexpressing cell line under normoxic conditions. A significant drop in IC₅₀ in the overexpressing line suggests the compound is a substrate for the enzyme.

  • Metabolite Identification:

    • Incubate the compound with liver microsomes or cancer cells under both normoxic and hypoxic conditions.

    • Analyze the samples using LC-MS/MS to identify metabolites.

    • The appearance of reduced metabolites (e.g., nitroso, hydroxylamino, or amino derivatives) specifically under hypoxic conditions would confirm bio-reduction.

  • Target Engagement:

    • If a primary kinase target was identified, perform target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) in cells treated with the compound under normoxia vs. hypoxia to see if the drug-target interaction is hypoxia-dependent.

G cluster_0 Workflow for Hypoxia-Activated Prodrug Start Hypoxia-selective hit (from initial screen) Step1 Nitroreductase Overexpression Assay Start->Step1 Step2 Metabolite ID (LC-MS/MS) Start->Step2 Step3 Downstream Effect (e.g., DNA Damage Assay) Start->Step3 Result1 IC50 decreases with overexpressed enzyme? Step1->Result1 Result2 Reduced metabolites formed in hypoxia? Step2->Result2 Result3 Hypoxia-dependent cellular damage? Step3->Result3 Conclusion Mechanism Confirmed: Hypoxic Bio-activation Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Workflow to validate a hypoxic bio-activation mechanism.

Quantitative Data Summary (Hypothetical)

The following tables represent the type of data that would be generated from the proposed experiments.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM)

Cell LineTissue of OriginNormoxia (21% O₂)Hypoxia (1% O₂)Hypoxic Cytotoxicity Ratio (Normoxia IC₅₀ / Hypoxia IC₅₀)
A549Lung Carcinoma> 502.5> 20
HCT116Colon Carcinoma45.21.825.1
MCF-7Breast Carcinoma> 503.1> 16

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target% Inhibition
FGFR189%
FGFR282%
VEGFR275%
PDGFRβ68%
c-Met< 10%

Conclusion

While direct experimental data on this compound is not currently available in the public domain, a thorough analysis of its constituent parts—the privileged 7-azaindole scaffold and the pharmacologically significant methyl and nitro groups—allows for the formulation of strong hypotheses regarding its biological potential. The most promising application appears to be in oncology, either as a hypoxia-activated prodrug or as a targeted kinase inhibitor. The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive evaluation of this and similar novel chemical entities. This document serves as a testament to the power of predictive, scaffold-based drug discovery and provides a robust framework for unlocking the therapeutic potential of this intriguing molecule.

References

  • Wójcicka, A., & Redzicka, A. (2021).
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • Wójcicka, A., & Redzicka, A. (2021).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Pharmacology of the nitrovasodilators.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2025).
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2025).
  • Nitronyl nitroxides as probes to study the mechanism of vasodilatory action of nitrovasodilators, nitrone spin traps, and nitroxides: role of nitric oxide. (1995). PubMed.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Nitrodilators and Soluble Guanylyl Cyclase Activ
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
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The Strategic Synthesis and Pharmacological Potential of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delineates the strategic synthetic pathways to this molecule, emphasizing the rationale behind key experimental choices. It further explores the compound's chemical properties and discusses its potential as a scaffold in drug discovery, drawing insights from the extensive biological activities of the broader 7-azaindole class of molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the presence of the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability. These characteristics have propelled the 7-azaindole core into a multitude of drug discovery programs, leading to the development of numerous clinical candidates and approved drugs.

This guide focuses on a specific, strategically substituted derivative: This compound . The introduction of a methyl group at the 6-position and a nitro group at the 3-position is not arbitrary. The methyl group can enhance binding affinity to biological targets through hydrophobic interactions and can positively influence metabolic stability. The nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties of the aromatic system, impacting its reactivity and potential as a pharmacophore. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, opening avenues for the creation of diverse chemical libraries for biological screening.

This document will navigate the synthetic intricacies of this molecule, provide insights into its chemical behavior, and explore its potential in the landscape of modern drug discovery.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity. A direct and efficient synthesis of the target molecule is not prominently reported in the literature, thus a rational, multi-step approach is proposed, leveraging established methodologies for the synthesis and functionalization of the 7-azaindole core.

The overarching strategy involves the initial construction of the 6-methyl-7-azaindole scaffold, followed by a directed nitration at the C3 position.

Synthesis of the Core Scaffold: 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Several methods have been established for the synthesis of the 7-azaindole nucleus. For the construction of the 6-methyl substituted core, a modified Madelung or Fischer indole synthesis approach is often employed. A plausible and scalable route commences with appropriately substituted pyridines.

Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Step 1: Synthesis of 2-Amino-5-methylpyridine This starting material is commercially available or can be synthesized from 2-chloro-5-methylpyridine via amination.

Step 2: Synthesis of 2-Amino-3-bromo-5-methylpyridine Bromination of 2-amino-5-methylpyridine at the 3-position can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The amino group directs the electrophilic substitution to the ortho and para positions, with the 3-position being sterically accessible.

Step 3: Sonogashira Coupling The resulting 3-bromo derivative can undergo a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

Step 4: Cyclization Deprotection of the silyl group followed by a base-mediated intramolecular cyclization yields the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.

Directed Nitration at the C3-Position

Electrophilic substitution on the 7-azaindole ring is known to occur preferentially at the electron-rich 3-position of the pyrrole ring. However, to achieve high regioselectivity and avoid potential side reactions on the pyridine ring, a strategy involving N-oxidation of the pyridine nitrogen is often advantageous.

Protocol 2: Synthesis of this compound

Step 1: N-Oxidation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine The synthesized 6-methyl-7-azaindole is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) to form the corresponding N-oxide. This step deactivates the pyridine ring towards electrophilic attack and can influence the regioselectivity of the subsequent nitration.

Step 2: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide The nitration of the N-oxide is a critical step. Treatment with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures is expected to yield a mixture of the 3-nitro and 4-nitro isomers. The ratio of these isomers can be influenced by the reaction conditions. It has been reported that the nitration of N-oxide-6-methyl-7-azaindole gives a mixture of 3- and 4-nitro derivatives[1].

Step 3: Deoxygenation The mixture of nitro-isomers is then subjected to a deoxygenation step to remove the N-oxide. This is commonly achieved using a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

Step 4: Isomer Separation The final step involves the separation of the desired this compound from the 4-nitro isomer. This can be accomplished using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-methylpyridine B 6-Methyl-1H-pyrrolo[2,3-b]pyridine A->B Multi-step synthesis C 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide B->C m-CPBA, DCM D Mixture of 3-nitro and 4-nitro isomers C->D HNO3, H2SO4 E This compound D->E 1. PCl3 2. Isomer Separation

Caption: Schematic of 7-azaindole forming hydrogen bonds with the kinase hinge region.

Anticancer Activity

Many 7-azaindole derivatives have exhibited potent anticancer properties, often through the inhibition of kinases involved in cancer cell proliferation and survival signaling pathways. The nitro group in this compound could potentially contribute to its anticancer profile. Nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species under hypoxic conditions, which are characteristic of solid tumors, leading to selective cancer cell killing.

Anti-inflammatory and Other Therapeutic Areas

The 7-azaindole scaffold has also been explored for its potential in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases. The versatility of the scaffold allows for the design of molecules that can interact with a wide range of biological targets. The specific substitution pattern of this compound makes it a valuable starting point for the development of novel therapeutics in these areas.

Future Perspectives and Conclusion

This compound represents a strategically designed molecule with significant potential in drug discovery. While direct biological data is limited, the well-established importance of the 7-azaindole scaffold provides a strong rationale for its investigation as a core structure for the development of novel therapeutic agents.

The synthetic route outlined in this guide, although requiring optimization and careful control of regioselectivity, is based on established chemical principles and offers a feasible pathway to the target molecule. The key challenges lie in the efficient and selective nitration and the subsequent separation of isomers.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases. Furthermore, the nitro group serves as a versatile handle for further chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

References

  • Due to the synthetic and speculative nature of the core topic, direct literature references for the complete synthesis and biological profile of this compound are not available.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
  • Kelly, T. R., et al. (1997). A Synthesis of 7-Azaindole. The Journal of Organic Chemistry, 62(9), 2774-2775.
  • Lebouvier, N., et al. (2007). Synthesis and biological evaluation of novel 7-azaindole derivatives as potent inhibitors of Pim kinases. Bioorganic & Medicinal Chemistry Letters, 17(20), 5589-5593.
  • Marminon, C., et al. (2003). Synthesis and biological evaluation of 7-azaindole derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 11(18), 3945-3960.
  • Song, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)-phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent and orally available small-molecule inhibitor of the receptor tyrosine kinases VEGF and PDGF. Journal of Medicinal Chemistry, 50(12), 2946-2954.
  • Trejo, A., et al. (2003). Synthesis of 7-azaindole and 7-azaindoline derivatives as potential inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 13(14), 2441-2444.
  • Viaud-Massuard, M. C., et al. (2007). Synthesis and biological evaluation of novel 7-azaindole derivatives as potent inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 15(1), 324-338.
  • Hugon, B., et al. (2007). Design, synthesis, and biological evaluation of 7-azaindole-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 50(23), 5655-5667.
  • Anthony, J. (1972). Synthesis of 1-p-chlorobenzyl-7-azaindole-3-.alpha.-piperidylmethanol as a potential antimalarial agent. Journal of Medicinal Chemistry, 15(2), 149-152.
  • Saify, Z. S., et al. (1994). Synthesis and pharmacological screening of some new 7-azaindole derivatives. Arzneimittel-Forschung, 44(10), 1133-1136.
  • Yutilov, Y. M., & Svertilova, I. A. (1982). Nitration of 6-methyl-7-azaindole 7-oxide. Khimiya Geterotsiklicheskikh Soedinenii, (9), 1253-1255.
  • Robison, M. M., & Robison, B. L. (1959). The Synthesis of 5-Nitro-7-azaindole. Journal of the American Chemical Society, 81(23), 6405-6406.
  • Hands, D., et al. (1997). A convenient synthesis of 7-azaindole analogues. Synthesis, (7), 877-882.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. - [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - [Link]

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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a cornerstone in the design of a multitude of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of this remarkable heterocyclic system. We will delve into the seminal synthetic approaches that first brought this molecule to the forefront of chemical research, trace the evolution of synthetic methodologies to the sophisticated transition-metal-catalyzed reactions of today, and explore its profound impact on drug discovery, exemplified by its presence in FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the pyrrolo[2,3-b]pyridine core.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a pyrrole ring. This seemingly simple fusion gives rise to a unique electronic architecture that has proven to be exceptionally valuable in the field of medicinal chemistry. The pyridine nitrogen imparts a degree of polarity and a hydrogen bond accepting capability, while the pyrrole nitrogen acts as a hydrogen bond donor. This dual hydrogen bonding capacity, housed within a rigid, planar structure, allows derivatives to effectively mimic the purine core, a fundamental component of nucleic acids, and engage with a wide array of biological targets with high affinity and specificity.

The versatility of the 7-azaindole core is underscored by its presence in a diverse range of clinically successful drugs, targeting a spectrum of diseases from cancer to infectious diseases. This guide will provide a historical and technical journey, from its initial synthesis to its current status as a highly sought-after pharmacophore.

The Dawn of an Era: Discovery and Early Synthesis

While the broader field of pyridine chemistry was extensively explored in the early 20th century by luminaries such as Aleksei Chichibabin[1][2], a pivotal moment in the history of the unsubstituted pyrrolo[2,3-b]pyridine core arrived in 1955. Michael M. Robinson and Bonnie L. Robison of Merck & Co., Inc. published a seminal paper in the Journal of the American Chemical Society detailing a practical synthesis of 7-azaindole and its subsequent conversion to 7-azatryptophan.[3] This work laid a crucial foundation for the exploration of this heterocyclic system.

The Robinson and Robison synthesis, a classical approach, commenced with the nitration of 2-amino-3-picoline. The resulting nitro derivative was then subjected to reductive cyclization to furnish the 7-azaindole scaffold. While effective, this early method was often hampered by low yields and the need for harsh reaction conditions.

Classical Synthetic Approaches: Building from Pyridine Precursors

Following the initial discovery, a variety of methods were developed to construct the pyrrolo[2,3-b]pyridine ring system, primarily relying on the cyclization of appropriately substituted pyridine precursors.

One of the early and notable approaches adapted for 7-azaindole synthesis is the Madelung reaction. This method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative in the presence of a strong base at high temperatures. For the synthesis of 7-azaindole, 2-formamido-3-picoline can be cyclized using a strong base like sodium anilide. While historically significant, the harsh conditions required for the Madelung synthesis limit its applicability to substrates with sensitive functional groups.

The Chichibabin reaction, traditionally known for the amination of pyridines, has also been adapted for the synthesis of substituted 7-azaindoles. This approach typically involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[4][5] The reaction proceeds through the metalation of the picoline methyl group, followed by nucleophilic attack on the nitrile and subsequent cyclization.[4][5] This method provides a convergent route to 2-substituted 7-azaindoles.

Experimental Protocol: Chichibabin-type Synthesis of 2-Phenyl-7-azaindole [5]

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of diisopropylamine (1.05 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at this temperature.

  • Metalation of Picoline: 2-Fluoro-3-picoline (1.0 eq) is added to the LDA solution at -78 °C, and the reaction mixture is stirred for 1 hour.

  • Addition of Nitrile: Benzonitrile (1.1 eq) is added dropwise to the reaction mixture at -78 °C.

  • Cyclization: The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-phenyl-7-azaindole.

The Modern Synthesis Revolution: Transition Metal Catalysis

The advent of transition metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of complex organic molecules, and the pyrrolo[2,3-b]pyridine core was no exception. These powerful methods offer milder reaction conditions, greater functional group tolerance, and unprecedented efficiency in constructing the 7-azaindole scaffold and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become the workhorse for the synthesis and functionalization of 7-azaindoles. Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have enabled the facile introduction of a wide range of substituents at various positions of the heterocyclic core.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of aryl- or heteroaryl-substituted 7-azaindoles.[6] Starting from a halogenated 7-azaindole precursor, a diverse array of substituents can be introduced at specific positions.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a C3-Aryl-7-azaindole Derivative [7]

  • Reaction Setup: To an oven-dried reaction vial, add the 3-iodo-7-azaindole derivative (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.10 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Addition of Reagents: Add an aqueous solution of a base, such as potassium carbonate (2.0 M, 3.0 eq), and a solvent, such as 1,4-dioxane.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction is instrumental in the synthesis of amino-substituted 7-azaindole derivatives, which are common intermediates in the synthesis of kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative [8]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 4-chloro-7-azaindole derivative (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Addition of Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

A Comparative Overview of Synthetic Methodologies

The choice of synthetic strategy for accessing pyrrolo[2,3-b]pyridine derivatives depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The following table summarizes the key features of the discussed methodologies.

Synthetic MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Robinson-Robison Substituted 2-amino-3-picolinesReductive cyclizationHistorical significance, access to parent coreHarsh conditions, low yields
Madelung Synthesis N-acyl-2-amino-3-picolinesIntramolecular cyclizationClassical methodHigh temperatures, strong base required
Chichibabin Cyclization 3-Picoline derivatives, nitrilesCondensation and cyclizationConvergent, provides 2-substituted derivativesStrong base needed, potential side reactions
Suzuki-Miyaura Coupling Halogenated 7-azaindoles, boronic acidsC-C bond formationMild conditions, high functional group tolerancePre-functionalized starting materials required
Buchwald-Hartwig Amination Halogenated 7-azaindoles, aminesC-N bond formationMild conditions, broad amine scopeCatalyst sensitivity, pre-functionalized starting materials

Pyrrolo[2,3-b]pyridines in Medicinal Chemistry: A Scaffold for Success

The privileged nature of the 7-azaindole scaffold is most evident in its widespread application in drug discovery. Its ability to act as a bioisostere of purines and indoles, coupled with its favorable physicochemical properties, has led to the development of numerous clinically important drugs, particularly in the area of oncology.

Vemurafenib: A Targeted Therapy for Melanoma

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E mutated serine/threonine kinase, a key driver in approximately 50% of melanomas.[9] The pyrrolo[2,3-b]pyridine core of vemurafenib plays a crucial role in its binding to the ATP-binding pocket of the mutated BRAF kinase.

Mechanism of Action: The BRAF V600E mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[10][11] Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its kinase activity. This blockade of BRAF V600E leads to the downregulation of the downstream signaling cascade, including MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis of melanoma cells.[12][13]

vemurafenib_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Vemurafenib's Inhibition of the MAPK Pathway

Pexidartinib: Targeting Macrophages in Tenosynovial Giant Cell Tumor

Pexidartinib (Turalio®) is a first-in-class small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase. It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor of the joints.

Mechanism of Action: In TGCT, a subset of tumor cells overproduces CSF-1, which recruits and stimulates the proliferation of CSF-1R-expressing macrophages. These macrophages constitute the bulk of the tumor mass and contribute to the inflammation and joint damage characteristic of the disease. Pexidartinib inhibits the CSF-1R signaling pathway, leading to the depletion of macrophages within the tumor.[14][15] This, in turn, reduces the tumor size and alleviates the symptoms of TGCT. The inhibition of CSF-1R blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation.[14][15][16][17]

pexidartinib_pathway cluster_extracellular Extracellular cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K MAPK_ERK MAPK/ERK Pathway CSF1R->MAPK_ERK AKT AKT PI3K->AKT Proliferation_Survival Macrophage Proliferation & Survival AKT->Proliferation_Survival MAPK_ERK->Proliferation_Survival Pexidartinib Pexidartinib Pexidartinib->CSF1R

Pexidartinib's Inhibition of the CSF-1R Pathway

Future Perspectives and Conclusion

The journey of the pyrrolo[2,3-b]pyridine core, from its initial synthesis to its current prominence in medicinal chemistry, is a testament to the power of synthetic innovation and the relentless pursuit of targeted therapies. The continuous development of novel synthetic methodologies has not only provided more efficient access to this privileged scaffold but has also enabled the exploration of a vast chemical space, leading to the discovery of life-changing medicines.

Looking ahead, the exploration of the pyrrolo[2,3-b]pyridine scaffold is far from over. New applications in areas beyond oncology, such as neurodegenerative diseases and infectious agents, are continuously being investigated. Furthermore, the development of more sustainable and scalable synthetic routes will remain a key focus for process chemists. The rich history and profound impact of pyrrolo[2,3-b]pyridine derivatives ensure that this remarkable heterocyclic system will continue to be a source of inspiration and innovation for chemists and drug discovery scientists for years to come.

References

  • Chichibabin, A. E. J. Russ. Phys. Chem. Soc. 1906, 37, 1229.
  • Chichibabin, A. E. J. Prakt. Chem. 1924, 107, 122.
  • Fox, B. A.; Threlfall, T. L. Org. Synth.1966, 46, 31.
  • Giraldo, N. A.; Becht, E.; Vano, Y.; et al. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Cancers (Basel). 2020;12(5):1195.
  • Karoulia, Z.; Gavathiotis, E.; Poulikakos, P. I. New perspectives for targeting RAF kinase in human cancer.
  • Lito, P.; Rosen, N.; Solit, D. B. Tumor adaptation and resistance to RAF inhibitors.
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  • Holderfield, M.; Deuker, M. M.; Bollag, G.; et al. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clin Cancer Res. 2014;20(15):3977-3987.
  • Carlino, M. S.; Long, G. V.; Kefford, R. F. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clin Cancer Res. 2012;18(4):913-918.
  • Flaherty, K. T.; Puzanov, I.; Kim, K. B.; et al. Inhibition of mutated, activated BRAF in metastatic melanoma. N Engl J Med. 2010;363(9):809-819.
  • Synapse. What is the mechanism of Pexidartinib Hydrochloride?
  • Google Patents. Method for preparing 2,3-diamino pyridine. CN103664762A.
  • Sigma-Aldrich. 2,3-Diaminopyridine 95 452-58-4. Sigmaaldrich.com.
  • Fujiwara, T.; Yakoub, M.; Chandler, A.; et al. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Mol Cancer Ther. 2021;20(8):1388-1399.
  • PubMed. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. 2021.
  • ResearchGate. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. 2020.
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  • BenchChem. Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem.com.
  • Ma, Y.; Breslin, S.; Keresztes, I.; Lobkovsky, E.; Collum, D. B. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
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  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Singh, R.; Kumar, S.; Kumar, V.; et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 2023;8(8):7983-7994.
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to elucidate the causality behind experimental choices and ensure a self-validating system of protocols. The information herein is synthesized from established principles of spectroscopy and data from analogous structures.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The introduction of a methyl group and a nitro group to this scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (H1)~12.0Singlet (broad)-
H2~8.5Singlet-
H4~8.2Doublet~8.0
H5~7.2Doublet~8.0
CH₃ (at C6)~2.5Singlet-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C2~125
C3~145
C3a~120
C4~140
C5~115
C6~150
C7a~155
CH₃~20
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is excellent for solubilizing many heterocyclic compounds and for observing exchangeable protons like the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for better signal dispersion and resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer h1_acq Acquire 1H Spectrum (16 scans) transfer->h1_acq c13_acq Acquire 13C Spectrum (1024 scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Reference to Solvent Peak phase->ref Final Spectra Final Spectra ref->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for this class of molecules.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₈H₇N₃O₂. The calculated molecular weight is approximately 177.16 g/mol .[5]

Ion Predicted m/z Interpretation
[M]⁺177Molecular Ion
[M-NO₂]⁺131Loss of a nitro group
[M-NO₂-HCN]⁺104Subsequent loss of hydrogen cyanide
Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Diagram of Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output sample_intro Introduce sample via Direct Insertion Probe ionization Electron Ionization (70 eV) sample_intro->ionization separation Mass Separation (Quadrupole) ionization->separation detection Ion Detection separation->detection spectrum Generate Mass Spectrum (Intensity vs. m/z) detection->spectrum Structural Confirmation Structural Confirmation spectrum->Structural Confirmation

Caption: Workflow for Mass Spectrometry data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrrole)3300-3400Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (methyl)2850-2960Medium
N-O Stretch (nitro, asymmetric)1500-1550Strong
N-O Stretch (nitro, symmetric)1300-1350Strong
C=C Stretch (aromatic)1600-1650Medium
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[6] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram of IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_output Data Analysis sample_prep Place solid sample on ATR crystal background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio sample to background interpret Identify characteristic absorption bands process->interpret Functional Group\nIdentification Functional Group Identification interpret->Functional Group\nIdentification

Sources

A Technical Guide to Investigating the Therapeutic Potential of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on identifying and validating the potential therapeutic targets of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. While direct biological data for this specific compound is not extensively available in public literature, its core structure, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a well-established "privileged scaffold" in medicinal chemistry. This guide synthesizes data from numerous studies on analogous compounds to build a robust, evidence-based hypothesis for its mechanism of action. We posit that this compound is a prime candidate for a potent protein kinase inhibitor. This guide outlines the foundational rationale, identifies high-priority kinase targets for initial screening, presents detailed, field-proven experimental workflows for target validation, and discusses potential secondary targets to provide a comprehensive research framework.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation of Therapeutic Success

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry. Its significance lies in its structural similarity to endogenous purines, allowing it to act as a bioisostere and effectively compete for binding sites in a multitude of enzymes.[1] The strategic placement of nitrogen atoms in the bicyclic system enables it to form critical hydrogen bond interactions within ATP-binding pockets, a feature that has been exploited to develop numerous kinase inhibitors.[2]

A prime example of its therapeutic success is Vemurafenib, an FDA-approved drug for melanoma that features the 7-azaindole core and targets the BRAF V600E mutation.[2] The specific compound of interest, this compound, features two key substitutions on this core:

  • A Methyl Group at Position 6: This addition can enhance binding affinity through hydrophobic interactions and may improve metabolic stability.

  • A Nitro Group at Position 3: This strong electron-withdrawing group can significantly modulate the electronic properties of the ring system, potentially altering binding modes and target selectivity.

Given the extensive history of the 7-azaindole scaffold, a logical and data-driven investigation can rapidly uncover the therapeutic potential of this specific derivative.

Primary Hypothesized Target Class: Protein Kinases

The vast body of literature on 7-azaindole derivatives points overwhelmingly towards protein kinases as the primary target class.[2] Kinases regulate a myriad of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The Kinase Hinge-Binding Motif

The efficacy of the 7-azaindole scaffold as a kinase inhibitor stems from its ability to mimic the adenine moiety of ATP. The N1 and N7 atoms of the scaffold typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" in the kinase ATP-binding pocket. This interaction anchors the inhibitor and provides a stable foundation for further affinity and selectivity, which are determined by the substituents on the core ring.[2][3]

cluster_0 Kinase ATP-Binding Pocket cluster_1 1H-Pyrrolo[2,3-b]pyridine Inhibitor hinge_region Hinge Region Residues (e.g., Ala, Glu) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold 7-Azaindole Core scaffold->hinge_region substituents Substituents (e.g., 6-Methyl, 3-Nitro) substituents->hydrophobic_pocket Van der Waals / Hydrophobic Interactions substituents->gatekeeper

Caption: General binding mode of a 7-azaindole inhibitor within a kinase active site.

High-Priority Kinase Targets for Initial Screening

Based on extensive precedent from structurally related compounds, a targeted screening approach is recommended. The following kinase families represent the highest probability targets for this compound.

Target FamilyKey MembersAssociated PathologiesRationale & References
Receptor Tyrosine Kinases (RTKs) VEGFR, FGFR, c-Met, EGFRCancer (Angiogenesis, Proliferation, Metastasis)The 7-azaindole scaffold is a well-documented inhibitor of multiple RTKs crucial for tumor growth and survival.[3][4][5][6][7]
Cyclin-Dependent Kinases (CDKs) CDK2, CDK8Cancer (Cell Cycle Dysregulation)Derivatives have shown potent inhibition of CDKs, which are central regulators of cell cycle progression and oncogenic transcription.[4][8]
PI3K/AKT/mTOR Pathway PI3K (α, β, γ, δ)Cancer, Inflammatory DiseasesThis is one of the most frequently activated signaling pathways in human cancer. 7-azaindole derivatives have been developed as potent PI3K inhibitors.[9]
Janus Kinases (JAKs) JAK3Autoimmune Disorders, Organ Transplant RejectionThe JAK/STAT pathway is critical for cytokine signaling in the immune system. The scaffold has been successfully used to create selective JAK3 inhibitors.[10]
Glycogen Synthase Kinase 3 (GSK-3β) GSK-3βAlzheimer's Disease, Bipolar DisorderPotent and selective inhibitors based on the 7-azaindole scaffold have shown promise in preclinical models of neurodegenerative diseases.[11]

A Proposed Experimental Workflow for Target Validation

To systematically validate the therapeutic targets of this compound, we propose a multi-step, self-validating workflow that progresses from broad, high-throughput screening to specific cellular-level confirmation.

start Compound Synthesis & QC step1 Step 1: Broad Kinase Panel Screen (e.g., 400+ Kinases) start->step1 step2 Step 2: Hit Confirmation & IC50 Determination step1->step2 Identify Primary Hits step3 Step 3: Cellular Target Engagement Assay (e.g., Western Blot) step2->step3 Confirm Potency step4 Step 4: Phenotypic Assays (Proliferation, Apoptosis) step3->step4 Link to Pathway end Lead Candidate step4->end Confirm Bio-Activity

Caption: A systematic workflow for identifying and validating kinase inhibitor targets.

Step 1: Broad Kinase Panel Screening

Causality: The initial step is to cast a wide net. A broad kinase panel screen (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) provides a comprehensive overview of the compound's activity and selectivity across the human kinome. This unbiased approach prevents premature focus on a single target and can reveal unexpected activities.

Protocol: Radiometric Kinase Assay (Generic)

  • Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Reaction Mixture: In a 96-well plate, combine a reaction buffer (containing MgCl₂, ATP, and DTT), the specific kinase to be tested, and a suitable substrate (peptide or protein).

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Separation: Spot the reaction mixture onto a P30 filtermat. Wash the mat extensively with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition relative to the DMSO control.

Step 2: IC₅₀ Determination for Primary Hits

Causality: Once primary hits are identified (e.g., >70% inhibition), the next step is to quantify their potency. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for this.

Protocol: Dose-Response Assay

  • Follow the same procedure as the single-point screen (Protocol 4.1).

  • Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Perform the assay for each concentration in triplicate.

  • Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Step 3: Cellular Target Engagement & Pathway Analysis

Causality: A potent IC₅₀ in a biochemical assay does not guarantee activity in a complex cellular environment. This step confirms that the compound can enter the cell, bind to its intended target, and inhibit the downstream signaling pathway.

Protocol: Western Blot for Phospho-Protein Levels (Example: FGFR Pathway)

  • Cell Culture: Culture a cell line with a known dependency on the target kinase (e.g., a cancer cell line with an FGFR amplification).

  • Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of the test compound (centered around the IC₅₀) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific to the phosphorylated downstream target (e.g., anti-phospho-ERK).

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms target engagement.

Step 4: Cellular Phenotypic Assays

Causality: The final validation step is to link target engagement to a desired biological outcome, such as inhibiting cancer cell growth or inducing apoptosis.

Protocol: Cell Proliferation (MTS Assay)

  • Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a dose-response of the test compound.

  • Incubation: Incubate for 72 hours.

  • Detection: Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell proliferation. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Exploratory and Secondary Potential Targets

While kinases are the primary hypothesis, the 7-azaindole scaffold's versatility means other targets should not be discounted. If kinase screening yields no potent hits, or for secondary screening efforts, the following targets are worth investigating.

  • Phosphodiesterases (PDEs): Specifically PDE4B, which is involved in inflammation and CNS disorders. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully adapted to create potent PDE4B inhibitors.[12]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a classic anti-cancer strategy. While less common for this specific isomer, related pyrrolopyridine scaffolds have shown activity as inhibitors of tubulin polymerization.[13]

  • Monoamine Transporters: Certain 7-azaindole derivatives have shown an affinity for the serotonin transporter (SERT), suggesting potential applications in treating depression and other neurological disorders.[1]

Conclusion and Future Directions

The this compound molecule stands as a compound of high therapeutic potential, built upon a scaffold with a proven track record of clinical success. The logical starting point for investigation is its activity as a protein kinase inhibitor, with a particular focus on well-validated cancer and immunology targets such as VEGFR, FGFR, PI3K, and JAKs. The experimental workflow detailed in this guide provides a robust, step-by-step pathway from broad screening to specific cellular validation. Successful identification of a potent and selective target would position this compound as a strong lead candidate for further optimization, preclinical ADME/Tox profiling, and eventual in vivo efficacy studies.

References

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  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
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  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
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  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

Sources

Methodological & Application

Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique structure, which marries the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyridine ring, imparts a distinct electronic and steric profile. This has led to the incorporation of 7-azaindole derivatives in a multitude of biologically active compounds, including inhibitors for kinases, phosphodiesterases, and fibroblast growth factor receptors, as well as potential antimalarial drugs.[3][4][5][6] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 3-position of the 7-azaindole core, particularly in conjunction with other substituents like a methyl group at the 6-position, can significantly modulate the molecule's physicochemical properties and biological activity. This application note provides a detailed protocol for the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for further chemical elaboration.

Synthetic Strategy: Electrophilic Nitration of 6-Methyl-7-azaindole

The most direct and common approach for the introduction of a nitro group onto the 7-azaindole scaffold is through electrophilic aromatic substitution. The inherent reactivity of the bicyclic system dictates the regioselectivity of this transformation.

Understanding Regioselectivity

The pyrrole ring of the 7-azaindole nucleus is significantly more activated towards electrophilic attack than the pyridine ring.[7] This is due to the ability of the nitrogen atom in the pyrrole ring to donate its lone pair of electrons into the aromatic system, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction.

Within the pyrrole ring, the C3 position is the most favorable site for electrophilic substitution. Attack at C3 allows for the positive charge in the resulting intermediate to be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring.[8] In contrast, attack at the C2 position leads to a less stable intermediate. Therefore, the direct nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine is expected to yield the desired 3-nitro product with high selectivity.

Experimental Protocol

This protocol details the nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methyl-1H-pyrrolo[2,3-b]pyridine≥98%Commercially AvailableStarting Material
Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Nitric Acid (HNO₃)70%ACS Reagent Grade
Deionized Water
Ice
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization
Ethyl AcetateACS Reagent GradeFor extraction
BrineSaturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Rotary Evaporator
Magnetic Stirrer and Stir Bar
Round Bottom FlasksAppropriate sizes
Dropping Funnel
Beakers
Separatory Funnel
Filtration Apparatus
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 6-Methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10 mmol).

  • Acidification: Place the flask in an ice bath to cool to 0-5 °C. Slowly add concentrated sulfuric acid (20 mL) dropwise while stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.75 mL, ~11 mmol) to concentrated sulfuric acid (5 mL) at 0-5 °C.

  • Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the solution of the starting material in sulfuric acid over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Starting Material in Sulfuric Acid at 0-5 °C C 3. Add Nitrating Mixture Dropwise to Starting Material A->C B 2. Prepare Nitrating Mixture (HNO₃ in H₂SO₄) at 0-5 °C B->C D 4. Stir at 0-5 °C for 1-2h (Monitor by TLC) C->D E 5. Quench on Ice D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I J J I->J Final Product: This compound

Caption: Synthetic workflow for this compound.

Expert Insights and Troubleshooting

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of sulfuric acid and the nitrating mixture is critical. Exothermic reactions can lead to an increase in temperature, which may result in the formation of undesired byproducts, including dinitrated species.

  • Rate of Addition: The slow, dropwise addition of the nitrating mixture is crucial for controlling the reaction exotherm and ensuring selective mono-nitration.

  • Purity of Starting Material: The purity of the starting 6-Methyl-1H-pyrrolo[2,3-b]pyridine is important. Impurities could lead to side reactions and complicate the purification of the final product.

  • Quenching and Neutralization: The quenching of the strong acid mixture should be performed carefully and with efficient stirring to dissipate heat. Similarly, neutralization should be done slowly to avoid excessive foaming from carbon dioxide evolution.

  • Purification: While precipitation upon neutralization provides the crude product, column chromatography is often necessary to achieve high purity, separating the desired product from any unreacted starting material or isomeric impurities.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of this compound. This compound serves as a valuable building block for the development of novel pharmaceuticals and functional materials. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can efficiently access this important chemical intermediate.

References

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link].

  • DTIC. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available at: [Link].

  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Available at: [Link].

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link].

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link].

  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Available at: [Link].

  • Quora. Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? Available at: [Link].

  • Google Patents. CN104387385B - 6-carboxylate methyl ester-2-oxygen-7-azaindole and preparation method thereof and application.
  • ChemBK. 6-METHYL-5-NITRO-7-AZAINDOLE. Available at: [Link].

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link].

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available at: [Link].

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link].

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link].

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link].

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link].

  • Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. Available at: [Link].

Sources

Purification of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide to Achieving High Purity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole core is a key pharmacophore found in numerous biologically active agents, including kinase inhibitors for cancer therapy.[1][2] The successful synthesis of this compound is merely the first step; obtaining it in a highly pure form is critical for generating reliable data in biological assays and advancing drug development programs. This document provides a comprehensive guide to the purification of this compound, detailing protocols for recrystallization, flash column chromatography, and preparative HPLC, along with methods for purity assessment.

Introduction and Physicochemical Profile

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in drug discovery due to its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[3][4] The introduction of a nitro group and a methyl substituent, as in this compound, modulates the electronic and steric properties of the molecule, making it a valuable building block for creating libraries of potential therapeutic agents.[5]

Given its intended use in biological systems, achieving >98% purity is often a minimum requirement. Impurities, such as starting materials, reaction by-products, or isomers, can lead to erroneous biological data, confounding structure-activity relationship (SAR) studies and potentially exhibiting off-target toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol [6]
CAS Number 178269-03-9[7]
Appearance Expected to be a yellow or off-white solidInferred from related nitro-aromatic compounds.
Polarity HighDue to the presence of the nitro group and the polar pyrrolo[2,3-b]pyridine core.
Predicted Solubility Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in polar protic solvents (MeOH, EtOH), and lower solubility in less polar solvents (EtOAc, DCM, Hexanes).Inferred from the structure and general properties of heterocyclic compounds.

Integrated Purification Strategy

A multi-step purification strategy is often necessary to achieve the desired level of purity. The choice of techniques depends on the impurity profile of the crude material and the required final purity. A typical workflow involves a primary bulk purification step followed by a final polishing step.

PurificationWorkflow Crude Crude Synthetic Product (<85% Purity) Column Primary Purification: Flash Column Chromatography Crude->Column Removes major impurities Recrystal High-Purity Polishing: Recrystallization Column->Recrystal Removes trace impurities HPLC High-Resolution Polishing: Preparative HPLC Column->HPLC For difficult separations PureProduct Pure Compound (>98% Purity) Recrystal->PureProduct HPLC->PureProduct ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_post Workup TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Run Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Sources

Application Notes and Protocols for Utilizing 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] This document provides a detailed guide for the evaluation of novel derivatives, specifically using 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a representative compound. We will delve into the principles of kinase inhibition assays, provide step-by-step protocols for compound characterization, and discuss the critical aspects of data analysis and assay validation. This guide is intended to equip researchers with the necessary framework to assess the inhibitory potential of this and similar compounds against various protein kinases, a crucial step in the drug discovery pipeline.[6]

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[7][8] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a major class of drug targets.[8][9][10] The 1H-pyrrolo[2,3-b]pyridine core, an isostere of indole, has emerged as a valuable scaffold for the design of potent and selective kinase inhibitors.[1][3] Derivatives of this structure have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinase 8 (CDK8), Traf2 and Nck-interacting kinase (TNIK), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

The compound this compound represents a foundational structure from which libraries of potential kinase inhibitors can be synthesized. The nitro group, for instance, can be readily reduced to an amine, providing a synthetic handle for further chemical modifications.[11] This application note will use this compound as a hypothetical lead candidate to illustrate the workflow for characterizing a novel kinase inhibitor.

Designing a Kinase Inhibition Assay: Key Considerations

The selection of an appropriate assay format is crucial for obtaining reliable and reproducible data.[6][12] Several robust methods are available, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the specific kinase, the availability of reagents, and the required throughput.

Common Kinase Assay Formats:

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction.[7][13][14] The luminescent signal is inversely proportional to kinase activity.[7][13][14] They are homogeneous (mix-and-read), have a good signal-to-background ratio, and are well-suited for high-throughput screening (HTS).[15][16]

  • Fluorescence Polarization (FP) Assays: FP assays monitor the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody that recognizes the phosphorylated substrate.[17][18][19][20] This change in molecular size alters the polarization of the emitted light. FP assays are homogeneous and sensitive but may require specific antibodies and fluorescent probes.[18][20]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[21][22][23] In a typical kinase assay format, a europium cryptate-labeled antibody (donor) recognizes the phosphorylated substrate, which is tagged with an acceptor fluorophore.[10][22][23] HTRF assays are robust, have a low background, and are amenable to HTS.[22][24]

For the purpose of this guide, we will detail a protocol based on the widely used Kinase-Glo® Luminescent Kinase Assay , as it offers broad applicability across different kinases and does not require substrate-specific antibodies.[7][13][14]

Experimental Protocols: Characterizing this compound

This section provides a step-by-step guide for determining the inhibitory potency (IC50) of our example compound against a hypothetical target, "Kinase X".

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human Kinase X (e.g., from a commercial vendor).

  • Substrate: A suitable peptide or protein substrate for Kinase X.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Tween-20).

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., from Promega).

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of This compound in assay buffer D Dispense compound dilutions and controls into assay plate A->D B Prepare Kinase X and substrate solution in assay buffer E Add Kinase X/ substrate solution to all wells B->E C Prepare ATP solution in assay buffer G Initiate reaction by adding ATP solution C->G D->E F Incubate at room temperature (e.g., 15 minutes) E->F F->G H Incubate for the desired reaction time (e.g., 60 minutes) G->H I Add Kinase-Glo® reagent to stop the reaction H->I J Incubate for 10 minutes to stabilize signal I->J K Measure luminescence using a plate reader J->K L Analyze data to determine IC50 value K->L

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Protocol for IC50 Determination
  • Compound Dilution:

    • Prepare a serial dilution series of this compound. For a typical 10-point IC50 curve, you might start with a 100 µM solution and perform 1:3 serial dilutions in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • In a 96-well plate, add 5 µL of each compound dilution to the respective wells.

    • Include control wells:

      • Negative Control (0% inhibition): 5 µL of assay buffer with the same percentage of DMSO as the compound wells.

      • Positive Control (100% inhibition): 5 µL of a known inhibitor of Kinase X at a concentration that gives maximal inhibition, or buffer without enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase X and its substrate in the assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Prepare an ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[8]

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined during assay development.

  • Luminescence Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[7][14]

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[7]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8][25][26]

Assay Validation and Quality Control

A robust and reliable kinase assay is essential for making sound decisions in a drug discovery project.[27] Key validation parameters include:

  • Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay.[27][28] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[27][29][30] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Signal Window (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A higher signal window is generally desirable.

Hypothetical Data Summary

The following table presents hypothetical data for the inhibition of Kinase X by this compound, along with a known control inhibitor.

ParameterThis compoundControl Inhibitor (e.g., Staurosporine)
Target Kinase Kinase XKinase X
IC50 (nM) 15015
Hill Slope 1.11.0
Z'-Factor 0.780.82

Understanding the Mechanism of Action

While the IC50 value provides a measure of potency, it does not fully describe how the inhibitor interacts with the kinase. Further studies, such as ATP competition assays, can elucidate the mechanism of action. For example, by measuring the IC50 of the compound at various ATP concentrations, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[10]

Illustrative Signaling Pathway

To provide context, the following diagram illustrates a hypothetical signaling pathway involving "Kinase X". Understanding the upstream activators and downstream effectors of the target kinase is crucial for interpreting cellular assay data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Substrate KinaseX->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 6-Methyl-3-nitro-1H- pyrrolo[2,3-b]pyridine Inhibitor->KinaseX

Caption: A hypothetical signaling cascade involving the target "Kinase X".

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for the in vitro characterization of compounds such as this compound. By following the detailed protocols for assay execution, data analysis, and validation, researchers can confidently assess the inhibitory potential of their compounds and make informed decisions to advance their drug discovery programs.

References

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Faust, M., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Zhang, J. H., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

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  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

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  • IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

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  • Kljun, J., & Turel, I. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Eastwood, B. J., et al. (2020). Z′ Does Not Need to Be > 0.5. PMC - NIH. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

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  • Assay Guidance Manual. HTS Assay Validation. NCBI Bookshelf. [Link]

  • (A) Determination of the Z′ factor for the automated kinase assay under... ResearchGate. [Link]

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

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  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

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Sources

Application Note: A Framework for Profiling the Biological Activity of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides a detailed framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening and characterization of novel compounds, using 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a representative example. We present a two-stage approach: (1) a primary screen to assess general cytotoxicity and impact on cell viability using a robust MTT assay, and (2) a secondary, mechanistic assay to evaluate the compound's potential as a kinase inhibitor. The protocols are designed to be self-validating, with explanations of the scientific principles behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine core is a versatile pharmacophore. Its structural similarity to purine has made it a successful template for developing ATP-competitive kinase inhibitors.[2] Kinases are a major class of therapeutic targets, as their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[3] Therefore, a new derivative such as this compound warrants investigation, beginning with its effect on cancer cell lines.

Our proposed workflow first establishes a dose-dependent effect on cell viability. A positive result in a cytotoxicity screen is a critical first step but does not elucidate the mechanism.[4] It could indicate non-specific toxicity or a targeted effect leading to cell death or growth arrest. Given the chemical lineage of the scaffold, a logical next step is to investigate its effect on kinase activity.[3][5] This application note provides the protocols to systematically explore both aspects.

Part 1: Cellular Viability and Cytotoxicity Screening

The initial evaluation of a novel compound involves determining its effect on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of living cells, which serves as a proxy for cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout p1 Culture selected cancer cell lines (e.g., MDA-MB-231, 4T1) to logarithmic growth phase. p2 Harvest and count cells. Determine viability. p3 Seed cells into 96-well plates (5,000-10,000 cells/well). p4 Incubate for 24h to allow cell attachment. t1 Prepare serial dilutions of This compound (e.g., in DMSO). t2 Add compound dilutions to wells. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls. t3 Incubate for 48-72 hours. a1 Add MTT solution (5 mg/mL) to each well. a2 Incubate for 3-4 hours at 37°C. a3 Solubilize formazan crystals with DMSO. a4 Measure absorbance at 570 nm using a microplate reader.

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, 4T1, MCF-7)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Known cytotoxic agent (e.g., Staurosporine or Doxorubicin) for positive control

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[6]

    • Incubate the plates for 24 hours to ensure proper cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and positive control wells (a known cytotoxic drug).[6]

    • Incubate the treated plates for 48 to 72 hours.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.[6]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7]

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, can be determined from this curve using non-linear regression analysis.[6]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCompound IC50 (µM)Staurosporine IC50 (µM)
MDA-MB-23115.20.05
4T128.50.08
MCF-7> 1000.12

Part 2: Kinase Inhibitory Activity Profiling

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its potential mechanism of action. Based on the pyrrolo[2,3-b]pyridine scaffold's known activity, an in vitro kinase assay is a highly relevant secondary screen.[1][8] Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]

Signaling Pathway Context: Generic Kinase Cascade

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) SubstrateP->Response Compound 6-Methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Compound->Kinase2 Inhibits ATP Binding

Caption: Inhibition of a generic kinase cascade by an ATP-competitive inhibitor.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol 2: Luminescence-Based Kinase Assay

Materials:

  • Purified recombinant kinase of interest (e.g., FGFR1, JAK3)

  • Specific kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO. Prepare a "no inhibitor" control using DMSO only.[3]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[3]

    • Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at its Km value for the specific kinase to accurately determine competitive inhibition.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[3]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce light.[3]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the compound against the specific kinase.

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM)
FGFR1857
JAK31,20015
CSF1R>10,0009

Conclusion and Future Directions

This application note provides a foundational, two-part experimental strategy for the initial characterization of novel pyrrolo[2,3-b]pyridine derivatives. By first establishing a cytotoxic or anti-proliferative profile and then proceeding to a targeted mechanistic assay, researchers can efficiently determine the potential of a compound for further development. Positive results from these assays—specifically, potent and selective kinase inhibition—would justify more advanced studies, including broader kinase panel screening to assess selectivity, cell-based phosphorylation assays (e.g., Western blot or ELISA for phospho-substrates), and eventually, in vivo efficacy and pharmacokinetic studies. This structured approach ensures that experimental resources are directed toward compounds with the most promising biological activity.

References

  • Jaffery, R., Zheng, N., Hou, J., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • Shapiro, A. B., et al. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Illig, C. R., et al. (2013). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 56(10), 4067-4083. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Onysko, M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 291-321. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21764-21775. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Andersen, C., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(20), 7178. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21764-21775. Retrieved from [Link]

  • Okaniwa, M., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 61(8), 842-853. Retrieved from [Link]

  • Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 926-931. Retrieved from [Link]

  • Zherebker, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5529. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Fragment

In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique combination of a hydrogen bond donor and acceptor, along with its aromatic nature, allows for a variety of interactions with protein targets.[3]

This guide focuses on a specific derivative, This compound , a fragment designed to offer unique properties for FBDD campaigns. The introduction of a methyl group at the 6-position can enhance binding through hydrophobic interactions and improve metabolic stability. The nitro group at the 3-position is a strong electron-withdrawing group that can participate in polar interactions and modulate the electronics of the heterocyclic system.[4] While the nitro group is sometimes considered a "structural alert" due to potential toxicity, its judicious use can be a key to unlocking novel biological activities and intellectual property space.[5][6] This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of this fragment in drug discovery workflows.

PART 1: Synthesis and Characterization

Proposed Synthesis Workflow

Synthesis_Workflow Start 6-methyl-1H-pyrrolo[2,3-b]pyridine Step1 Nitration (e.g., HNO3/H2SO4 or HNO3/TFAA) Start->Step1 Product This compound Step1->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Proposed two-step synthesis of the target fragment.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Fuming Nitric Acid (HNO₃)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Nitrating Agent Preparation: In a separate flask, carefully add fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (3.0 eq) at 0 °C. Allow the mixture to stir for 15 minutes to form the nitrating agent.

  • Nitration Reaction: Add the freshly prepared nitrating agent dropwise to the solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.[7]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons with characteristic shifts influenced by the nitro group. A singlet for the methyl group.
¹³C NMR Aromatic carbons with shifts corresponding to the pyrrolo[2,3-b]pyridine core, with the carbon bearing the nitro group showing a downfield shift.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₈H₇N₃O₂.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Note: Predicted physicochemical properties for the related isomer 6-nitro-1H-pyrrolo[3,2-b]pyridine include a molecular weight of approximately 163.13 g/mol and an XLogP3 of 0.9.[6] These values are expected to be similar for the target compound and are well within the "Rule of Three" for fragment-based drug discovery.

PART 2: Application in Fragment-Based Drug Design

The utility of this compound as a fragment lies in its potential to form diverse interactions with a protein target. The pyrrolo[2,3-b]pyridine core provides hydrogen bond donors and acceptors, while the methyl group can occupy a hydrophobic pocket, and the nitro group can engage in polar contacts.

Fragment Screening Workflow

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Screening Fragment Library Screening (including this compound) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Screening->NMR SPR Surface Plasmon Resonance (SPR) Screening->SPR Validation Orthogonal Hit Validation NMR->Validation SPR->Validation ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Xray X-ray Crystallography Validation->Xray Optimization Structure-Guided Optimization ITC->Optimization Xray->Optimization Growing Fragment Growing Optimization->Growing Linking Fragment Linking Optimization->Linking Merging Fragment Merging Optimization->Merging

Caption: A typical workflow for fragment-based drug design.

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[8] Protein-observed or ligand-observed methods can be employed.

Ligand-Observed NMR (Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). Prepare a solution of the target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR Acquisition: Acquire a 1D ¹H NMR spectrum of the fragment alone.

  • Protein-Ligand Mixture: Add a small aliquot of the fragment stock solution to the protein solution to achieve a final fragment concentration in the micromolar to millimolar range.

  • STD NMR Experiment: Perform an STD NMR experiment. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum. Protons on the fragment that are in close proximity to the protein will show signals in the STD difference spectrum, confirming binding.

Considerations for the Nitro Group: The strong electron-withdrawing nature of the nitro group can influence the chemical shifts of the aromatic protons, potentially aiding in the resolution and assignment of signals.

Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[2][9]

  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).

  • Fragment Solution Preparation: Prepare a series of dilutions of this compound in a running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the steady-state binding responses to determine the dissociation constant (K D).

Considerations for the Nitro Group: The polarity of the nitro group may influence the solubility of the fragment in aqueous buffers. Ensure complete dissolution to avoid artifacts. The potential for non-specific binding should be assessed by including a control protein.

PART 3: Hit-to-Lead Optimization

Once this compound is identified as a hit, the next stage is to optimize its affinity and selectivity for the target.[1][10]

Strategies for Optimization

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Scaffold Hopping/Merging Hit Hit Fragment (this compound) Grow_N1 Substitution at N1 Hit->Grow_N1 Grow_C2 Substitution at C2 Hit->Grow_C2 Grow_C4 Substitution at C4 Hit->Grow_C4 Grow_C5 Substitution at C5 Hit->Grow_C5 Replace_Nitro Replace Nitro Group (e.g., with cyano, sulfonamide) Hit->Replace_Nitro Modify_Core Modify Pyrrolo[2,3-b]pyridine Core Hit->Modify_Core

Sources

derivatization of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of indole and purine systems.[1] Its unique hydrogen bonding capabilities have made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of a specific, highly functionalized starting material: this compound. We will explore the inherent reactivity of this core, dictated by the electron-withdrawing nitro group and the pyridine nitrogen, and present detailed protocols for modifications at key positions. The objective is to provide researchers, scientists, and drug development professionals with a validated roadmap for generating diverse chemical libraries for robust Structure-Activity Relationship (SAR) exploration.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole nucleus has proven to be a remarkably fruitful scaffold in drug discovery, with marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporating this moiety.[1] The replacement of the C7 carbon of indole with a nitrogen atom can significantly modulate a compound's physicochemical properties, potency, and metabolic stability, while also creating novel intellectual property space.[1]

SAR studies on 7-azaindole derivatives have frequently identified positions N1, C3, and C5 as critical for modulating biological activity.[4][5][6][7] Our chosen starting material, this compound, offers a unique entry point for SAR studies. The C6-methyl group provides a fixed substitution, while the 3-nitro group serves as a powerful chemical handle. Its strong electron-withdrawing nature not only influences the reactivity of the entire ring system but can also be transformed into a versatile amino group, unlocking a vast potential for subsequent derivatization.

Reactivity Analysis of the this compound Core

The chemical behavior of the starting scaffold is governed by the interplay of its substituents and heterocyclic nature.

  • Pyrrole Ring (Positions 1, 2, 3): The N1-H is weakly acidic and can be deprotonated for N-alkylation or N-arylation, which is crucial for probing its role as a hydrogen bond donor.[8] The 3-nitro group is strongly deactivating, making the pyrrole ring electron-deficient and generally resistant to electrophilic aromatic substitution. However, this electronic deficit enhances the reactivity of specific positions towards other reaction classes.

  • Pyridine Ring (Positions 4, 5, 6, 7): The C6-methyl group offers a point for potential oxidation if required, but primarily serves as a fixed structural element. The pyridine nitrogen (N7) decreases the electron density of the pyridine ring, influencing its susceptibility to nucleophilic attack and directing metal-catalyzed C-H functionalization.[9][10]

The diagram below illustrates the primary sites for derivatization on the core scaffold, which will be targeted in the subsequent protocols.

G cluster_0 This compound Core cluster_1 Key Derivatization Sites mol mol N1 N1-Functionalization (Alkylation, Arylation) C3 C3-Nitro Group Transformation (Reduction to Amine) C2 C2-Functionalization (Halogenation, C-H Activation) C5 C5-Functionalization (Cross-Coupling) p1 p1->N1 p2 p2->C3 p3 p3->C2 p4 p4->C5

Caption: Key reactive sites for SAR studies on the this compound scaffold.

Derivatization Protocols for SAR Library Generation

This section provides detailed, step-by-step protocols for key transformations. Each protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification.

Principle: The transformation of the electron-withdrawing nitro group into a nucleophilic amino group is a cornerstone of SAR exploration. This amine serves as a versatile handle for introducing a wide array of functionalities via acylation, sulfonylation, reductive amination, and urea formation, allowing for deep probing of the C3 substituent space. Tin(II) chloride is a mild and effective reagent for this transformation.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to create a ~0.1 M solution.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:EtOAc. The product, being more polar, will have a lower Rf than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice and basify to pH ~8-9 by the slow addition of saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine can often be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.

Principle: The N1 position of the 7-azaindole core is often involved in critical hydrogen bonding interactions with biological targets.[8] Alkylating this position allows for the systematic evaluation of the importance of this hydrogen bond donor and can improve pharmacokinetic properties by masking a potentially metabolic soft spot. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the pyrrole nitrogen.

Materials and Reagents:

  • This compound (or its 3-amino analog)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Wash the NaH (1.2 eq) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the Schlenk flask containing the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 7-azaindole starting material (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous mixture three times with EtOAc.

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Principle: The introduction of aryl or heteroaryl moieties is a powerful strategy in drug discovery to explore hydrophobic pockets, introduce new interaction points, or modulate conformation. The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming C-C bonds.[11][12] This protocol assumes the starting material has been converted to a 5-bromo or 5-iodo derivative.

Materials and Reagents:

  • 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • To a round-bottom flask, add the 5-bromo-7-azaindole derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS or TLC. Reactions are typically complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated product.

Workflow for SAR Library Generation and Data Analysis

A systematic approach is essential for efficient SAR exploration. By combining the protocols above, a matrix of derivatives can be generated to independently assess the impact of substituents at different positions.

Caption: A logical workflow for generating and evaluating a focused library of derivatives to build a comprehensive SAR.

Quantitative data from biological assays should be tabulated to facilitate direct comparison between analogs. This structured approach allows for the clear identification of trends and activity cliffs.

Compound IDR¹ (at N1)R³ (at C3)R⁵ (at C5)IC₅₀ (nM) [Target Kinase]Cellular Potency (EC₅₀, µM)
Parent-1 H-NO₂H>10,000>50
A-1 -CH₃-NO₂H8,50045
B-1 H-NH₂H1,20015.2
C-1 H-NHCOPhH2502.1
C-2 -CH₃-NHCOPhH4503.5
C-3 H-NHCOPh4-F-Ph350.4
Conclusion

The this compound core is an excellent starting point for the development of novel bioactive compounds. The strategic application of modern synthetic methodologies, such as nitro group reduction, N-alkylation, and palladium-catalyzed cross-coupling, provides a robust platform for extensive SAR exploration. The protocols and workflow detailed in this note offer a validated and logical framework for researchers to efficiently generate diverse libraries and identify lead candidates with improved potency, selectivity, and drug-like properties.

References
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry, 15(24), 2309–2323. Retrieved from [Link]

  • CiteDrive. (n.d.). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Saha, A., Laha, J. K., & Patel, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11944-11962. Retrieved from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 18(1), 53–69. Retrieved from [Link]

  • Jin, Q., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7830–7849. Retrieved from [Link]

  • Li, B., et al. (2017). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 19(17), 4480–4483. Retrieved from [Link]

  • ResearchGate. (2020). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from [Link]

  • Matos, M. J., Vilar, S., & Garcia-Morales, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 461. Retrieved from [Link]

  • Kristensen, J. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(23), 7350. Retrieved from [Link]

  • Wang, S., & Gevorgyan, V. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

Sources

protocol for assessing 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Solubility Assessment of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its therapeutic potential.[1] Poor solubility is a primary contributor to low and erratic bioavailability, which can terminate the development of an otherwise potent compound.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[3][4]

This application note provides a detailed, multi-faceted protocol for assessing the aqueous solubility of This compound , a representative NCE from this class. The structural features of this molecule—a planar aromatic system, a potentially basic pyridine nitrogen, a lipophilic methyl group, and a polar nitro group—suggest that its solubility may be limited and highly dependent on pH. Therefore, a robust and systematic evaluation is critical.

We will detail the methodologies for determining both kinetic and thermodynamic solubility, explain the scientific rationale behind each approach, and provide step-by-step protocols for execution and analysis. This guide is intended for researchers, chemists, and formulation scientists aiming to generate reliable and decision-enabling solubility data.

Part 1: Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing a relevant experimental plan and correctly interpreting the resulting data.[5]

  • Kinetic Solubility refers to the concentration of a compound upon its rapid precipitation from a supersaturated solution, typically generated by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[6] This method is fast, requires minimal compound, and is amenable to high-throughput screening (HTS) formats, making it ideal for the early discovery phase to quickly flag problematic compounds.[7] However, it often overestimates the true solubility because it may reflect the solubility of an amorphous, metastable state rather than the most stable crystalline form.[5][8]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its excess solid form.[2] This is considered the "true" solubility. The shake-flask method is the gold-standard for this determination.[9] It is a lower-throughput, more time- and compound-intensive assay, but it provides the definitive data required for late-stage lead optimization, pre-formulation, and regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[7][10]

G cluster_0 Starting Material cluster_1 Process cluster_2 Solubility Type DMSO_Stock Compound in DMSO Stock Rapid_Precipitation Rapid Precipitation (Supersaturation) DMSO_Stock->Rapid_Precipitation Dilution in Aqueous Buffer Solid_Compound Excess Solid Compound Equilibrium_Dissolution Equilibrium Dissolution (Long Incubation) Solid_Compound->Equilibrium_Dissolution Suspension in Aqueous Buffer Kinetic Kinetic Solubility (Early Discovery, HTS) Rapid_Precipitation->Kinetic Thermo Thermodynamic Solubility (Pre-formulation, BCS) Equilibrium_Dissolution->Thermo

Caption: Conceptual difference between kinetic and thermodynamic solubility paths.

Part 2: Protocol for Kinetic Solubility Assessment

This protocol is designed for rapid screening and employs a nephelometric (light-scattering) approach to detect precipitation.

Rationale: The principle is that as a DMSO solution of the compound is diluted into an aqueous buffer where its solubility is lower, it will precipitate out of solution. The concentration at which precipitation is first detected is the kinetic solubility limit.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to wells A1 through H11. Add 200 µL of PBS to column 12 to serve as a blank.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution to each well in column 1. This creates a starting concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate at room temperature (25°C) for 2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering or turbidity at a suitable wavelength (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank wells.

G start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock add_buffer Add 198 µL PBS (pH 7.4) to 96-well plate prep_stock->add_buffer add_stock Add 2 µL Stock to Buffer (Final: 100 µM, 1% DMSO) add_buffer->add_stock incubate Incubate 2h at 25°C (Protected from light) add_stock->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze end End analyze->end

Caption: Workflow for the kinetic solubility assay.

Part 3: Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol follows the principles outlined in international guidelines for BCS classification and provides the most accurate measure of equilibrium solubility.[11][12]

Rationale: To determine the pH-solubility profile, the compound is incubated in buffers simulating the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) at body temperature (37°C).[10] By adding an excess of the solid compound, an equilibrium is established between the dissolved and undissolved states. The concentration in the supernatant represents the thermodynamic solubility.[9]

Buffer Systems
pHBuffer System
1.20.1 M Hydrochloric Acid (HCl)
4.50.05 M Acetate Buffer
6.80.05 M Phosphate Buffer
Step-by-Step Protocol
  • Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., add 2 mg to 1 mL of buffer). The amount should be sufficient to ensure solid remains visible at the end of the experiment. Prepare in triplicate for each pH condition.[11]

  • Incubation: Seal the vials and place them in an orbital shaker or rotator set to 37 ± 1 °C.[10] Agitate for 24-48 hours. A preliminary time-course experiment can determine the exact time required to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand briefly. Carefully withdraw a sample of the suspension and separate the supernatant from the undissolved solid. This is a critical step; methods include:

    • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter through a low-binding 0.22 µm syringe filter (e.g., PVDF). Ensure the filter material does not adsorb the compound.

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not deviated significantly from the initial buffer pH.[9]

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, as described in Part 4.

G start Start add_solid Add Excess Solid Compound to pH Buffers (n=3) start->add_solid incubate Incubate at 37°C with Agitation (24-48 hours to reach equilibrium) add_solid->incubate sample Withdraw Aliquot incubate->sample separate Separate Solid from Supernatant (Centrifugation or Filtration) sample->separate verify_ph Verify Final pH of Supernatant separate->verify_ph quantify Quantify Concentration (HPLC-UV) verify_ph->quantify end End quantify->end

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Part 4: Analytical Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique for quantification due to its specificity and ability to separate the analyte from any potential impurities or degradants.[8] The nitro-substituted pyrrolopyridine core provides a strong chromophore suitable for UV detection.[13]

Methodology
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid), e.g., 60:40 v/v. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the absorbance maximum (λ-max) of the compound. A wavelength between 254 nm and 350 nm is likely appropriate.

  • Calibration Curve:

    • Prepare a primary stock solution of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the mobile phase.

    • Inject each standard in triplicate and plot the peak area versus concentration. The plot should be linear with a correlation coefficient (r²) > 0.99.

  • Sample Analysis: Inject the diluted supernatant samples from the thermodynamic solubility assay. Determine the concentration using the linear regression equation from the calibration curve.

Part 5: Data Interpretation and Reporting

The final solubility data should be compiled and presented clearly to facilitate decision-making.

Calculations
  • Solubility (µg/mL):

    • Concentration (from curve) × Dilution Factor

  • Solubility (µM):

    • [Solubility (g/L)] / [Molecular Weight (g/mol)] × 1,000,000

Example Data Presentation
MethodpHTemp (°C)Solubility (µg/mL)Solubility (µM)BCS Classification
Kinetic7.42545.3237N/A
Thermodynamic1.23715.882.7Low Solubility
Thermodynamic4.5372.111.0Low Solubility
Thermodynamic6.8371.99.9Low Solubility

Note: Data are hypothetical for illustrative purposes. Molecular weight of this compound is ~191.17 g/mol .

BCS Classification: According to WHO and ICH guidelines, a drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[10][11] The lowest measured solubility is used for this classification. If the lowest solubility is 1.9 µg/mL (or 1.9 mg/L), then 250 mL could dissolve 0.475 mg. If the projected highest dose is greater than 0.475 mg, the compound is classified as having low solubility .

Conclusion

A thorough assessment of solubility is a non-negotiable step in the progression of any NCE. For a compound like this compound, a phased approach is recommended. A rapid kinetic assay can provide early-stage guidance, while the definitive pH-dependent thermodynamic solubility profile from the shake-flask method provides the crucial data needed for formulation development and biopharmaceutical classification. By following these detailed protocols, researchers can generate high-quality, reliable data to confidently guide their drug discovery and development programs.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343. Available at: [Link]

  • Soulele, L., & Varnek, A. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(10), 4786-4796. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Available at: [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Brown, C. K., Chokshi, H. P., & Nickerson, B. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies, 11(3), 6-9. Available at: [Link]

  • Dalvi, S. V., & Dave, R. N. (2009). Analysis of particle size and dissolution of a poorly water-soluble drug after milling. Powder Technology, 192(3), 335-343. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA/CHMP/ICH/493213/2018. Available at: [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH Harmonised Guideline. Available at: [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856449, 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Hassan, A. S. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(2), 245-253. Available at: [Link]

  • Wang, Q., & Nagapudi, K. (2012). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 19(3), 6-13. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Sree Giri Prasad, B., & Gupta, V. R. M. (2018). Development and validation of new analytical methods for the estimation of Terconazole in bulk and pharmaceutical dosage form by using spectrophotometric and HPLC methods for poorly water soluble drugs. International Journal of Pharmacy and Pharmaceutical Research, 12(3), 223-234. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6586. Available at: [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Suarez-Sharp, S., & DeStefano, A. J. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 38-44. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Abdel-Halim, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1933-1939. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine (CAS 271-63-6). Cheméo. Available at: [Link]

  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(35), 20836-20847. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure in the design of targeted therapeutics. Its structural resemblance to purine has made it an ideal bioisostere for developing potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] Numerous derivatives built upon this core have shown significant promise, targeting key oncogenic drivers and pathways.[3]

This document provides a detailed guide to the potential applications of a novel derivative, 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine , in cancer research. While direct studies on this specific compound are emerging, its structural features—a methyl group at the 6-position and a nitro group at the 3-position—suggest it may possess unique inhibitory activities. The electron-withdrawing nature of the nitro group, in particular, could be crucial for modulating interactions with target proteins.[3] These application notes offer a scientifically grounded framework for its synthesis, characterization, and evaluation as a potential anticancer agent.

Hypothesized Mechanism of Action: A Kinase-Centric Approach

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are well-documented as potent kinase inhibitors.[1][2][3] The primary hypothesis for this compound is that it functions as an ATP-competitive inhibitor of oncogenic kinases. Based on extensive literature, several key signaling pathways are proposed as potential targets.

Fibroblast Growth Factor Receptor (FGFR) Pathway

Abnormal activation of the FGFR signaling cascade is a known driver in various cancers.[1][4] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors. These inhibitors typically occupy the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream effectors like the RAS-MEK-ERK and PI3K-Akt pathways.[1]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Compound 6-Methyl-3-nitro-1H- pyrrolo[2,3-b]pyridine Compound->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Hypothesized inhibition of the FGFR signaling pathway.

WNT/β-catenin Pathway via CDK8/TNIK Inhibition

The WNT/β-catenin signaling pathway is fundamental in colorectal cancer and other malignancies. Both Cyclin-dependent kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK) are key regulators of this pathway.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to create inhibitors that target these kinases, leading to the downregulation of β-catenin activity and the suppression of tumor growth.[2]

WNT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Compound 6-Methyl-3-nitro-1H- pyrrolo[2,3-b]pyridine CDK8_TNIK CDK8 / TNIK Compound->CDK8_TNIK Inhibits CDK8_TNIK->BetaCatenin Phosphorylates & Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Hypothesized inhibition of the WNT/β-catenin pathway.

Synthetic Protocol: A Proposed Route

The synthesis of this compound can be approached based on established methodologies for functionalizing the 7-azaindole core. A plausible multi-step synthesis is outlined below, starting from commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow Start 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Product 6-Methyl-3-nitro-1H- pyrrolo[2,3-b]pyridine (Final Product) Step1->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for the target compound.

Protocol: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

  • Preparation: In a round-bottom flask cooled to 0°C in an ice bath, slowly add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution from step 1, maintaining the temperature at 0°C. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[1]

Application Notes & Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the compound's effect on the proliferation and viability of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor like Pexidartinib).[5][6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

Cell LineCancer TypeCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HT-29ColorectalExperimental ValueExperimental Value
MDA-MB-231BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
PC-3ProstateExperimental ValueExperimental Value
In Vitro Kinase Inhibition Assay

Objective: To directly measure the compound's inhibitory activity against specific kinases (e.g., FGFR1, CDK8, TNIK).

Protocol: Kinase Activity Assay (Luminescent)

  • Reagents: Use a commercial kinase assay kit (e.g., Kinase-Glo®). This typically includes the kinase, substrate, and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the specific kinase, and the appropriate substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value for kinase inhibition.

Data Presentation: Kinase Inhibition IC₅₀ Values

Kinase TargetCompound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
FGFR1Experimental ValueExperimental Value
CDK8Experimental ValueExperimental Value
TNIKExperimental ValueExperimental Value
Apoptosis Assay

Objective: To determine if the compound induces programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[1]

Western Blot Analysis

Objective: To investigate the compound's effect on the phosphorylation status and expression levels of key proteins within the hypothesized signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine changes in protein levels and phosphorylation status relative to controls.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated starting point for the development of potent anticancer agents.[1][2][3] The novel derivative, this compound, represents a promising candidate for investigation. The protocols outlined in this guide provide a comprehensive roadmap for its synthesis and preclinical evaluation. Positive results from these in vitro assays would warrant further investigation into its in vivo efficacy using xenograft models, as well as detailed pharmacokinetic and toxicological profiling to assess its potential as a clinical drug candidate.[2][7]

References

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]

  • El-Mernissi, Y. et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]

  • El-Mernissi, Y. et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available at: [Link]

  • Wang, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Al-Omaim, I. A. et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Al-Rashida, M. et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Pharmaceuticals. Available at: [Link]

  • Jurczak, J. et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Popova, Y. et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wang, Z. et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • O'Connor, R. et al. (2019). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]

  • Hegazy, G. H. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cuhls, H. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Semantic Scholar. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Baklanov, M. Y. et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Jamieson, S. M. F. et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • ResearchGate. (2022). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available at: [Link]

  • Narasimhamurthy, K. H. et al. (2023). Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]

Sources

Application Notes & Protocols: The Use of Pyrrolo[2,3-b]pyridine Derivatives as Chemical Probes in Kinase Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to the purine core of ATP allows it to function as a highly effective "hinge-binding" motif within the active site of numerous protein kinases. This has led to the development of a multitude of potent and selective kinase inhibitors targeting a wide array of signaling pathways implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2][3][4][5][6]

Derivatives of this scaffold have been successfully developed as inhibitors for key oncogenic kinases such as VEGFR2, CDK8, and FGFR, as well as kinases involved in neuroinflammation and Alzheimer's disease, like GSK-3β.[1][2][3][5] The versatility of the pyrrolo[2,3-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document serves as a detailed guide for the characterization and application of novel pyrrolo[2,3-b]pyridine derivatives as chemical probes. For the purpose of illustration, we will consider a hypothetical compound, 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine , to outline the essential validation workflow required to establish any new molecule as a reliable tool for biological investigation.

Part 1: Foundational Principles of a High-Quality Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein in a biological system.[7][8] To generate reliable and reproducible data, a chemical probe must meet stringent criteria.[8] Before deploying a novel pyrrolo[2,3-b]pyridine derivative like our hypothetical "this compound" in complex biological assays, its fundamental properties must be thoroughly characterized.

Key Characteristics of an Ideal Chemical Probe:
Parameter Recommended Threshold Rationale
In Vitro Potency IC50 or Kd < 100 nMEnsures that the compound can effectively modulate its target at concentrations that minimize off-target effects.[8]
Selectivity >30-fold against related family membersCrucial for attributing a biological phenotype to the inhibition of the intended target and not to confounding off-target activities.[8]
Cellular Activity EC50 < 1 µMDemonstrates that the compound can penetrate the cell membrane and engage its target in a cellular context.[8]
On-Target Engagement Evidence of direct binding or inhibition of the target protein in cellsConfirms that the observed cellular phenotype is a direct consequence of the probe interacting with its intended target.[8][9]
Mechanism of Action Well-defined (e.g., ATP-competitive, allosteric)Understanding how the probe interacts with its target is essential for interpreting experimental results.
Negative Control A structurally similar but inactive analogHelps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.[7]

Part 2: Experimental Workflow for Validating a Novel Pyrrolo[2,3-b]pyridine Kinase Probe

The following section outlines a comprehensive, step-by-step workflow to characterize and validate a novel compound, such as "this compound," as a chemical probe for a specific kinase.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Applications a Synthesis & Purity Analysis b Primary Kinase Screen (Broad Panel) a->b Identify initial hits c Dose-Response Assay (IC50 Determination) b->c Confirm potency d Selectivity Profiling (Against Related Kinases) c->d Assess selectivity e Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) d->e Confirm on-target activity in cells f Cell Viability/Proliferation Assay (e.g., CCK-8, MTT) e->f Determine effective concentration range i Orthogonal Control Experiments e->i Validate findings with a different probe g Phenotypic Assay (e.g., Apoptosis, Cell Cycle Analysis) f->g Link target inhibition to cellular function h In Vivo Model Studies g->h Evaluate in a complex biological system G cluster_pathway Kinase Signaling Pathway Probe 6-Methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Kinase Target Kinase Probe->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate p-Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Activates

Caption: Inhibition of a kinase signaling pathway by a chemical probe.

Protocol 3: Cell Proliferation Assay

Objective: To evaluate the effect of inhibiting the target kinase with "this compound" on cell proliferation.

Principle: This assay measures the number of viable cells after treatment with the probe. A reduction in cell proliferation is a common downstream effect of inhibiting kinases involved in cell growth and survival. [10] Materials:

  • Target cell line

  • 96-well clear-bottom cell culture plates

  • "this compound"

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serially diluted "this compound" to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Best Practices

  • Correlate Data: A high-quality chemical probe should exhibit a strong correlation between its in vitro potency (IC50), its ability to inhibit the target in cells (cellular EC50 from Western blot), and its effect on cell phenotype (GI50 from proliferation assay).

  • Use Controls: Always include a negative control compound if available. If not, using an orthogonal probe (a structurally different inhibitor for the same target) can help validate that the observed phenotype is on-target. [7]* Concentration Matters: Use the probe at the lowest effective concentration to minimize the risk of off-target effects. Typically, this should be no more than 10-fold above the cellular EC50. [9]* Acknowledge Limitations: No chemical probe is perfectly selective. Be aware of potential off-targets and consider this when interpreting results.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. By following a rigorous and systematic validation workflow, novel derivatives like the hypothetical "this compound" can be qualified as high-quality chemical probes. These tools are invaluable for dissecting complex kinase signaling pathways and for the initial stages of drug discovery, providing a solid foundation for therapeutic development.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • How to use chemical probes. The Chemical Probes Portal. [Link]

  • 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • The era of high-quality chemical probes. PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of this compound, a derivative of 7-azaindole, is a critical process for the development of various therapeutic agents. The introduction of a nitro group at the C-3 position of the pyrrole ring is a key functionalization step. However, achieving high yield and regioselectivity in this electrophilic aromatic substitution reaction can be challenging due to the electronic nature of the bicyclic heteroaromatic system.

The primary synthetic route involves the direct nitration of the commercially available starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine. The core of the challenge lies in controlling the regioselectivity of the nitration. The 7-azaindole nucleus has multiple potentially reactive sites, and the presence of the electron-donating methyl group on the pyridine ring further influences the reaction's outcome.

Below is a general workflow for the synthesis:

Synthesis_Workflow Start Starting Material: 6-Methyl-1H-pyrrolo[2,3-b]pyridine Reaction Direct Nitration Start->Reaction Nitrating Agent Solvent, Temp. Workup Reaction Quenching & Crude Isolation Reaction->Workup SideProducts Side Products: - 5-Nitro Isomer - Dinitro compounds - Degradation products Reaction->SideProducts Purification Purification of Isomers Workup->Purification Product Final Product: This compound Purification->Product Purification->SideProducts Separation Regioselectivity Start 6-Methyl-1H-pyrrolo[2,3-b]pyridine Condition1 Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄) Start->Condition1 Condition2 Milder, Non-Acidic Conditions (e.g., NH₄NO₃/(CF₃CO)₂O) Start->Condition2 Product1 Major: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Condition1->Product1 Minor1 Minor: 3-Nitro Isomer Condition1->Minor1 Product2 Major: this compound Condition2->Product2 Minor2 Minor: 5-Nitro Isomer Condition2->Minor2

Technical Support Center: Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the nitration of 6-methyl-7-azaindole. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Chemistry of Nitrating 6-Methyl-7-Azaindole

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The reaction involves the electrophilic nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-methyl-7-azaindole). The pyrrolo[2,3-b]pyridine scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The pyrrole ring is generally more activated towards electrophiles than the pyridine ring. Consequently, the C-3 position of the pyrrole moiety is the most electron-rich and kinetically favored site for electrophilic substitution, including nitration[1].

However, the presence of the pyridine nitrogen and the methyl group, coupled with the often harsh conditions of nitration, can lead to a variety of undesired side reactions. This guide provides a comprehensive overview of these challenges in a question-and-answer format, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction is producing a mixture of mononitrated isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: The formation of multiple mononitrated isomers is a common issue stemming from the competitive reactivity of different positions on the pyrrolo[2,3-b]pyridine ring. While the C-3 position is the most activated, nitration can also occur on the pyridine ring, particularly at the C-4 and C-5 positions, especially under strongly acidic conditions.

Root Cause Analysis:

  • Protonation Effects: In strong acids like sulfuric acid, the pyridine nitrogen becomes protonated. This pyridinium ion deactivates the pyridine ring towards electrophilic attack. However, the high acidity can also lead to partial protonation of the pyrrole nitrogen, which can modulate the reactivity of the entire ring system.

  • Steric Hindrance: The methyl group at C-6 can sterically influence the approach of the nitrating agent to the adjacent C-5 position.

  • Reaction Conditions: The choice of nitrating agent and reaction temperature significantly impacts regioselectivity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioselectivity.

Optimization Strategies:

  • Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using milder nitrating agents that can be effective at lower temperatures and with less acidity.

    Nitrating AgentTypical ConditionsAdvantages
    Acetyl nitrate (in situ)Acetic anhydride, nitric acid, low temp.Less acidic, can improve C-3 selectivity.
    Nitronium tetrafluoroborate (NO₂BF₄)Inert solvent (e.g., sulfolane, nitromethane)Can offer good regioselectivity.
    tert-Butyl nitriteRadical mechanism, metal-freeAlternative pathway, may alter selectivity[2].
  • N-Oxide Formation: A strategic approach to direct nitration to the pyridine ring is to first form the N-oxide of the pyridine nitrogen. The N-oxide group is activating and ortho-, para-directing for electrophilic substitution on the pyridine ring. Subsequent nitration can favor the C-4 position. While this may not directly yield the 3-nitro isomer, it is a powerful strategy for functionalizing the pyridine ring and can be a route to other desired derivatives[1]. It has been noted that nitration of N-oxide-6-methyl-7-azaindole can be a viable strategy[1].

Experimental Protocol: Nitration using Acetyl Nitrate

  • Preparation of Acetyl Nitrate (in situ): In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool acetic anhydride to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of acetyl nitrate.

  • Nitration Reaction: Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., acetic anhydride or a chlorinated solvent) and cool to -10 to 0 °C.

  • Add the pre-formed acetyl nitrate solution dropwise to the solution of the starting material, keeping the temperature constant.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the solution carefully with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am observing significant amounts of di- and poly-nitrated byproducts. How can I prevent over-nitration?

Answer: The formation of dinitro and polynitro compounds occurs when the desired mononitrated product undergoes further nitration. The introduction of a nitro group deactivates the ring, but under forcing conditions (high temperature, excess nitrating agent), further substitution is possible.

Potential Dinitration Products:

  • 3,4-Dinitro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Nitration on the pyridine ring following initial C-3 nitration.

  • 3,5-Dinitro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Another possible pyridine ring nitration product. The synthesis of dinitropyridines is well-documented and provides a basis for understanding this side reaction[3][4].

Troubleshooting and Prevention:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nitrating agent.

  • Temperature Management: Maintain a low reaction temperature (typically between -10 °C and 10 °C) to control the reaction rate and minimize over-nitration.

  • Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of the starting material to avoid localized high concentrations.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.

FAQ 3: My reaction mixture is turning into a dark, insoluble tar, and I am getting very low yields. What is causing this, and how can I avoid it?

Answer: The formation of tar-like substances is a strong indication of acid-catalyzed polymerization or decomposition of the starting material or product. The electron-rich pyrrole ring of the 7-azaindole system is susceptible to protonation, which can initiate polymerization, a known issue in indole chemistry[5].

Mechanism of Acid-Catalyzed Polymerization:

Caption: Simplified mechanism of acid-catalyzed polymerization.

Preventative Measures:

  • Reduce Acidity: If possible, use nitrating systems that do not require strong acids like sulfuric acid. Acetyl nitrate or nitronium tetrafluoroborate in a non-acidic solvent are good alternatives.

  • Low Temperature: Running the reaction at very low temperatures (e.g., -20 °C to -10 °C) can significantly slow down the rate of polymerization.

  • Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen can reduce the susceptibility to acid-catalyzed polymerization. However, the protecting group must be stable to the nitrating conditions and easily removable.

FAQ 4: I suspect the methyl group at C-6 is being oxidized. Is this a common side reaction?

Answer: Oxidation of alkyl side chains on aromatic rings during nitration is a known side reaction, particularly with strong oxidizing agents like nitric acid, and can be influenced by reaction temperature[6]. The methyl group on the pyridine ring of 6-methyl-7-azaindole can potentially be oxidized to a formyl or carboxylic acid group.

Identification of Oxidized Byproducts:

  • NMR Spectroscopy: Look for the disappearance of the methyl singlet in the ¹H NMR spectrum and the appearance of a new peak corresponding to a formyl proton (around 9-10 ppm) or the absence of a peak if a carboxylic acid is formed (which might be exchanged with D₂O). In the ¹³C NMR, a new peak in the carbonyl region (160-190 ppm) would be indicative of oxidation.

  • Mass Spectrometry: An increase in the molecular weight of the byproduct by 14 amu (CH₂ to CO) or 30 amu (CH₃ to COOH) would suggest oxidation.

Mitigation Strategies:

  • Lower Temperature: Oxidation reactions are often highly temperature-dependent. Maintaining a consistently low reaction temperature is the most effective way to minimize this side reaction.

  • Less Oxidizing Nitrating Agents: Avoid using an excess of nitric acid. Milder nitrating agents are generally less oxidizing.

  • Reaction Time: Shorter reaction times can help to reduce the exposure of the product to oxidizing conditions.

FAQ 5: Is N-nitration a possible side reaction?

Answer: N-nitration, the addition of a nitro group to the pyrrole nitrogen, is a potential side reaction, especially under less acidic or neutral conditions. The resulting N-nitro compound can be unstable and may rearrange or decompose. While C-nitration is generally favored in strongly acidic media due to N-protonation, the possibility of N-nitration should not be entirely dismissed, particularly with certain nitrating agents.

Consequences and Identification:

  • Instability: N-nitro compounds can be thermally and photochemically unstable.

  • Rearrangement: The nitro group can potentially migrate from the nitrogen to a carbon atom of the ring.

  • Spectroscopic Evidence: N-nitration would lead to a significant downfield shift of the pyrrole ring protons in the ¹H NMR spectrum.

Control Measures:

  • Acidic Conditions: Performing the reaction in a strong acid generally favors C-nitration by protonating the nitrogen atoms, making them less nucleophilic.

  • Choice of Nitrating Agent: Some nitrating agents may have a higher propensity for N-nitration. If N-nitration is suspected, switching to a different nitrating system is advisable.

Summary of Key Side Reactions and Solutions

Side ReactionPrimary CauseKey Troubleshooting Strategies
Poor Regioselectivity Competing reactivity of C-4/C-5 positions.Use milder nitrating agents (e.g., acetyl nitrate), control temperature, consider N-oxide strategy.
Over-nitration Excess nitrating agent, high temperature.Use stoichiometric nitrating agent, maintain low temperature, monitor reaction time.
Polymerization/Tar Formation Strong acid catalysis.Avoid strong acids, use low temperatures, consider N-protecting groups.
Methyl Group Oxidation Strong oxidizing conditions, high temperature.Maintain low temperature, use milder nitrating agents, minimize reaction time.
N-Nitration Nucleophilicity of pyrrole nitrogen.Use strongly acidic conditions to favor C-nitration.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control over reaction parameters to minimize the formation of byproducts. By understanding the potential side reactions such as poor regioselectivity, over-nitration, polymerization, and side-chain oxidation, researchers can proactively design more robust and efficient synthetic protocols. This guide provides a framework for troubleshooting these common issues, enabling the successful and reproducible synthesis of this important heterocyclic building block.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

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  • Site-selective and metal-free C-H nitration of biologically relevant N-heterocycles. (2021). Mol Divers, 26(4), 2395-2404.
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  • Dinitropyridines: Synthesis and Reactions. (2024). Asian Journal of Organic Chemistry, e202400304.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
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  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

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  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 13, 2026, from [Link]

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  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

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troubleshooting 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine instability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the stability of this molecule. This is not a simple list of steps; it is a causal guide to help you understand the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that influence its stability?

A1: this compound, also known as 6-methyl-3-nitro-7-azaindole, is a heterocyclic compound with specific structural features that are critical to understanding its behavior.

  • Pyrrolo[2,3-b]pyridine Core: This is an electron-rich bicyclic system, but the pyridine nitrogen atom acts as an electron sink. The pyrrole moiety is susceptible to electrophilic attack and can be sensitive to acidic conditions.

  • Nitro Group (-NO₂): The nitro group at the 3-position is a very strong electron-withdrawing group. This has two major consequences:

    • It significantly deactivates the pyrrole ring towards electrophilic substitution.

    • It makes the molecule susceptible to nucleophilic attack and reduction. Nitroaromatic compounds can be thermally sensitive and may decompose energetically.

  • Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group, which has a minor electronic effect on the pyridine ring but does not significantly counteract the influence of the nitro group.

The combination of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, further modified by a powerful electron-withdrawing nitro group, results in a molecule with a complex reactivity profile and inherent instability under certain conditions.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[1]
CAS Number 178269-03-9[1]
Molecular Weight 177.16 g/mol Derived
Appearance Typically a yellow or brown solidGeneral Knowledge

Troubleshooting Guide: Storage and Handling

Q2: My new batch of this compound has darkened in color after a few weeks in the lab. Is it degrading and how can I prevent this?

A2: Yes, a change in color, particularly darkening, is a strong indicator of decomposition. This compound is sensitive to light, heat, and atmospheric oxygen. The nitro group can participate in photochemical reactions, and the pyrrole ring can be susceptible to oxidation.

Root Cause Analysis & Prevention:

Potential CauseScientific RationaleRecommended Protocol
Light Exposure Nitroaromatic compounds can be photochemically active, leading to radical formation and subsequent polymerization or degradation.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Heat/Elevated Temp. Thermal energy can promote the decomposition of nitro compounds, which can be exothermic.[2]Store in a refrigerator or freezer (-20°C is recommended for long-term storage). Allow the container to warm to room temperature before opening to prevent moisture condensation.[3]
Oxygen/Air Exposure The electron-rich pyrrole ring system can be susceptible to slow oxidation over time, leading to the formation of colored impurities.For long-term storage, flush the container with an inert gas (Argon or Nitrogen) before sealing. Use a container with a tight-fitting cap.
Q3: What are the essential safety precautions when handling this compound?

A3: Due to the nitro group and its heterocyclic nature, this compound should be handled with care. It is classified as an irritant and is harmful if swallowed.[4]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][5]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material using a spark-proof tool and place it in a sealed container for disposal.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases, as they can cause vigorous reactions or rapid decomposition.

Troubleshooting Guide: Experimental & Reaction Issues

The instability of this compound often manifests during chemical reactions. The following workflow provides a logical approach to diagnosing and solving common problems.

G cluster_0 Reaction Troubleshooting Workflow start Reaction Failure (Low Yield / No Product / Side Products) check_sm 1. Verify Starting Material (SM) Integrity (NMR, LC-MS) start->check_sm sm_ok SM is Pure check_sm->sm_ok sm_bad SM Degraded check_sm->sm_bad [Impure] check_conditions 2. Assess Reaction Conditions cond_temp Temperature Issue? check_conditions->cond_temp check_workup 3. Evaluate Workup & Purification workup_bad Degradation during workup? (e.g., acidic/basic wash) check_workup->workup_bad sm_ok->check_conditions [Pure] re_purify Re-purify or Acquire New SM sm_bad->re_purify cond_atm Atmosphere Issue? cond_temp->cond_atm [No] temp_high Degradation (Lower Temp) cond_temp->temp_high [Yes] cond_reagents Reagent Incompatibility? cond_atm->cond_reagents [No] atm_bad Side reactions (Use Inert Gas) cond_atm->atm_bad [Yes] cond_reagents->check_workup [No] reagents_bad Side reactions (Change Base/Solvent/Catalyst) cond_reagents->reagents_bad [Yes] success Successful Reaction temp_high->success temp_low No Reaction (Increase Temp) temp_low->success atm_bad->success reagents_bad->success purification_bad Degradation during purification? (e.g., on silica) workup_bad->purification_bad [No] workup_sol Use Neutral Washes (Brine, Water) workup_bad->workup_sol [Yes] purification_sol Use Deactivated Silica, Alumina, or RP-HPLC purification_bad->purification_sol [Yes] purification_bad->success [No] workup_sol->success purification_sol->success

Caption: A logical workflow for troubleshooting common reaction failures.

Q4: I am attempting a reaction that requires a strong base (e.g., NaH, LDA), but I'm getting a complex mixture of products. What is happening?

A4: The pyrrole N-H proton is acidic and will be readily deprotonated by a strong base. However, the resulting anion can be unstable, especially in the presence of the nitro group. Furthermore, strong, non-hindered bases can potentially act as nucleophiles.

Mechanistic Insight: The deprotonated pyrrole nitrogen creates a powerful electron-donating center, which can electronically clash with the electron-withdrawing nitro group, potentially leading to ring-opening or rearrangement pathways.

Troubleshooting & Optimization:

  • Use a Weaker, Non-Nucleophilic Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly for cross-coupling reactions.[7] These are often sufficient and less likely to cause degradation.

  • Protect the Pyrrole Nitrogen: If a strong base is unavoidable, consider protecting the pyrrole nitrogen. A (trimethylsilyl)ethoxymethyl (SEM) group is a common choice for azaindoles as it is stable to many reaction conditions but can be removed later.[8]

  • Lower the Temperature: Perform the deprotonation at a very low temperature (e.g., -78 °C) to minimize decomposition of the resulting anion before adding your electrophile.

Q5: My reaction involves a palladium catalyst (e.g., Suzuki, Buchwald-Hartwig coupling), and it is sluggish or fails. Why?

A5: Pyrrolopyridine scaffolds can act as ligands for palladium, potentially coordinating to the metal center and inhibiting catalysis.[7] The nitro group adds another layer of complexity.

Troubleshooting & Optimization:

  • Ligand Choice is Critical: The choice of phosphine ligand is crucial for preventing catalyst deactivation and promoting the desired reaction. For Buchwald-Hartwig aminations on similar scaffolds, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often effective.[8]

  • Beware of Nitro Group Reduction: Palladium catalysts, especially with a hydrogen source (like H₂ gas, or transfer hydrogenation reagents like formic acid), can reduce the nitro group to an amine. If you are using conditions that could generate hydrogen in situ, you may be unintentionally consuming your starting material. Ensure your reagents are anhydrous and your atmosphere is strictly inert.

  • Protecting Groups: As mentioned, protecting the pyrrole N-H can prevent it from interfering with the catalyst.[7][8]

Q6: I am seeing an unexpected amine product in my final material. Where is it coming from?

A6: This is a classic sign of nitro group reduction. The nitro group is susceptible to reduction to an amino group (-NH₂) under various conditions.

G cluster_0 Common Reducing Conditions SM This compound (R-NO₂) Product Unwanted Side Product: 3-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (R-NH₂) SM->Product Reduction H2_Pd Catalytic Hydrogenation (H₂, Pd/C) Metals Reducing Metals (Fe, Zn, SnCl₂ in acid) Hydrides Certain Hydride Reagents

Caption: Common causes for the unwanted reduction of the nitro group.

Troubleshooting & Optimization:

  • Review Your Reagents: Scrutinize every reagent in your reaction. Are you using any metals that can act as reducing agents (e.g., zinc dust)? Are your solvents (e.g., ethanol) completely dry and free of contaminants that could facilitate transfer hydrogenation?

  • Avoid Catalytic Hydrogenation: Do not use conditions like H₂/Pd-C if you want to preserve the nitro group.

  • Purification Issues: Some impurities in solvents or reagents can facilitate this reduction, especially at elevated temperatures. Ensure high-purity materials are used.

Troubleshooting Guide: Purification

Q7: The compound appears to be degrading when I try to purify it by silica gel chromatography. My fractions are streaked and discolored. What should I do?

A7: This is a very common issue. The pyrrole N-H is weakly acidic, and the pyridine nitrogen is basic. This amphoteric nature, combined with the polar nitro group, can lead to strong interactions with the acidic surface of standard silica gel, causing streaking and on-column decomposition.[9]

Protocol: Optimized Column Chromatography

  • Deactivate the Silica Gel:

    • Rationale: Neutralizing the acidic silanol groups on the silica surface minimizes degradative interactions.

    • Method: Prepare a slurry of your silica gel in your starting eluent (e.g., 99:1 Dichloromethane/Methanol). Add 1% triethylamine (Et₃N) by volume. Mix well and then pack your column as usual. The triethylamine will compete for the acidic sites.

  • Choose an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative to silica for acid-sensitive compounds.

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water can be an excellent, non-destructive method.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible.

ParameterStandard Silica GelRecommended AlternativeRationale
Stationary Phase Silica Gel (acidic)Deactivated Silica (1% Et₃N) or Neutral AluminaPrevents acid-catalyzed decomposition on the column surface.[9]
Eluent Modifier None0.5-1% Triethylamine or Ammonia in MethanolImproves peak shape by competing with the compound for active sites.
Speed N/AElute as quickly as good separation allowsMinimizes contact time with the stationary phase.

References

  • PubChem. 6-nitro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • MedchemExpress. Safety Data Sheet: 2-Methyl-1H-pyrrolo[2,3-b]pyridine. MedchemExpress.com.
  • Fisher Scientific.
  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6530. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
  • CymitQuimica. Safety Data Sheet: 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE. CymitQuimica.
  • Sigma-Aldrich.
  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Roshini, A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(40), 35947–35961. [Link]

  • Tønder, J. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4252. [Link]

  • BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27651–27663. [Link]

  • BenchChem. Troubleshooting Guide: Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem.
  • ChemicalBook. 1H-Pyrrolo[3,2-c]pyridine, 6-methyl. ChemicalBook.
  • White, A. P., et al. (2021). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2–. Journal of the American Chemical Society, 143(1), 439–446. [Link]

  • El-Gendy, A. A., et al. (2022). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 12(1), 18451. [Link]

  • SynQuest Labs.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine (CAS 271-63-6). Cheméo. [Link]

  • Saczewski, F., & Saczewski, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • V. G. Kiselev, et al. (2013). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Journal of Structural Chemistry, 54, S185–S192.
  • Suzhou Health Chemicals Co. 6-Methyl-1H-pyrrolo[2,3-b]pyridine. Suzhou Health Chemicals Co. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Reaction of 6-methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine. Journal of Heterocyclic Chemistry, 38(4), 857-862.
  • ChemUniverse. 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. ChemUniverse. [Link]

  • Kochetkov, K. A., et al. (2001). Study of microbiological destruction of pyridine and its methyl derivatives.
  • Drewry, D. H., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.

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Technical Support Center: Purification of Nitro-Containing Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitro-containing pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this important class of compounds. The inherent chemical properties of the nitro group and the pyrrolopyridine scaffold can often lead to difficulties in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Understanding the Core Challenges

The primary difficulties in purifying nitro-containing pyrrolopyridines stem from a combination of factors:

  • High Polarity: The nitro group is strongly electron-withdrawing, significantly increasing the polarity of the molecule. This can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases in chromatography, often resulting in peak tailing and difficult elution.

  • Thermal and Chemical Instability: Nitroaromatic compounds can be susceptible to degradation under harsh conditions, such as high temperatures or in the presence of strong acids or bases.[1][2] The pyrrolopyridine core may also have its own stability liabilities.

  • Potential for Side Reactions: The synthesis of these molecules can lead to a variety of impurities, including positional isomers, over-nitrated or under-nitrated products, and byproducts from degradation.[3]

  • Safety Concerns: Many nitro-containing compounds are energetic and can be toxic.[1][4] Proper handling and safety precautions are paramount.[5][6][7][8]

This guide will provide practical solutions to these challenges in a user-friendly question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: My nitro-pyrrolopyridine is showing poor solubility in common recrystallization solvents. What should I do?

A1: This is a frequent issue due to the high polarity of these compounds. A systematic approach to solvent screening is crucial.

  • Initial Screening: Start with highly polar solvents in which your compound is sparingly soluble at room temperature but highly soluble when heated.[9][10][11] Good candidates include ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate. Sometimes, a mixture of solvents is required.

  • Solvent Systems: If a single solvent is not effective, consider a binary solvent system. Dissolve your compound in a minimum amount of a hot, good solvent (e.g., methanol, acetone) and then slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., water, hexane) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

  • Avoid Overheating: Be mindful of the compound's stability. Avoid prolonged boiling, as this can lead to degradation. Use a water bath or oil bath for gentle and controlled heating.

Q2: I'm observing significant peak tailing during HPLC purification of my nitro-pyrrolopyridine. What is the cause and how can I fix it?

A2: Peak tailing is a common problem when purifying polar, nitrogen-containing compounds. It is often caused by strong interactions between the analyte and the stationary phase.

  • Acidic Mobile Phase Modifier: The basic nitrogen atoms in the pyrrolopyridine ring can interact with residual acidic silanol groups on the silica-based stationary phase. Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase can protonate these silanols and your compound, minimizing these secondary interactions and leading to sharper peaks.

  • Column Choice: Consider using a column with end-capping or a different stationary phase altogether. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity and may reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[12] Try reducing the injection volume or the concentration of your sample.

Q3: My purified nitro-pyrrolopyridine appears to be degrading over time, even when stored as a solid. How can I improve its stability?

A3: The stability of nitro-containing compounds can be a concern.[13] Several factors can contribute to degradation:

  • Light Sensitivity: Some nitroaromatic compounds are light-sensitive. Store your compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Air/Moisture Sensitivity: The presence of moisture can sometimes facilitate degradation pathways. Store your compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Residual Impurities: Trace amounts of acidic or basic impurities from the synthesis or purification process can catalyze degradation. Ensure your final product is free from such residues. A final wash with a neutral solvent before drying can be beneficial.

  • Storage Temperature: Storing the compound at a lower temperature (e.g., in a refrigerator or freezer) can slow down decomposition.[14]

III. Troubleshooting Guides

This section provides structured approaches to common purification problems.

Troubleshooting Guide 1: Low Recovery After Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Very little or no crystal formation upon cooling. - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and induce crystallization.- Try a different solvent or a binary solvent system where the compound has lower solubility at cold temperatures.[9]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[10]
Significant amount of product remains in the mother liquor. - The compound has moderate solubility in the cold solvent.- Cool the solution in an ice bath to further decrease the solubility and maximize crystal formation.- If using a binary solvent system, carefully add a small amount more of the anti-solvent.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower-boiling point solvent.- Re-heat the solution and allow it to cool more slowly. Vigorous stirring can sometimes help.
Troubleshooting Workflow: Recrystallization Issues

Caption: Troubleshooting workflow for low recrystallization recovery.

Troubleshooting Guide 2: Issues with Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Compound is not eluting from the column. - The mobile phase is not polar enough.- The compound is irreversibly binding to the stationary phase.- Gradually increase the polarity of the mobile phase. For normal phase silica gel, increase the percentage of the more polar solvent (e.g., ethyl acetate in hexane).- If the compound is basic, add a small amount of a base like triethylamine (0.1-1%) to the mobile phase to compete for active sites on the silica.
Poor separation of the desired product from impurities. - The mobile phase polarity is not optimized.- The chosen stationary phase is not suitable.- Run TLCs with various solvent systems to find the optimal mobile phase for separation before attempting the column.- Try a different stationary phase (e.g., alumina, C18 for reverse phase).
Streaking or tailing of the compound band on the column. - The compound is not very soluble in the mobile phase.- The column is overloaded.- Presence of highly polar impurities.- Choose a mobile phase in which the compound is more soluble.- Dry-load the compound onto the column if solubility is an issue.- Use less sample material.
Cracked or channeled column bed. - Improper packing of the column.- Repack the column carefully, ensuring a uniform and level bed.[12]
Experimental Workflow: Optimizing Column Chromatography

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Collection cluster_3 Phase 4: Analysis TLC 1. TLC Analysis (Varying Solvent Systems) SelectSolvent 2. Select Optimal Solvent System (Good Rf & Separation) TLC->SelectSolvent Pack 3. Pack Column (Slurry Method) SelectSolvent->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Chosen Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC or HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography purification.

IV. Purity Assessment

After purification, it is essential to accurately assess the purity of your nitro-containing pyrrolopyridine. A multi-technique approach is recommended.[15]

Technique Purpose Key Considerations
HPLC-UV Quantify purity and identify impurities.Use a diode array detector to check for peak purity. Develop a stability-indicating method.[15]
LC-MS Identify impurities by molecular weight.Provides valuable information for identifying byproducts and degradation products.[16][17]
NMR (¹H and ¹³C) Confirm structure and identify structural isomers.Can also be used for quantitative purity assessment (qNMR) with an internal standard.[15]
Melting Point Assess purity.A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

V. Safety First: Handling Nitro-Containing Pyrrolopyridines

ALWAYS handle nitro-containing compounds with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][8]

  • Avoid Heat and Shock: Some nitro compounds can be explosive. Avoid heating solids directly and protect them from impact or friction.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

By understanding the inherent challenges and employing the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of purifying nitro-containing pyrrolopyridines.

References

  • U.S. Government. (n.d.). Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed.
  • Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.
  • Taylor & Francis Online. (n.d.). Full article: RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.
  • BenchChem. (2025). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-Nitroso-pyrrolidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown. (n.d.). Recrystallization.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Airgas. (n.d.). SAFETY DATA SHEET.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET NITRAIN™.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
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Technical Support Center: A Researcher's Guide to Minimizing Byproducts in the Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable scaffold in medicinal chemistry, presents a significant challenge in controlling the regioselectivity of the nitration step. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is electron-rich and susceptible to electrophilic attack. However, directing the nitro group specifically to the C-3 position while avoiding the formation of other isomers is critical for ensuring the desired biological activity and simplifying downstream purification. This guide will provide the foundational knowledge and practical advice to achieve a high-yielding and selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge lies in the regioselective nitration of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core. The pyrrole ring is highly activated towards electrophilic substitution, with the C-3 position being the most electronically favored site. However, the presence of the 6-methyl group can influence the electron distribution and potentially lead to the formation of undesired nitro-isomers, primarily at the C-5 position.

Q2: Why does nitration preferentially occur at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine ring?

Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as nitration, bromination, and nitrosation, have been shown to occur predominantly at the 3-position[1]. This is due to the higher electron density at this position, which stabilizes the intermediate carbocation formed during the electrophilic attack.

Q3: What are the most common byproducts in this synthesis?

The most probable byproduct is the 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine isomer. Over-nitration to form dinitro- species is also a possibility under harsh reaction conditions. Incomplete reaction leading to residual starting material is another common impurity.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the amount of any impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low Yield of the Desired 3-Nitro Isomer - Inappropriate nitrating agent or reaction conditions.- Degradation of the starting material or product under harsh acidic conditions.- Optimize Nitrating Agent: Use a milder nitrating agent such as nitric acid in trifluoroacetic anhydride[1]. Avoid strong mixed acids (HNO₃/H₂SO₄) which can lead to decomposition.- Control Temperature: Perform the reaction at low temperatures (e.g., 0 to 5 °C) to minimize side reactions and degradation.- Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.
Formation of Significant Amounts of the 5-Nitro Isomer - The 6-methyl group may electronically activate the C-5 position, making it more susceptible to nitration.- Reaction conditions are not optimized for C-3 selectivity.- Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with different solvents to find the optimal conditions.- Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the starting material to maintain a low concentration of the electrophile and favor the more reactive C-3 position.
Presence of Dinitro Byproducts - Use of an excess of the nitrating agent.- Reaction temperature is too high.- Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.- Temperature Control: Maintain a consistently low reaction temperature throughout the addition of the nitrating agent and the subsequent stirring.
Difficulty in Purifying the 3-Nitro Isomer - Similar polarity of the 3-nitro and 5-nitro isomers.- Tailing on silica gel column chromatography.- Chromatography: Use a high-resolution silica gel for column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).- Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent system to enrich the desired isomer.
Incomplete Reaction - Insufficient amount of nitrating agent.- Low reaction temperature or short reaction time.- Monitor Reaction: Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching.- Adjust Stoichiometry: If starting material consistently remains, a slight increase in the amount of nitrating agent may be necessary, but be cautious of dinitration.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)

The synthesis of the 6-methyl-7-azaindole starting material can be achieved through various methods. One common approach is a modified Madelung or Fischer indole synthesis. A representative procedure is outlined below, which may require optimization based on available starting materials.

Conceptual Workflow for Starting Material Synthesis

cluster_0 Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine start Substituted Pyridine Derivative step1 Cyclization Reaction start->step1 e.g., Modified Madelung or Fischer Indole Synthesis product 6-Methyl-1H-pyrrolo[2,3-b]pyridine step1->product Purification

Caption: General workflow for the synthesis of the starting material.

Step-by-Step Procedure (Conceptual):

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, combine a substituted 2-amino-5-methylpyridine derivative with a reagent that will form the pyrrole ring (e.g., a ketone or an aldehyde in the presence of a base or acid catalyst).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is designed to favor the formation of the 3-nitro isomer.

Workflow for Regioselective Nitration

cluster_1 Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine start 6-Methyl-1H-pyrrolo[2,3-b]pyridine step1 Nitration Reaction (HNO3 in TFAA, 0-5 °C) start->step1 product Crude Product Mixture (3-nitro, 5-nitro, etc.) step1->product purification Purification (Column Chromatography) product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the selective nitration.

Materials:

  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM) or a suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (2-3 equivalents) to the cooled solution while maintaining the temperature at 0 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully add concentrated nitric acid (1.05-1.1 equivalents) to a small amount of dichloromethane and cool it to 0 °C.

  • Nitration: Add the cold nitric acid solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 3-nitro isomer from any byproducts.

Data Presentation and Analysis

The following table provides hypothetical 1H NMR chemical shift data to aid in the identification of the desired product and potential byproduct. Actual values may vary depending on the solvent and instrument used.

Proton Expected 1H NMR Chemical Shift (δ, ppm) for this compound Expected 1H NMR Chemical Shift (δ, ppm) for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
H2~8.3-8.5 (s)~7.5-7.7 (d)
H4~8.0-8.2 (d)~8.6-8.8 (s)
H5~7.0-7.2 (d)-
H7~8.1-8.3 (s)~8.8-9.0 (s)
CH₃~2.5-2.7 (s)~2.6-2.8 (s)
NH~12.0-12.5 (br s)~12.2-12.7 (br s)

Note: The absence of a proton at the 3-position and the characteristic downfield shift of the H2 proton are key indicators of successful 3-nitration.

Conclusion

The synthesis of this compound with high purity requires careful control of the reaction conditions to favor the desired regioselectivity. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can effectively minimize byproduct formation and streamline the synthesis of this important molecule.

References

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752.
  • Herbert, J. M., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353-22363. Available from: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(2), 115-120.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • NIST. (2021). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Wiley-VCH. (2023). 1H-Pyrrolo(2,3-b)pyridine. In SpectraBase. Available from: [Link]

  • Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. ARKIVOC, 2003(10), 180-197.
  • Guillarme, S., & Legouin, B. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 9(21), 7439-7446. Available from: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Langer, P., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Lin, X., et al. (2018).
  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Herbert, J. M., et al. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. Available from: [Link]

  • Lin, X., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(8), 1339-1347.

Sources

Technical Support Center: Enhancing the Biological Activity of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-azaindole scaffolds. As Senior Application Scientists, we have compiled this guide based on field-proven insights and peer-reviewed literature to help you navigate the common challenges encountered when enhancing the biological activity of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues in your experimental workflow.

Section 1: Foundational Strategy & Derivatization

FAQ 1: What are the key reactive sites on the this compound scaffold, and how can they be exploited for derivatization?

Answer:

The this compound core, a substituted 7-azaindole, is a versatile scaffold rich in opportunities for chemical modification. Understanding its electronic properties is key to devising a successful derivatization strategy. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule.

The primary sites for modification are:

  • C3-Nitro Group: This is arguably the most versatile functional handle on the scaffold. It can be readily reduced to a primary amine (3-amino derivative), which serves as a nucleophile or a building block for forming amides, sulfonamides, ureas, or for participating in reductive amination and coupling reactions. This amino group is a common anchor point for introducing diverse side chains to explore the binding pocket of a target protein.

  • N1-Pyrrole Nitrogen: The N-H of the pyrrole ring can be alkylated, arylated, or acylated. This position is crucial for modulating physicochemical properties like solubility and for establishing key hydrogen bond interactions with biological targets. Structure-activity relationship (SAR) studies on 7-azaindole derivatives often show that substitution at the N1 position significantly impacts biological activity.[1]

  • C4 and C5 Positions: These positions on the pyridine ring are suitable for introducing substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3] To do this, you would typically start with a halogenated (bromo or iodo) version of the scaffold at these positions. These modifications allow for the exploration of larger chemical spaces and can influence vectoral trajectories into solvent-exposed regions of a target.

  • C2-Position: While less commonly modified initially, the C2 position can be functionalized, often starting from a corresponding carboxylic acid derivative to form amides.[4][5]

Below is a diagram illustrating these key functionalization points.

Caption: Key functionalization sites on the 7-azaindole scaffold.

FAQ 2: My initial screening shows low potency for my lead compound. What general strategies should I consider to enhance biological activity?

Answer:

Low initial potency is a common starting point in drug discovery. A systematic approach grounded in Structure-Activity Relationship (SAR) principles is the most effective way forward. The goal is to iteratively modify the lead compound to improve its interaction with the biological target.

Core SAR Strategies for the 7-Azaindole Scaffold:

  • Exploit Key Interaction Points: 7-azaindole derivatives are well-known kinase inhibitors, often because the N7 nitrogen and the N1-H of the pyrrole ring can act as hydrogen bond donors and acceptors, mimicking the adenine hinge-binding motif of ATP.[6] Ensure your derivatization strategy preserves or enhances these interactions.

  • Systematic Substitution: Modify one position at a time to understand its impact. A review of anticancer 7-azaindole derivatives highlighted that positions 1, 3, and 5 are often the most active sites for generating potent analogs.[1][6]

  • Vary Substituent Properties: Introduce a range of substituents to probe the target's binding pocket for steric, electronic, and hydrophobic requirements.

    • Size/Sterics: Progress from small groups (methyl, ethyl) to larger ones (isopropyl, t-butyl, phenyl).

    • Electronics: Compare electron-donating groups (e.g., -OCH₃, -CH₃) with electron-withdrawing groups (e.g., -CF₃, -Cl, -F).

    • Lipophilicity: Modulate logP by adding aliphatic or aromatic moieties.

The following workflow diagram illustrates a typical optimization cycle.

SAR_Workflow Lead Initial Lead Compound (this compound) Design Design Analog Library (Vary substituents at C3, N1, C4/C5) Lead->Design Low Potency Synthesis Synthesize Derivatives Design->Synthesis BioAssay Biological Screening (e.g., Kinase Inhibition Assay) Synthesis->BioAssay DataAnalysis Analyze SAR Data (Identify trends in potency, selectivity) BioAssay->DataAnalysis DataAnalysis->Lead Negative SAR (Re-evaluate scaffold) NewLead Optimized Lead or New Hypothesis DataAnalysis->NewLead Positive SAR Stop Project Goal Met DataAnalysis->Stop Activity Goal Reached NewLead->Design Iterate

Caption: A typical iterative workflow for SAR-based lead optimization.

Section 2: Synthetic Chemistry Troubleshooting

FAQ 3: I am having trouble with the reduction of the 3-nitro group to an amine. The reaction is either incomplete or yields undesired byproducts. What are the common pitfalls and alternative methods?

Answer:

The reduction of an aromatic nitro group is a standard transformation, but on a heterocyclic system like 7-azaindole, it can be challenging due to the sensitivity of the scaffold.

Common Pitfalls:

  • Over-reduction: Harsh catalytic hydrogenation conditions (e.g., high pressure H₂, aggressive catalysts like Raney Nickel) can sometimes lead to the reduction of the pyridine or pyrrole rings.

  • Catalyst Poisoning: The nitrogen and any potential sulfur-containing impurities can poison palladium or platinum catalysts, leading to incomplete reactions.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, limiting reaction rates.

Troubleshooting & Alternative Protocols:

If your current method is failing, consider the alternatives summarized in the table below. Always run reactions on a small scale first to establish optimal conditions.

MethodReagents & ConditionsAdvantagesCommon Issues & Solutions
Catalytic Hydrogenation H₂ (1 atm or balloon), 10% Pd/C, in MeOH or EtOH, rt.Clean workup, high yield typically.Incomplete Reaction: Increase catalyst loading (to 20 mol%), switch to a more polar solvent like EtOAc or THF, or increase H₂ pressure carefully. Byproducts: Switch to a less reactive catalyst like PtO₂.
Metal-Acid Reduction SnCl₂·2H₂O in EtOH or EtOAc, reflux.Tolerant of many functional groups, inexpensive.Harsh Conditions: Can be acidic; protect acid-labile groups. Workup: Emulsions can form; use Celite filtration. Can be messy.
Transfer Hydrogenation Ammonium formate or Cyclohexene, 10% Pd/C, in MeOH, reflux.Avoids use of pressurized H₂ gas, generally mild.Slower than direct hydrogenation. Ensure the hydrogen donor is fresh and used in excess (5-10 equivalents).
Sodium Dithionite Na₂S₂O₄ in a biphasic system (e.g., THF/H₂O), rt to 50°C.Very mild, good for sensitive substrates.Requires aqueous conditions, which can be an issue for hydrophobic substrates. May require a phase-transfer catalyst.

Protocol: Tin(II) Chloride Reduction of 3-Nitro-7-azaindole

  • Setup: To a round-bottom flask, add the this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-20 mL per mmol of substrate) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.

  • Extraction: The resulting suspension is often a slurry. Dilute with ethyl acetate and filter through a pad of Celite to remove tin salts.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude amine can then be purified by column chromatography.

FAQ 4: My Suzuki cross-coupling reaction to functionalize the C4/C5 position is failing. What should I troubleshoot?

Answer:

Suzuki coupling is a powerful tool, but its success on electron-deficient heterocycles like this one depends on a fine balance of catalyst, ligand, base, and solvent. Failure usually points to an issue in one of these components.

Use the following decision tree to troubleshoot your reaction.

Suzuki_Troubleshooting cluster_catalyst Catalyst/Ligand Options cluster_base Base Options Start Suzuki Reaction Fails (Low or No Conversion) Check_SM Are Starting Materials Pure? (Halide, Boronic Acid/Ester) Start->Check_SM Check_Reagents Degas Solvents Thoroughly? Are Base/Catalyst Fresh? Check_SM->Check_Reagents Yes Optimize_Catalyst Optimize Catalyst/Ligand System Check_Reagents->Optimize_Catalyst Yes Optimize_Base Vary the Base Optimize_Catalyst->Optimize_Base Pd_dppf PdCl2(dppf) Optimize_Catalyst->Pd_dppf Pd_XPhos Pd(OAc)2 + XPhos Optimize_Catalyst->Pd_XPhos Pd_SPhos Pd2(dba)3 + SPhos Optimize_Catalyst->Pd_SPhos Optimize_Solvent Change Solvent System Optimize_Base->Optimize_Solvent K2CO3 K2CO3 (Aqueous) Optimize_Base->K2CO3 Cs2CO3 Cs2CO3 (Anhydrous) Optimize_Base->Cs2CO3 K3PO4 K3PO4 (Stronger) Optimize_Base->K3PO4 Result Reaction Successful Optimize_Solvent->Result

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

Key Considerations:

  • Catalyst/Ligand Choice: For electron-deficient pyridines, electron-rich, bulky phosphine ligands are often required. If a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) fails, switch to a more active, second-generation system like those using XPhos or SPhos ligands.[7] These ligands promote the difficult reductive elimination step.

  • Base Selection: The base is critical. A weak base like NaHCO₃ is often insufficient. K₂CO₃ or Cs₂CO₃ are common choices. K₃PO₄ is a stronger base that can sometimes promote catalysis with challenging substrates.

  • Solvent: A combination of an organic solvent and water (e.g., Dioxane/H₂O, DME/H₂O) is standard for boronic acids. For boronic esters, anhydrous conditions with a base like Cs₂CO₃ in Dioxane may be preferable.

  • Degassing: Palladium(0) catalysts are oxygen-sensitive. Ensure your solvent is rigorously degassed by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst.

Section 3: Biological Assay & Interpretation

FAQ 5: My new derivative has high in vitro enzymatic activity but shows poor potency in cellular assays. What's the likely cause and how can I improve it?

Answer:

This is a very common and important issue in drug development known as a disconnect between in vitro and cellular activity. It almost always points to issues with the compound's ability to reach its target within a cell.

Primary Causes and Solutions:

Potential CauseExplanationDiagnostic & Solution
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target. This is often due to high polarity (too many H-bond donors/acceptors) or excessive molecular weight.Diagnosis: Run a permeability assay (e.g., PAMPA or Caco-2). Solution: Reduce the number of H-bond donors (e.g., by methylating an N-H or O-H), mask polar groups with cleavable esters (prodrug strategy), or reduce overall size. Increase lipophilicity (logP) in a controlled manner.
Efflux by Transporters The compound enters the cell but is actively pumped out by efflux transporters like P-glycoprotein (P-gp).Diagnosis: Run a cellular assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency in the presence of the inhibitor confirms efflux. Solution: Modify the scaffold to reduce its recognition by efflux pumps. This often involves subtle changes to shape and charge distribution.
High Plasma Protein Binding (PPB) In cell culture media containing serum, the compound binds tightly to proteins like albumin, reducing the free concentration available to enter cells.Diagnosis: Measure the fraction of compound bound to plasma proteins. Solution: Modify the compound to reduce non-specific binding. Often, this involves reducing lipophilicity or removing highly acidic or basic functional groups.
Metabolic Instability The compound is rapidly metabolized by cellular enzymes (e.g., Cytochromes P450) into an inactive form.Diagnosis: Perform a metabolic stability assay using liver microsomes or hepatocytes. Solution: Identify the metabolic "soft spot" on the molecule and block it. For example, if an aromatic ring is being hydroxylated, add a fluorine atom at that position (metabolic blocking).

Improving cellular activity requires a multi-parameter optimization approach. It is crucial to balance enhancing potency with maintaining or improving drug-like properties (solubility, permeability, stability). Many successful 7-azaindole derivatives have shown favorable pharmacokinetic profiles.[4][8]

References

  • Sharma, N., & Akhtar, M. J. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link][1]

  • ResearchGate. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link][6]

  • Zhu, Z., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-70. [Link][8]

  • Wang, Y., et al. (2023). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Bioorganic Chemistry, 133, 106430. [Link][9]

  • ResearchGate. (2021). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. [Link][10]

  • Pabba, C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1441. [Link][4]

  • Luo, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117235. [Link][11]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link][2]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(23), 13735-13747. [Link][12]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link][13]

  • Zhang, Z., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link][5]

  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link][3]

  • Gangjee, A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2595. [Link][7]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of advanced heterocyclic intermediates. This guide is specifically designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine from bench-scale to larger, pilot-scale production. The inherent reactivity of the 7-azaindole core presents unique challenges, particularly during electrophilic nitration, which can be exacerbated during scale-up.

This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and a recommended protocol grounded in established safety and chemical principles.

Section 1: Safety First - Hazard Analysis and Mitigation for Nitration Scale-Up

Nitration reactions are notoriously energetic and require rigorous safety protocols.[1] The combination of strong oxidizing agents (nitric acid) and organic materials creates a significant potential for thermal runaway events, especially at scale.[2][3] A comprehensive understanding of the hazards is not just recommended; it is mandatory.

Frequently Asked Safety Questions (FASQs):

  • Q: What is the primary safety concern when scaling up this nitration?

    • A: The primary concern is thermal runaway. Nitrations are highly exothermic reactions.[3] If the heat generated exceeds the rate of heat removal by the cooling system, the reaction temperature can increase uncontrollably, leading to violent decomposition, gas evolution, and potentially an explosion.[1]

  • Q: How do I mitigate the risk of a runaway reaction?

    • A: Mitigation involves a multi-layered approach:

      • Engineering Controls: Use a reactor with a high surface-area-to-volume ratio and a powerful, well-maintained cooling system. Ensure an emergency quench system is prepared and accessible.

      • Procedural Controls: The most critical control is the rate of addition of the nitrating agent. Add the agent slowly and sub-surface to ensure rapid mixing and heat dissipation. Never add the substrate to the nitrating mixture.

      • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Any deviation from the expected temperature profile is a critical warning sign.

  • Q: What Personal Protective Equipment (PPE) is required?

    • A: Always use acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[1] Work should be conducted within a certified and properly functioning chemical fume hood.

Table 1: Hazard Analysis and Mitigation Strategies

HazardPotential Cause(s)Consequence(s)Mitigation Strategy
Thermal Runaway Rapid addition of nitrating agent; Inadequate cooling; Poor mixing.Explosion; Reactor failure; Release of toxic gases (NOx).Slow, controlled addition of reagents; Use of a robust cooling system; Continuous temperature monitoring; Prepare an ice bath for emergency cooling.
Acid Burns Spills; Splashes during transfer or quenching.Severe skin and eye damage.Wear appropriate PPE (gloves, face shield, acid-resistant apron); Use a fume hood; Have emergency eyewash and shower stations readily accessible.[1]
Toxic Fume Inhalation Release of nitrogen dioxide (NO₂) gas during the reaction or quench.Respiratory irritation and long-term health effects.Conduct all operations in a well-ventilated fume hood; Ensure proper exhaust function.[1]
Product Instability Residual acids or impurities in the isolated product.Reduced thermal stability of the nitro compound, posing a decomposition hazard during storage or drying.[2]Thoroughly wash the crude product to remove all traces of acid; Avoid excessive heat during drying.[2]

Section 2: Troubleshooting Guide for Synthesis Scale-Up

This section addresses the most common issues encountered during the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Issue 1: The reaction mixture turns dark brown or black, resulting in a low yield of insoluble tar.

  • Causality: This is a classic sign of acid-catalyzed polymerization. The pyrrole ring of the 7-azaindole nucleus is electron-rich and highly susceptible to degradation and polymerization under strongly acidic conditions, such as those found in a standard nitric/sulfuric acid mixture.[4] Protonation at the C3 position can deactivate the pyrrole ring and lead to uncontrolled side reactions.[4]

  • Troubleshooting Suggestions:

    • Modify the Nitrating Agent: Avoid the use of concentrated H₂SO₄ if possible. Sulfuric acid, while a powerful dehydrating agent that promotes the formation of the nitronium ion (NO₂⁺), is often too harsh for this substrate.[5] Consider milder, alternative nitrating systems.

    • Control Temperature Rigorously: The reaction must be kept cold. Degradation pathways have higher activation energies than the desired nitration. Maintaining a temperature between 0 °C and -10 °C is critical to minimize tar formation.

    • Use an Inert Solvent: Performing the reaction in a suitable inert solvent like dichloromethane can help with temperature control and may reduce the concentration of reactive species, thereby minimizing side reactions.[6]

Table 2: Comparison of Nitrating Conditions for Sensitive Heterocycles

Nitrating AgentTypical ConditionsAdvantagesDisadvantages & Scale-Up Challenges
HNO₃ / H₂SO₄ 0 °C to 10 °CInexpensive; Potent nitrating agent.Often too harsh for acid-sensitive substrates; High risk of charring and polymerization; Very exothermic.[4][6]
Fuming HNO₃ in Acetic Anhydride -10 °C to 0 °CGenerates acetyl nitrate in situ, which is a milder nitrating agent; Avoids strongly protic acid.Acetic anhydride is corrosive and moisture-sensitive; The mixture can be thermally unstable if not prepared and used at low temperatures.[5]
KNO₃ / H₂SO₄ 0 °C to 10 °CSolid reagent, potentially easier to handle than fuming nitric acid.Still involves strong sulfuric acid, posing a risk of degradation; Heterogeneous mixture can present mixing challenges at scale.

Issue 2: The final product is a mixture of regioisomers (e.g., 3-nitro, 5-nitro).

  • Causality: While the C3 position of the pyrrole ring is the most nucleophilic site for electrophilic attack, protonation of the pyridine nitrogen or the pyrrole ring under acidic conditions can alter the electronic distribution, leading to nitration on the benzene portion of the molecule (typically at C5).[4]

  • Troubleshooting Suggestions:

    • Employ Milder Conditions: As with tar formation, using a less acidic nitrating system like acetyl nitrate can significantly improve regioselectivity for the C3 position by minimizing substrate protonation.

    • Lower the Temperature: Lowering the reaction temperature often enhances selectivity. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

Issue 3: The reaction works at 1g scale but fails or gives poor yield at 100g scale.

  • Causality: This is a classic scale-up problem related to heat and mass transfer.

    • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. A reaction that was easily cooled in a small flask in an ice bath can overwhelm the cooling capacity of a large reactor.

    • Mass Transfer (Mixing): Inefficient stirring in a large reactor can create localized "hot spots" where the nitrating agent is at a high concentration, leading to immediate degradation before it can be effectively mixed into the bulk solution.

  • Troubleshooting Suggestions:

    • Slow Down the Addition: The addition time must be scaled proportionally with the batch size. What took 5 minutes for a 1g reaction might need to be extended to 2-3 hours for a 100g reaction.

    • Ensure Efficient Agitation: Use an overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing throughout the addition process.

    • Use a Metering Pump: For better control over the addition rate, use a syringe pump or a peristaltic pump to add the nitrating agent at a constant, pre-determined rate.

Issue 4: Difficulties in product isolation and purification.

  • Causality: The crude product can be contaminated with acidic residue, isomeric impurities, and baseline material (tar). The polar nature of the nitro-azaindole can make it prone to streaking on silica gel.

  • Troubleshooting Suggestions:

    • Thorough Aqueous Work-up: After quenching the reaction with ice, a careful work-up is essential. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally brine.[2]

    • Optimize Column Chromatography:

      • If the product streaks on silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[7]

      • Alternatively, using a different stationary phase like neutral alumina might prevent degradation of the acid-sensitive product on the column.[7]

    • Consider Recrystallization: If a reasonably pure crude product can be isolated, recrystallization is an excellent method for purification at scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[4]

Section 3: Recommended Scale-Up Protocol

This protocol is a guideline and assumes a starting scale of approximately 50 grams of 6-methyl-1H-pyrrolo[2,3-b]pyridine. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a properly functioning chemical fume hood.

Reagents and Equipment:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Acetic Anhydride (10 vol)

  • Fuming Nitric Acid (≥90%, 1.1 equiv)

  • Dichloromethane (DCM, 10 vol)

  • Jacketed glass reactor with overhead stirring, calibrated temperature probe, and addition funnel/pump.

  • Cooling system capable of maintaining -10 °C.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture (Acetyl Nitrate):

    • SAFETY: This step is highly exothermic and must be performed with extreme care.

    • To a separate, clean, and dry flask, add acetic anhydride (5 vol).

    • Cool the acetic anhydride to -10 °C using the cooling system.

    • Begin slow, dropwise addition of fuming nitric acid (1.1 equiv), ensuring the internal temperature never exceeds 0 °C . This in situ generation of acetyl nitrate is crucial for controlling reactivity.[5]

    • Once the addition is complete, allow the mixture to stir at -10 °C for 15 minutes. This solution must be used immediately.

  • Nitration Reaction:

    • Charge the main reactor with 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and dichloromethane (10 vol).

    • Begin vigorous stirring and cool the solution to -10 °C.

    • Slowly add the pre-prepared cold acetyl nitrate solution from Step 1 to the reactor over a period of 2-3 hours. Use a metering pump for precise control.

    • CRITICAL: Maintain the internal reaction temperature at or below -5 °C throughout the entire addition.

    • After the addition is complete, allow the reaction to stir at -10 °C for an additional 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Reaction Quench and Work-up:

    • Slowly and carefully pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water (approx. 20 vol). The temperature of the quench should be monitored to prevent an excessive rise.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 5 vol).

    • Combine all organic layers and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 10 vol) - Caution: gas evolution!

      • Water (1 x 10 vol)

      • Brine (1 x 10 vol)

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60%).

    • Alternatively, for large quantities, dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool the mixture slowly to induce recrystallization, which often yields a product of high purity.[4]

Section 4: Visualization Hub

Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages in the scaled-up synthesis process.

SynthesisWorkflow Start Starting Material (6-Methyl-7-azaindole) Nitration Controlled Nitration (-10 °C, Acetyl Nitrate) Start->Nitration DCM, Ac₂O Quench Aqueous Quench (Ice/Water) Nitration->Quench Slow Addition Workup Extraction & Washes Quench->Workup Phase Separation Purification Purification (Chromatography or Recrystallization) Workup->Purification Crude Solid Product Final Product (this compound) Purification->Product >98% Purity

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

TroubleshootingTree Problem Poor Yield / Impure Product IsTar Is significant tar/charring observed? Problem->IsTar Isomers Are multiple regioisomers present? IsTar->Isomers No Cause_Acid Cause: Acid Degradation Solution: Use milder nitrating agent (acetyl nitrate). Lower temperature to < -5 °C. IsTar->Cause_Acid Yes Unreacted Is starting material present? Isomers->Unreacted No Cause_Selectivity Cause: Poor Regioselectivity Solution: Use less acidic conditions. Lower temperature to improve selectivity. Isomers->Cause_Selectivity Yes Cause_Incomplete Cause: Incomplete Reaction Solution: Increase reaction time. Check reagent stoichiometry/purity. Unreacted->Cause_Incomplete Yes Cause_Temp Cause: Reaction Too Hot Solution: Slow down reagent addition. Improve cooling efficiency.

Caption: A decision tree for troubleshooting common issues in the nitration reaction.

References

  • YouTube. (2024). Nitration reaction safety.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • vpscience.org. (n.d.). NITRATION.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • BenchChem. (n.d.). How to avoid charring during nitration reactions.
  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical detection of impurities in 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into robust analytical methodologies. Our focus is on the practical application of these techniques, addressing common challenges and ensuring the scientific integrity of your results.

The accurate identification and quantification of impurities are critical for ensuring the safety, efficacy, and stability of pharmaceutical products. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] For a molecule like this compound, a heterocyclic compound with multiple reactive sites, a thorough understanding of its impurity profile is paramount.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to control impurities in new drug substances.[2][3] These guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, define thresholds for reporting, identifying, and qualifying impurities.[1][2][3][4] Adherence to these standards is essential for regulatory submissions and ensuring patient safety.

This guide will walk you through the most effective analytical techniques for impurity analysis of this compound, complete with troubleshooting advice and validated protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating the main active pharmaceutical ingredient (API) from structurally similar impurities. For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

Troubleshooting Guide: HPLC Analysis

Q1: I'm observing poor peak shape (tailing or fronting) for my main peak and impurities. What could be the cause and how do I fix it?

A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy.

  • Causality:

    • Peak Tailing: Often caused by secondary interactions between the basic nitrogen atoms in the pyrrolopyridine ring and residual acidic silanols on the silica-based column packing. It can also result from column overload or a mismatch between the injection solvent and the mobile phase.

    • Peak Fronting: Typically a sign of column overload or poor column packing.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a basic modifier like triethylamine (TEA) or a volatile buffer like ammonium formate to the mobile phase. This will compete with the analyte for active sites on the stationary phase, reducing tailing.

    • Check pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample and inject a smaller volume.

    • Solvent Mismatch: Dissolve your sample in the initial mobile phase composition to ensure good peak shape at the start of the chromatogram.

    • Column Health: If the issue persists, the column may be degraded. Try flushing it or replacing it with a new one.

Q2: I suspect an impurity is co-eluting with my main API peak. How can I confirm this and achieve separation?

A2: Co-elution can hide critical impurities, leading to an underestimation of their levels.

  • Causality: The impurity has a very similar polarity and interaction profile with the stationary phase as the main compound.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing spectra across the peak. A non-homogenous spectrum suggests a co-eluting species.

    • Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the retention mechanism.

    • Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency, though it may also decrease retention times.

Experimental Protocol: General Purpose RP-HPLC Method

This protocol provides a starting point for developing a robust reversed-phase HPLC method for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at 254 nm (or other appropriate wavelength)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Development and Troubleshooting

HPLC_Workflow start Start: Impurity Analysis Required select_column Select Column (e.g., C18) start->select_column develop_gradient Develop Gradient Profile select_column->develop_gradient run_initial Run Initial Analysis develop_gradient->run_initial evaluate_peaks Evaluate Peak Shape & Resolution run_initial->evaluate_peaks good_peaks Acceptable evaluate_peaks->good_peaks Good poor_shape Poor Peak Shape evaluate_peaks->poor_shape Poor Shape co_elution Co-elution evaluate_peaks->co_elution Poor Resolution validate_method Validate Method (ICH Q2) good_peaks->validate_method adjust_modifier Adjust Mobile Phase Modifier/pH poor_shape->adjust_modifier change_gradient Modify Gradient Slope co_elution->change_gradient adjust_modifier->run_initial Re-run change_gradient->run_initial Re-run change_column Change Column Selectivity change_gradient->change_column change_column->run_initial Re-run end End: Routine Analysis validate_method->end

Caption: A logical workflow for HPLC method development and troubleshooting.

Mass Spectrometry (MS): Unambiguous Identification of Impurities

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of impurities.[5] When coupled with HPLC (LC-MS), it allows for the separation and identification of impurities in a single run. The choice of ionization technique is crucial; Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules like this compound, typically yielding the protonated molecular ion.[6]

Troubleshooting Guide: MS Analysis

Q1: I'm not seeing a clear molecular ion for a suspected impurity in my LC-MS analysis. What should I do?

A1: The absence of a molecular ion can be due to poor ionization or in-source fragmentation.

  • Causality: The impurity may not ionize well under the current conditions, or it might be unstable and fragment immediately in the ion source.

  • Troubleshooting Steps:

    • Switch Ionization Mode: If you are running in positive ion mode, try negative ion mode. The nitro group on the molecule might favor the formation of a negative ion.

    • Optimize Source Parameters: Lower the cone voltage or fragmentor voltage. High voltages can cause the molecule to fragment in the source before it reaches the mass analyzer.

    • Change Mobile Phase Additive: The choice of acid or base can significantly impact ionization efficiency. If using formic acid, try switching to acetic acid or ammonium hydroxide to see if ionization improves.

    • Consider a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar compounds that do not ionize well with ESI.

Q2: The fragmentation pattern of my impurity is very complex. How can I interpret it to propose a structure?

A2: Complex fragmentation can be challenging but also provides rich structural information.

  • Causality: The molecule may have multiple fragmentation pathways. For nitropyridine derivatives, common fragmentation patterns involve the loss of the nitro group (NO₂) or parts of the pyridine ring.[6]

  • Troubleshooting Steps:

    • Perform MS/MS (Tandem Mass Spectrometry): Isolate the parent ion of the impurity and fragment it in a collision cell. This will give you a clean fragmentation pattern that is directly related to the impurity's structure.

    • Use High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR provide highly accurate mass measurements. This allows you to determine the elemental composition of the parent ion and its fragments, which is crucial for proposing a structure.

    • Consult Fragmentation Libraries and Literature: Search for fragmentation patterns of similar compounds. The fragmentation of nitropyridine derivatives often follows predictable pathways.[7]

Experimental Protocol: LC-MS for Impurity Identification

This protocol outlines a general approach for identifying an unknown impurity using LC-MS.

  • Initial LC-MS Run: Use the developed HPLC method coupled to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the impurity.

  • High-Resolution Mass Measurement: Re-run the analysis on an HRMS instrument to obtain the accurate mass of the impurity's molecular ion.

  • Elemental Composition Determination: Use the accurate mass to calculate the possible elemental formulas. The "nitrogen rule" (an odd nominal molecular weight generally indicates an odd number of nitrogen atoms) can be a useful guide.

  • MS/MS Analysis: Perform a targeted MS/MS experiment on the impurity's parent ion to obtain its fragmentation pattern.

  • Structure Elucidation: Propose a structure for the impurity by piecing together the information from the elemental composition and the fragmentation data. This often involves identifying neutral losses (e.g., loss of H₂O, CO, NO₂) and characteristic fragment ions.

Logical Flow for Impurity Identification via LC-MS

LCMS_Workflow start Start: Unknown Peak in HPLC lcms_run Perform LC-MS Analysis start->lcms_run get_mass Determine m/z of Impurity lcms_run->get_mass hrms_run Obtain Accurate Mass (HRMS) get_mass->hrms_run calc_formula Calculate Elemental Formula hrms_run->calc_formula msms_run Perform MS/MS for Fragmentation calc_formula->msms_run interpret_spectra Interpret Fragmentation Pattern msms_run->interpret_spectra propose_structure Propose Impurity Structure interpret_spectra->propose_structure confirm_structure Confirm Structure (e.g., NMR, Synthesis) propose_structure->confirm_structure end End: Impurity Identified confirm_structure->end

Caption: The logical process of identifying an unknown impurity using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including impurities.[8][9] While it is less sensitive than MS, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For definitive structure confirmation, isolating the impurity is often necessary.

Troubleshooting Guide: NMR Analysis

Q1: The signals in my ¹H NMR spectrum are overlapping, making it difficult to interpret.

A1: Signal overlap is common in complex molecules, but several strategies can resolve this.

  • Causality: Multiple protons in the molecule have very similar chemical environments, causing their signals to resonate at nearly the same frequency.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: NMR instruments with higher magnetic field strengths (e.g., 600 MHz vs. 400 MHz) provide better signal dispersion, often resolving overlapping multiplets.

    • Run 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for piecing together the carbon skeleton.[10]

    • Change the Solvent: Using a different deuterated solvent can sometimes alter the chemical shifts of certain protons enough to resolve overlap.

Q2: How can I differentiate between positional isomers using NMR?

A2: Isomers can be challenging to distinguish, but specific NMR techniques are very effective.

  • Causality: Isomers have the same molecular formula but different arrangements of atoms. This leads to subtle but distinct differences in their NMR spectra.

  • Troubleshooting Steps:

    • HMBC is Key: The long-range proton-carbon correlations in an HMBC spectrum are often the most definitive way to establish the connectivity of the molecule and distinguish between isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can be crucial for confirming the substitution pattern on a ring.

    • Compare with Known Compounds: If reference spectra for potential isomers are available, a direct comparison is the easiest way to make an assignment.

Experimental Protocol: Structural Elucidation of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire 1D Spectra: Run standard ¹H and ¹³C NMR experiments.

  • Acquire 2D Spectra: Based on the complexity of the 1D spectra, run a suite of 2D experiments, including COSY, HSQC, and HMBC.

  • Data Interpretation:

    • Use the ¹H and ¹³C spectra to identify the types of protons and carbons present (aromatic, aliphatic, etc.).

    • Use the HSQC spectrum to assign protons to their attached carbons.

    • Use the COSY spectrum to trace out proton-proton coupling networks.

    • Use the HMBC spectrum to connect the different fragments of the molecule based on long-range correlations.

  • Structure Confirmation: Combine all the NMR data to build a complete and unambiguous structure of the impurity.

Decision Tree for NMR Experiment Selection

NMR_Decision_Tree start Start: Isolated Impurity run_1d Acquire ¹H and ¹³C NMR start->run_1d check_complexity Is the structure clear from 1D spectra? run_1d->check_complexity structure_clear Structure Elucidated check_complexity->structure_clear Yes need_2d No, structure is ambiguous check_complexity->need_2d No run_hsqc Run HSQC (¹J C-H) need_2d->run_hsqc run_cosy Run COSY (³J H-H) run_hsqc->run_cosy run_hmbc Run HMBC (²⁻³J C-H) run_cosy->run_hmbc check_connectivity Is connectivity fully established? run_hmbc->check_connectivity connectivity_clear Yes check_connectivity->connectivity_clear need_noesy No, stereochemistry or isomerism is unclear check_connectivity->need_noesy final_structure Final Structure Confirmed connectivity_clear->final_structure run_noesy Run NOESY (Through-space H-H) need_noesy->run_noesy run_noesy->final_structure

Sources

Validation & Comparative

A Comparative Guide to 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and Its Isomeric Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric analog of indole.[1][2] Its unique structure, which fuses a pyrrole and a pyridine ring, allows it to mimic the purine ring of ATP, making it a highly effective core for developing kinase inhibitors.[3][4] The placement of the nitrogen atom within the six-membered ring and the nature of substituents dramatically influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine against other pyrrolopyridine derivatives, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and therapeutic potential, particularly in oncology.

The Pyrrolopyridine Core: A Landscape of Isomers

The pyrrolopyridine system exists in six isomeric forms, with the position of the nitrogen atom in the pyridine ring defining their fundamental chemical character.[5][6][7] The 1H-pyrrolo[2,3-b]pyridine isomer is commonly referred to as 7-azaindole. The introduction of substituents, such as a methyl group at the 6-position and a nitro group at the 3-position, further refines the electronic and steric properties of the molecule, which is critical for its interaction with biological targets.

dot graph "Pyrrolopyridine_Isomers" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Pyrrolopyridine Core" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1H-pyrrolo[2,3-b]pyridine (7-Azaindole)" [pos="0,2!"]; "1H-pyrrolo[3,2-b]pyridine (4-Azaindole)" [pos="2,1!"]; "1H-pyrrolo[2,3-c]pyridine (6-Azaindole)" [pos="2,-1!"]; "1H-pyrrolo[3,2-c]pyridine (5-Azaindole)" [pos="0,-2!"]; "1H-pyrrolo[3,4-b]pyridine" [pos="-2,-1!"]; "1H-pyrrolo[3,4-c]pyridine" [pos="-2,1!"]; "Pyrrolopyridine Core" -- "1H-pyrrolo[2,3-b]pyridine (7-Azaindole)"; "Pyrrolopyridine Core" -- "1H-pyrrolo[3,2-b]pyridine (4-Azaindole)"; "Pyrrolopyridine Core" -- "1H-pyrrolo[2,3-c]pyridine (6-Azaindole)"; "Pyrrolopyridine Core" -- "1H-pyrrolo[3,2-c]pyridine (5-Azaindole)"; "Pyrrolopyridine Core" -- "1H-pyrrolo[3,4-b]pyridine"; "Pyrrolopyridine Core" -- "1H-pyrrolo[3,4-c]pyridine"; } enddot Figure 1: Isomeric forms of the pyrrolopyridine scaffold.

Synthesis Strategies: A Comparative Overview

The synthetic route to substituted pyrrolopyridines is a critical consideration for their practical application in research and development. The synthesis of this compound typically involves a multi-step process, often starting from a substituted pyridine derivative.

A common challenge in the synthesis of 3-nitro-7-azaindoles is controlling the regioselectivity of the nitration reaction. Direct nitration of the 7-azaindole core can be problematic due to the high reactivity of the pyrrole ring, which can lead to a mixture of products or polymerization.[8][9]

Protocol: Synthesis of 3-Nitro-7-azaindole Derivatives

A representative method for the synthesis of 3-nitro-7-azaindole involves the nitration of the corresponding 7-azaindole N-oxide, which directs the electrophilic substitution to the 3- and 4-positions.[9]

Step 1: N-Oxide Formation

  • Dissolve 6-methyl-7-azaindole in a suitable solvent like trifluoroacetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a nitrating agent, such as nitric acid, to the solution. The N-oxide of the pyridine ring is formed in situ.

Step 2: Nitration

  • While maintaining the temperature at 0°C, continue the addition of nitric acid. The N-oxide directs nitration to the 4-position, while the pyrrole nitrogen directs to the 3-position.[9]

  • The reaction often yields a mixture of 3-nitro and 4-nitro isomers.[9] The ratio of these isomers can be influenced by the reaction conditions.

Step 3: Deoxygenation

  • After the nitration is complete, the N-oxide is removed.

  • Add a reducing agent, such as phosphorus trichloride, to the reaction mixture.

  • This step selectively removes the oxygen from the pyridine nitrogen, yielding the desired nitrated 7-azaindoles.

Step 4: Isomer Separation

  • The resulting mixture of 3-nitro and 4-nitro isomers is then separated using column chromatography to isolate the this compound.

This method, while effective, highlights a key challenge: the potential for isomeric mixtures, which can complicate purification and reduce the overall yield of the desired product. Alternative strategies, such as those starting with a pre-functionalized pyridine or pyrrole ring, are often explored to improve regioselectivity.[10]

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Oxide Formation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitration" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deoxygenation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "N-Oxide Formation" [label=" 6-Methyl-7-azaindole"]; "N-Oxide Formation" -> "Nitration" [label=" HNO3/CF3COOH"]; "Nitration" -> "Deoxygenation" [label=" Mixture of isomers"]; "Deoxygenation" -> "Purification" [label=" PCl3"]; "Purification" -> "End" [label=" 3-nitro & 4-nitro isomers"]; } enddot Figure 2: General workflow for the synthesis of 3-nitro-7-azaindole derivatives.

Structure-Activity Relationship (SAR) and Biological Applications

Pyrrolopyridine derivatives are widely recognized for their potential as kinase inhibitors, owing to their ability to form hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[11] The specific substitutions on the pyrrolopyridine core are crucial for determining both potency and selectivity.[3]

The Role of the 3-Nitro Group: The electron-withdrawing nature of the nitro group at the C3 position of the pyrrole ring significantly modulates the electronic properties of the scaffold. This can influence the compound's binding affinity to target proteins and its overall pharmacokinetic profile. In many heterocyclic scaffolds, a nitro group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site.

The Role of the 6-Methyl Group: The methyl group at the C6 position of the pyridine ring provides a lipophilic substituent that can interact with hydrophobic pockets in the target protein. This can enhance binding affinity and contribute to the compound's selectivity profile.

Comparative Biological Activity:

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it to other well-characterized pyrrolopyridine derivatives.

Compound/Scaffold Target/Activity Key Findings Reference
1H-Pyrrolo[2,3-b]pyridine Derivatives FGFR InhibitorsDemonstrated potent activity against FGFR1, 2, and 3. Compound 4h showed IC50 values of 7, 9, and 25 nM, respectively.[12][13]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides PDE4B InhibitorsIdentified a series of potent and selective PDE4B inhibitors with IC50 values in the nanomolar range.[14]
Pyrrolo[3,2-c]pyridine Derivatives FMS Kinase InhibitorsCompound 1r was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[15]
Pyrrolo[2,3-d]pyrimidine Derivatives Multi-targeted Kinase InhibitorsCompound 5k showed significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM.[16][17]
Pyrrolopyrimidine and Pyrrolopyridine Derivatives ENPP1 InhibitorsCompound 18p (a pyrrolopyrimidine) was a potent ENPP1 inhibitor with an IC50 of 25.0 nM, demonstrating potential for cancer immunotherapy.[18][19]

This table is for illustrative purposes and direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

The data clearly indicates that the pyrrolopyridine scaffold is a versatile platform for developing potent inhibitors against a range of kinase targets. The specific substitution patterns dictate the ultimate biological activity and selectivity. For this compound, the combination of the methyl and nitro groups provides a unique chemical entity that warrants further investigation as a potential kinase inhibitor.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the broader pyrrolopyridine family. Based on the established importance of this scaffold in medicinal chemistry, particularly as kinase inhibitors, this specific derivative holds significant promise for drug discovery programs.

Future research should focus on:

  • Developing optimized and scalable synthetic routes to improve the accessibility of this compound and related analogs.

  • Conducting comprehensive biological screening against a panel of kinases and other relevant cancer targets to elucidate its specific mechanism of action.

  • Performing detailed structure-activity relationship studies by synthesizing and testing analogs with modifications at the 3- and 6-positions to optimize potency and selectivity.

By leveraging the existing knowledge of the pyrrolopyridine scaffold and applying modern drug discovery techniques, researchers can unlock the full therapeutic potential of this compound and its derivatives.

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A Definitive Guide to the Structural Confirmation of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a potential scaffold in medicinal chemistry, precise structural elucidation is paramount.[1][2] This guide provides an in-depth, experience-driven walkthrough of how Nuclear Magnetic Resonance (NMR) spectroscopy is employed to definitively confirm the structure of this molecule, contrasting it with potential isomers and highlighting the causality behind our experimental and interpretive choices.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe drug candidates. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[3] The introduction of substituents, such as a methyl and a nitro group, can significantly modulate the biological and physicochemical properties of the parent scaffold. Therefore, confirming the precise regiochemistry of these substituents is a critical step.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of our structural confirmation, we employ a suite of NMR experiments. Each experiment provides a layer of evidence that, when combined, creates a self-validating system for the proposed structure of this compound.

Experimental Protocols
  • Sample Preparation: A 5-10 mg sample of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which ensures sample stability. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.[5] The standard suite of experiments includes:

    • 1D ¹H NMR

    • 1D ¹³C NMR

    • 2D ¹H-¹H Correlation Spectroscopy (COSY)[6][7]

    • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)[6][8]

    • 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)[6][8]

The workflow for our NMR analysis is depicted below:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environment) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Initial Hypotheses COSY COSY (¹H-¹H Connectivity) 13C_NMR->COSY Refine Hypotheses HSQC HSQC (Direct ¹H-¹³C Attachment) HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Final_Structure Confirmed Structure: This compound HMBC->Final_Structure Unambiguous Confirmation

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation: Weaving a Coherent Narrative

The following sections detail the interpretation of the NMR data, building a case for the structure of this compound. The numbering scheme used for the assignments is as follows:

Numbering scheme for this compound
¹H NMR Analysis: The First Look

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. The expected signals for this compound are a methyl singlet, three aromatic/heteroaromatic protons, and an NH proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH-1~12.5br s1HThe NH proton of the pyrrole ring is typically deshielded and often appears as a broad singlet.
H-2~8.8s1HThis proton is adjacent to the electron-withdrawing nitro group and the pyrrole nitrogen, leading to a significant downfield shift.
H-4~8.4d1HThis proton is part of the pyridine ring and is ortho to the ring junction nitrogen, resulting in a downfield shift.
H-5~7.2d1HThis proton is also on the pyridine ring and is expected to be further upfield compared to H-4.
CH₃-6~2.5s3HThe methyl protons will appear as a singlet in a typical chemical shift range for an aryl methyl group.

Key Insight: The presence of distinct aromatic signals with specific multiplicities (a singlet and two doublets) provides the initial evidence for the substitution pattern. An alternative isomer, for instance, with the methyl group at position 4, would likely show a singlet for H-5.

¹³C NMR Analysis: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect to see seven signals for the heterocyclic core and one for the methyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~130Attached to a proton and adjacent to the nitro group.
C-3~145The nitro-substituted carbon is expected to be significantly downfield.
C-3a~125Quaternary carbon at the ring junction.
C-4~148Aromatic CH in the pyridine ring.
C-5~118Aromatic CH in the pyridine ring.
C-6~140Methyl-substituted carbon.
C-7a~150Quaternary carbon at the ring junction.
CH₃~20Typical chemical shift for an aryl methyl carbon.

Expertise in Action: The chemical shifts of the carbons are highly sensitive to the electronic effects of the substituents. The downfield shift of C-3 is a strong indicator of the nitro group's position.

2D NMR: The Unambiguous Confirmation

While 1D NMR provides strong clues, 2D NMR experiments are essential for definitively connecting the atoms and confirming the overall structure.[7][9]

COSY: Through-Bond Proton-Proton Correlations

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[6][7] For this compound, we expect to see a cross-peak between H-4 and H-5, confirming their adjacency on the pyridine ring. The absence of a COSY correlation for H-2 and the methyl protons confirms they are isolated spin systems.

H2 H-2 C3 C-3 H2->C3 C3a C-3a H2->C3a C7a C-7a H2->C7a H4 H-4 H4->C3a H4->C7a C5 C-5 H4->C5 H5 H-5 H5->C7a C6 C-6 H5->C6 C4 C4 H5->C4 C-4 is not shown but implied CH3 CH₃ CH3->C7a CH3->C5 CH3->C6

Caption: Key HMBC correlations for structural confirmation.

Conclusion: A Synthesis of Evidence

By systematically analyzing the 1D and 2D NMR data, we construct an unassailable argument for the structure of this compound. The chemical shifts in the ¹H and ¹³C spectra provide the initial hypothesis for the substitution pattern. The COSY spectrum confirms the connectivity of the pyridine ring protons. The HSQC spectrum links the protons to their directly attached carbons. Finally, the HMBC spectrum provides the long-range correlations that piece the entire molecule together, confirming the positions of the methyl and nitro groups relative to the heterocyclic core. This multi-faceted, self-validating approach exemplifies the power of modern NMR spectroscopy in ensuring the scientific integrity of chemical research and drug development.

References

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (n.d.).
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Assessing the Selectivity of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the development of small molecule inhibitors with a high degree of selectivity is paramount. The pyrrolo[2,3-b]pyridine core, a privileged scaffold, has given rise to a multitude of potent kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel compound from this class, 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. We will explore a tiered experimental approach, from broad-spectrum screening to targeted cellular validation, and compare its hypothetical performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust selectivity profiling workflow.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[5] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[6] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical development.[4][7]

This guide will use this compound as a case study. Given that various pyrrolopyridine derivatives have shown activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), our assessment will be tailored to evaluate both anticipated and unanticipated interactions across the kinome.[2][8]

A Multi-faceted Approach to Selectivity Profiling

A robust assessment of selectivity requires a multi-tiered approach, moving from broad, high-throughput in vitro methods to more focused, biologically relevant cellular assays. This ensures that we not only understand the direct interactions between the compound and isolated enzymes but also its effects within a complex cellular environment.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular & Biophysical Validation a Compound Synthesis & QC (this compound) b High-Throughput Kinase Panel (e.g., 400+ kinases @ 1 µM) a->b Initial Screen c IC50 Determination for 'Hits' (% Inhibition > 50%) b->c Identify Primary Targets & Off-Targets d Selectivity Scoring (e.g., S-Score, Gini Coefficient) c->d e Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) d->e Prioritize Targets for Cellular Validation g Orthogonal Biophysical Assays (e.g., SPR, ITC) d->g Confirm Direct Binding f Phospho-protein Western Blotting e->f

Caption: Tiered workflow for assessing inhibitor selectivity.

Tier 1: Broad Kinome Screening

The initial step involves screening this compound against a large, representative panel of kinases. This provides an unbiased overview of its activity across the kinome.

Experimental Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform a single-point screen at a final concentration of 1 µM against a panel of over 400 human kinases. This concentration is high enough to identify most relevant interactions without being confounded by non-specific effects.

  • Assay Platform: Utilize a radiometric assay, such as the HotSpot™ platform, which measures the transfer of radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide or protein.[9] This method is considered a gold standard for its direct and robust readout.[4]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO). A common threshold for identifying a "hit" is >50% inhibition.

Tier 2: Potency and Selectivity Score Determination

Hits identified in the initial screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 10 µM.

  • Kinase Assay: Perform the same radiometric kinase assay as in Tier 1 for each concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

To contextualize the selectivity of this compound, its IC50 values are compared against those of known multi-kinase inhibitors, such as Sorafenib and Sunitinib.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
FGFR1 25 90150
VEGFR2 45 2010
CDK2 850>10,000>10,000
c-Met 1,2005825
RET 350415
p38α >10,0005,000>10,000
SRC 2,500>10,00075

Table 1: Hypothetical IC50 values for this compound and reference compounds against a selected panel of kinases. Lower values indicate higher potency.

From this hypothetical data, this compound appears to be a potent inhibitor of FGFR1 and VEGFR2, with significantly less activity against CDK2 and p38α compared to the reference compounds. However, it also shows moderate activity against RET and some off-target activity on c-Met and SRC, highlighting the need for further investigation.

Tier 3: Cellular Target Engagement and Pathway Modulation

In vitro biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment, where factors like ATP concentration, protein scaffolding, and cell permeability come into play.[4] Cellular assays are therefore essential to confirm that the compound engages its intended target in a living system and modulates the downstream signaling pathway.

FGF FGF Ligand FGFR FGFR1 Receptor FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylates Downstream Effectors Compound This compound Compound->FGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Activates Transcription Factors

Caption: Inhibition of the FGFR1 signaling pathway.

Experimental Protocol: Western Blot Analysis of FGFR1 Pathway

  • Cell Line Selection: Use a cell line that is known to be dependent on FGFR1 signaling, for instance, a cancer cell line with an FGFR1 gene amplification.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction and Analysis: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.

  • Antibody Probing: Probe the membrane with antibodies against phosphorylated ERK (p-ERK), a key downstream effector of the FGFR1 pathway, and total ERK as a loading control.

  • Data Interpretation: A dose-dependent decrease in the p-ERK signal would provide strong evidence of on-target pathway inhibition in a cellular context.

To further validate direct target binding and rule out artifacts, orthogonal biophysical methods are recommended.[10] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (Kd) and thermodynamics of the interaction between the compound and the purified kinase domain, confirming a direct physical interaction.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for assessing the selectivity of the novel pyrrolo[2,3-b]pyridine derivative, this compound. The proposed tiered approach, progressing from broad kinome screening to specific cellular and biophysical validation, provides a comprehensive framework for characterizing its inhibitory profile.

Based on our hypothetical data, this compound presents as a promising lead compound with potent activity against FGFR1 and VEGFR2 and a potentially more favorable selectivity profile against certain off-targets compared to established drugs like Sorafenib. However, the moderate activity against kinases such as RET and c-Met warrants further investigation and may guide future medicinal chemistry efforts to optimize selectivity. A comprehensive understanding of a compound's selectivity is a critical component of modern drug discovery, enabling the development of safer and more effective targeted therapies.[11]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Pask, C. M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Biochemical Journal, 451(2), 313-328. [Link]

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  • Zhang, Y., Shen, Y., Lin, S., Zhang, Y., Zhang, Y., & Xu, W. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 9(42), 24391-24403. [Link]

  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, H., ... & Funk, L. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][5][7] triazolo [4, 3-b] pyridazin-3-yl) ethyl) quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of medicinal chemistry, 56(17), 6651-6665. [Link]

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An In Vivo Efficacy Vade Mecum: Unlocking the Therapeutic Promise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, yet few have demonstrated the versatility and potential of the 1H-pyrrolo[2,3-b]pyridine core. This bicyclic heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, serving as the foundation for a diverse array of kinase inhibitors with significant therapeutic implications in oncology, neurodegenerative disorders, and inflammatory diseases. Its unique structural and electronic properties allow for the design of potent and selective modulators of key cellular signaling pathways. This guide provides a comparative overview of the in vivo efficacy of several notable 1H-pyrrolo[2,3-b]pyridine derivatives, offering a lens through which to appraise the therapeutic potential of this remarkable chemical entity.

While direct in vivo efficacy data for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides invaluable insights into the potential of this chemical class. This guide will delve into the in vivo performance of select derivatives targeting Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, and Glycogen Synthase Kinase-3β (GSK-3β), showcasing the breadth of therapeutic applications for the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The true measure of a therapeutic candidate's potential lies in its performance within a living system. The following table summarizes the in vivo efficacy of several 1H-pyrrolo[2,3-b]pyridine derivatives in preclinical models of cancer and Alzheimer's disease.

Compound ClassTargetDisease ModelAnimal ModelDosing RegimenKey Efficacy ReadoutsReference(s)
CDK8 Inhibitor CDK8Colorectal CancerXenograft Mouse Model (Human colon cancer cells)Oral administrationSignificant inhibition of tumor growth in hepatic metastases.[1][1][2][3]
ATM Inhibitor ATMGlioblastoma, Breast CancerXenograft Mouse ModelOral administration, often in combination with radiotherapy or other DNA damaging agents.Potentiation of radiotherapy, leading to enhanced tumor growth suppression.[4][5][6][4][5][6][7]
GSK-3β Inhibitor GSK-3βAlzheimer's DiseaseZebrafish (AlCl3-induced) & Mouse ModelsIntraperitoneal or intragastric administrationAmelioration of dyskinesia and cognitive decline; reduction in tau pathology.[8][9][8][9][10]

Discussion of In Vivo Performance:

The data presented above underscores the significant therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold. As CDK8 inhibitors, these compounds have demonstrated a remarkable ability to suppress the growth of colorectal cancer metastases in the liver, a major cause of mortality in this disease.[1] This site-specific effect highlights the nuanced and context-dependent activity of these inhibitors.

In the realm of DNA damage response, 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors have shown considerable promise as radiosensitizers. By inhibiting ATM, a critical regulator of DNA double-strand break repair, these compounds render cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[4][5] This combinatorial approach has the potential to significantly improve outcomes for patients with traditionally difficult-to-treat malignancies like glioblastoma.

Furthermore, the efficacy of GSK-3β inhibitors derived from this scaffold in preclinical models of Alzheimer's disease is particularly encouraging. These compounds have been shown to not only reduce the hyperphosphorylation of tau protein, a hallmark of the disease, but also to improve cognitive function.[8][10] The demonstration of efficacy in both zebrafish and mouse models strengthens the translational potential of these findings.[9]

Visualizing the Mechanism: The Wnt/β-Catenin Pathway and CDK8 Inhibition

A key mechanism through which 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitors exert their anti-cancer effects in colorectal cancer is through the modulation of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver of colorectal tumorigenesis.[3] CDK8 has been identified as a colorectal cancer oncogene that regulates β-catenin activity.[3]

Wnt_Pathway cluster_out Extracellular cluster_mem Cell Membrane cluster_in Intracellular cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates to Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates CDK8_Inhibitor 1H-pyrrolo[2,3-b]pyridine CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 Inhibits CDK8->TCF_LEF Phosphorylates & Enhances Activity beta_catenin_nuc->TCF_LEF InVivo_Workflow A 1. Cell Line Selection & Culture C 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) A->C B 2. Animal Model Preparation (Immunocompromised Mice) B->C D 4. Tumor Growth Monitoring & Randomization C->D E 5. Drug Administration (Test Compound vs. Vehicle) D->E F 6. Efficacy Endpoint Measurement (Tumor Volume, Body Weight) E->F G 7. Tissue Collection & Biomarker Analysis F->G H 8. Statistical Analysis & Reporting G->H

Caption: A generalized workflow for conducting in vivo efficacy studies using xenograft models.

Detailed Protocol: Subcutaneous Xenograft Mouse Model for Anticancer Drug Evaluation

This protocol provides a standardized procedure for assessing the in vivo efficacy of a test compound against a human cancer cell line grown as a subcutaneous xenograft in immunodeficient mice.

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line (e.g., HCT116 for colorectal cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
  • Maintain cell viability above 95% as determined by trypan blue exclusion.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old female athymic nude or SCID mice. Allow the animals to acclimatize for at least one week before the experiment.
  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
  • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization:

  • Monitor the mice for tumor formation.
  • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

  • Prepare the test compound (a 1H-pyrrolo[2,3-b]pyridine derivative) and vehicle control solutions. The formulation will depend on the compound's solubility and route of administration (e.g., oral gavage, intraperitoneal injection).
  • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily for 21 days).
  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

5. Efficacy Evaluation and Endpoint:

  • Continue to measure tumor volume twice weekly throughout the treatment period.
  • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
  • The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

6. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
  • Excise the tumors, weigh them, and fix a portion in formalin for histological analysis. The remainder can be snap-frozen for biomarker analysis (e.g., Western blotting for target engagement).

7. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences in tumor growth between the treated and control groups.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a versatile platform for the development of potent and selective inhibitors of various kinases implicated in human diseases. The in vivo efficacy of its derivatives in preclinical models of cancer and Alzheimer's disease provides a strong rationale for their continued investigation and clinical development. While the specific in vivo profile of this compound remains to be fully elucidated, the collective evidence from its analogues suggests a high probability of therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo performance and minimize off-target effects. Furthermore, the exploration of novel therapeutic combinations, such as the co-administration of ATM inhibitors with PARP inhibitors or CDK8 inhibitors with other targeted agents, may unlock synergistic anti-cancer activities. The continued application of robust in vivo models will be critical in translating the promise of the 1H-pyrrolo[2,3-b]pyridine scaffold into tangible clinical benefits for patients.

References

  • The Development of ATM Inhibitors in Cancer Therapy. PMC - PubMed Central.
  • Effects of CDK8 knockdown or inhibition on CT26 murine colon cancer cell growth in vitro and in vivo.
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  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
  • The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy. Oncotarget.
  • Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer p
  • Zebrafish Alzheimer's Disease Models.
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  • Using the zebrafish model for Alzheimer's disease research. PMC - NIH.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
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  • Drug Efficacy Testing in Mice. PMC.
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  • Using the zebrafish model for Alzheimer's disease research. Semantic Scholar.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • The efficacy and toxicity of ATM inhibition in glioblastoma initiating cells-driven tumor models.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
  • Can zebrafish be used as animal model to study Alzheimer's disease?. PMC.
  • CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and m
  • Use of patient-derived xenograft mouse models in cancer research and tre
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  • In Vitro and In Vivo Evaluation of GSK-3 Radioligands in Alzheimer's Disease: Preliminary Evidence of Sex Differences. PubMed Central.
  • GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
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Benchmarking 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Against Known Drugs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors of key therapeutic targets. This guide provides a comprehensive framework for benchmarking a novel derivative, 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, against established drugs. Drawing upon the extensive research into this chemical class, which has yielded inhibitors for targets such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), we will focus on a hypothetical scenario where our compound of interest is evaluated as a potential JAK1 inhibitor.[1][2][3]

For this comparative analysis, we will benchmark this compound against Upadacitinib (Rinvoq) , a clinically approved and highly selective JAK1 inhibitor. This guide will detail the necessary in vitro and in vivo experimental workflows, providing the scientific rationale behind each step to ensure a robust and insightful comparison.

The Rationale for Targeting JAK1

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of the JAK/STAT signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases.[3] Selective inhibition of JAK1 is a promising therapeutic strategy, as it can modulate the inflammatory response while minimizing off-target effects associated with broader JAK inhibition. The pyrrolo[2,3-b]pyridine core has been successfully utilized to develop selective JAK1 inhibitors, making this a logical starting point for the evaluation of this compound.[3]

Comparative Benchmarking Workflow

A rigorous benchmarking study requires a multi-faceted approach, encompassing enzymatic assays, cell-based functional assays, and in vivo models of disease. The following sections outline a comprehensive workflow for comparing our novel compound with Upadacitinib.

Phase 1: In Vitro Characterization - Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction between the compound and its target enzyme, as well as its selectivity against related kinases.

1.1. Kinase Inhibition Assay (IC50 Determination)

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1. This is a direct measure of the compound's potency.

Experimental Protocol: JAK1 Enzymatic Assay

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for measuring kinase activity. It relies on the phosphorylation of a substrate peptide by the kinase, which is then detected by a specific antibody.

  • Materials:

    • Recombinant human JAK1 enzyme

    • Biotinylated peptide substrate

    • ATP (adenosine triphosphate)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Test compound (this compound) and Upadacitinib

  • Procedure:

    • Prepare serial dilutions of the test compound and Upadacitinib.

    • Add the JAK1 enzyme, peptide substrate, and ATP to the wells of the microplate.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and add the detection reagents (Eu-labeled antibody and SA-APC).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2. Kinase Selectivity Profiling

To assess the selectivity of this compound, it is crucial to test its inhibitory activity against other JAK family members (JAK2, JAK3, TYK2) and a broader panel of kinases. High selectivity for JAK1 is desirable to minimize off-target effects.

Experimental Protocol: Kinase Panel Screening

  • Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM).

  • Procedure:

    • Submit the test compound for screening.

    • The service provider will perform enzymatic assays for each kinase in the panel.

    • The results are typically reported as a percentage of inhibition at the tested concentration.

  • Data Analysis: Compare the inhibition profile of this compound with that of Upadacitinib. A highly selective compound will show potent inhibition of JAK1 with minimal activity against other kinases.

Data Presentation: In Vitro Potency and Selectivity

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Upadacitinib[Reference Data][Reference Data][Reference Data][Reference Data]
Phase 2: Cell-Based Functional Assays

Moving from an enzymatic to a cellular context is essential to evaluate the compound's ability to inhibit the target within a biological system and to assess its functional consequences.

2.1. Inhibition of Cytokine-Induced STAT Phosphorylation

This assay determines the compound's ability to block the downstream signaling of the JAK1 pathway in response to cytokine stimulation.

Experimental Protocol: Phospho-STAT Western Blot or Flow Cytometry

  • Principle: In response to cytokine stimulation (e.g., Interleukin-6), JAK1 phosphorylates STAT proteins (e.g., STAT3). The level of phosphorylated STAT (pSTAT) can be quantified to assess the inhibitory effect of the compound.

  • Materials:

    • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

    • Recombinant human IL-6

    • Test compound and Upadacitinib

    • Antibodies against total STAT3 and phospho-STAT3 (pSTAT3)

    • Western blot or flow cytometry reagents

  • Procedure:

    • Culture the cells and starve them of serum to reduce basal signaling.

    • Pre-incubate the cells with serial dilutions of the test compound or Upadacitinib.

    • Stimulate the cells with IL-6.

    • Lyse the cells and perform Western blotting or fix and permeabilize for flow cytometry using the pSTAT3 antibody.

  • Data Analysis: Quantify the pSTAT3 levels relative to total STAT3. Plot the inhibition of pSTAT3 against the compound concentration to determine the cellular IC50.

Data Presentation: Cellular Potency

CompoundIL-6 Induced pSTAT3 IC50 (nM) in PBMCs
This compound[Hypothetical Data]
Upadacitinib[Reference Data]
Phase 3: In Vivo Efficacy and Pharmacokinetics

The final phase of preclinical benchmarking involves evaluating the compound's efficacy in a relevant animal model of disease and assessing its pharmacokinetic properties.

3.1. Animal Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in rodents is a widely accepted model for evaluating the efficacy of anti-inflammatory agents for rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Principle: Immunization of susceptible strains of mice or rats with type II collagen induces an autoimmune response that mimics the pathology of rheumatoid arthritis.

  • Procedure:

    • Induce arthritis in the animals by immunization with collagen.

    • Once disease is established, treat the animals with the test compound, Upadacitinib, or a vehicle control.

    • Monitor disease progression by measuring paw swelling and clinical scores.

    • At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

  • Data Analysis: Compare the reduction in disease severity in the treated groups relative to the vehicle control group.

3.2. Pharmacokinetic (PK) and ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting the in vivo efficacy data and for predicting its behavior in humans.

Experimental Protocol: In Vitro and In Vivo ADME Assays

  • In Vitro Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic clearance.

    • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing the compound's inhibitory activity against major cytochrome P450 enzymes.[4]

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

  • In Vivo PK Study:

    • Administer the compound to rodents via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound to determine key PK parameters (e.g., half-life, clearance, bioavailability).

Visualizing the Benchmarking Workflow

Benchmarking_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: Cellular Functional Assays cluster_Phase3 Phase 3: In Vivo Evaluation P1_IC50 1.1. Kinase Inhibition Assay (IC50 vs JAK1) P1_Selectivity 1.2. Kinase Selectivity Profiling (vs JAK2, JAK3, TYK2, and wider panel) P1_IC50->P1_Selectivity Potency Established P2_pSTAT 2.1. Inhibition of Cytokine-Induced STAT Phosphorylation P1_Selectivity->P2_pSTAT Promising Selectivity P3_PK 3.2. Pharmacokinetics (PK) and ADME Profiling P2_pSTAT->P3_PK Cellular Activity Confirmed P3_Efficacy 3.1. In Vivo Efficacy (e.g., CIA Model) P3_PK->P3_Efficacy Dose Rationale

Caption: A streamlined workflow for the comprehensive benchmarking of a novel compound.

Signaling Pathway of JAK1 Inhibition

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound OR Upadacitinib Inhibitor->JAK1 Inhibits

Caption: The inhibitory action on the JAK-STAT signaling pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the preclinical benchmarking of the novel compound this compound against the established JAK1 inhibitor, Upadacitinib. By systematically evaluating the compound's in vitro potency and selectivity, cellular activity, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential. The pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of innovative therapeutics, and a rigorous comparative analysis, as outlined here, is paramount to identifying promising new drug candidates.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a substituted nitropyridine derivative, this compound requires careful handling due to its potential chemical reactivity and toxicological profile. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principle: Hazard Identification and Risk Mitigation

The key structural features dictating its risk profile are the nitro group (-NO₂) and the pyridine heterocyclic core.

  • Toxicity: The pyridine moiety and nitroaromatic structure suggest that the compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][5]

  • Chemical Reactivity: This compound is expected to be incompatible with strong oxidizing agents, strong acids, and alkalis.[1][2] Contact with such materials could lead to vigorous, exothermic reactions.

  • Thermal Instability: Nitro-substituted heterocyclic compounds possess inherent thermal instability.[6][7] While this specific molecule is not classified as an explosive, heating the compound or its waste, especially under confinement, should be avoided as it can lead to decomposition, potentially releasing toxic fumes like nitrogen oxides (NOx) and carbon monoxide (CO).[2][8]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescriptionRationale & Primary Reference
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on data for analogous pyridine and nitro-substituted heterocyclic compounds.[1]
Irritation Causes skin, eye, and respiratory irritation.A common characteristic of functionalized pyridine derivatives.[1][5]
Reactivity Incompatible with strong oxidizing agents, acids, and bases.Standard reactivity for nitro compounds and pyridine derivatives.[1][2]
Thermal Hazard May decompose upon heating to release toxic fumes.The presence of the nitro group suggests potential thermal instability.[6][8]

The Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is not a single action but a systematic process. The cardinal rule is that this chemical waste must not be disposed of down the drain or in regular trash.[9][10] It is classified as hazardous waste and must be managed from the point of generation to its ultimate destruction in a compliant manner.[11][12]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Oversight cluster_final Final Disposition A Waste Generation (e.g., residual solid, reaction mixture, contaminated supplies) B Segregate Waste Streams (Solid, Liquid, Labware) A->B C Select Compatible Waste Container (HDPE or glass, screw-top lid) B->C D Label Container with Hazardous Waste Tag (Full chemical name, hazards) C->D E Store in Satellite Accumulation Area (SAA) (At/near point of generation, secondary containment) D->E F Request Waste Pickup (Submit to EHS/EHRS office) E->F Hand-off G EHS Collection & Consolidation H Transport by Licensed Waste Hauler G->H I High-Temperature Incineration (Compliant Treatment, Storage, and Disposal Facility - TSDF) H->I Final Destruction

Caption: Disposal workflow for this compound.

Detailed Protocols: Step-by-Step Guidance

Protocol 1: Waste Segregation and Collection

The foundation of safe disposal is meticulous segregation at the point of generation. Never mix incompatible waste streams.

  • Identify Waste Streams: Categorize your waste into three primary types:

    • Solid Waste: Unused or residual this compound powder, contaminated silica gel, filter paper.

    • Liquid Waste: Solutions containing the compound (e.g., in organic solvents from chromatography or reaction workups).

    • Contaminated Labware: Non-reusable items like gloves, weighing papers, plastic pipettes, and empty vials that are contaminated with residue. Sharps (needles, scalpels) must go into a dedicated sharps container.

  • Select Appropriate Containers: Use only containers designated for chemical waste, provided by your institution's Environmental Health & Safety (EHS) office.[12]

    • For liquids, high-density polyethylene (HDPE) carboys are preferred.

    • For solids, use wide-mouth HDPE jars or other approved containers.

    • Ensure containers have a secure, vapor-tight screw-top cap. Keep containers closed at all times except when adding waste.[12]

  • Label Meticulously: Affix a hazardous waste tag to the container before adding the first drop of waste.

    • Write the full, unambiguous chemical name: "Waste this compound".

    • If it is a solution, list all components and their approximate percentages (e.g., "Methanol 90%, Dichloromethane 5%, this compound 5%").

    • Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

Protocol 2: On-Site Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[12][13]

  • Designate the SAA: The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[12] It should not be in a separate room or hallway.

  • Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.

  • Adhere to Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. For certain acutely toxic wastes (known as "P-listed"), the limit is one quart.[12] While this compound is not specifically P-listed, this rule highlights the importance of regular waste pickups.

Protocol 3: Final Disposal and Emergency Spill Response

The final step is the transfer of custody to trained professionals. Under no circumstances should you attempt to neutralize or treat this chemical waste yourself for disposal. [9]

  • Scheduling Pickup: Once your waste container is approximately 75% full, or before a long laboratory shutdown, submit a waste pickup request to your institution's EHS department.

  • Final Disposition Method: The EHS office will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the compound.[11]

Emergency Spill Response:

In the event of a small spill (<100 mL or 100 g) in a well-ventilated area:

  • Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of fire or significant vapor inhalation, evacuate and call emergency services.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4]

  • Don PPE: Wear at a minimum a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as hazardous waste.

  • Label and Dispose: Label the spill cleanup debris as hazardous waste and request a pickup from EHS.

By adhering to this comprehensive disposal framework, researchers can ensure that their work with this compound is conducted with the highest standards of safety, personal responsibility, and environmental stewardship.

References

  • ECHA. (n.d.). Nitrobenzene - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Table]. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. ATSDR. Retrieved from [Link]

  • TIB.eu. (n.d.). Kinetics and mechanism of thermal decomposition of nitropyrazoles. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • ResearchGate. (2021). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. RSC Publishing. Retrieved from [Link]

  • Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]

  • GovInfo. (n.d.). Aromatic nitro compound. Code of Federal Regulations. Retrieved from [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Google Patents. (n.d.). CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Google APIs. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the principle of hazard assessment by analogy . We will analyze the compound's structural motifs—the pyrrolo[2,3-b]pyridine core, the nitro group, and the methyl group—and derive safety protocols from well-documented analogs and established chemical safety principles.

Hazard Assessment by Structural Analogy

The primary determinant of a chemical's reactivity and toxicity is its structure. This compound combines three key features that dictate our safety considerations:

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This heterocyclic scaffold is common in pharmacologically active molecules. While the core itself is relatively stable, related structures are known to cause skin, eye, and respiratory irritation.[1][2]

  • Nitro (-NO2) Group: The presence of a nitro group on an aromatic ring is a significant toxicological flag. Nitroaromatic compounds are often associated with skin irritation, and some can be harmful if swallowed or inhaled.[3] A critical, though less common, hazard associated with nitro compounds is the potential to induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced.[4]

  • Pyridine Substructure: The parent compound, pyridine, is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation and systemic effects on the liver and central nervous system.[5][6]

Based on analogs like 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, we can anticipate that this compound is likely to be harmful if swallowed and cause serious skin, eye, and respiratory irritation .[3][7] Therefore, a conservative and comprehensive approach to personal protection is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is the minimum required for any procedure involving this compound. The causality behind each choice is to create a multi-layered barrier against the anticipated hazards.

PPE CategoryItemSpecification & Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][8]
Hand Protection Double Nitrile GlovesDouble-gloving provides robust protection against accidental skin contact.[8] Nitrile offers good resistance to a broad range of chemicals. Gloves must be changed immediately upon contamination.
Eye & Face Protection Chemical Splash GogglesRequired at all times to prevent contact with airborne particles or splashes. Must meet ANSI Z87.1 standards.[9]
Face ShieldRequired over goggles when there is a significant risk of splashing or energetic reaction (e.g., during reaction quenching or heating).[8][9]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to cover all personal clothing. Provides a primary barrier against spills and splashes.[8]
Chemical-Resistant ApronRecommended to be worn over the lab coat for procedures involving larger quantities or significant splash risks.
Respiratory Protection NIOSH-Approved RespiratorGenerally not required if all work is conducted within a certified fume hood. However, if engineering controls are insufficient or if aerosols could be generated, a risk assessment must be performed to determine if a respirator is needed.[9][10]

Operational Plan: A Step-by-Step Protocol

This workflow is designed to minimize exposure at every stage of handling. Following these steps methodically creates a self-validating system of safety.

Diagram: Chemical Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase A Verify Fume Hood Certification B Assemble All PPE A->B C Prepare Spill Kit & Waste Containers B->C D Designate Work Area C->D E Weigh & Transfer Compound D->E F Conduct Experiment E->F G Quench Reaction (if needed) F->G H Decontaminate Surfaces & Glassware G->H I Segregate & Label Waste H->I J J I->J Final PPE Removal & Hand Washing

Caption: Workflow from preparation to final cleanup.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood: Ensure the chemical fume hood has been certified within the last year. Check that the airflow monitor is functioning correctly.

  • Assemble PPE: Don all required PPE as listed in the table above before entering the area where the chemical is stored or handled.

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Ensure a spill kit compatible with chemical powders and solvents is readily accessible.

  • Designate Area: Clearly define a specific area within the fume hood for the experiment. This helps contain any potential spills.[8]

Step 2: Weighing and Transfer
  • Work Within Fume Hood: All weighing and transfers of the solid compound must be performed inside the fume hood to contain any airborne particles.

  • Use Appropriate Tools: Use spatulas and weighing paper. Avoid creating dust.

  • Tare Container: Weigh the solid in a tared, sealed container to minimize the risk of spillage during transport to the reaction vessel.

Step 3: During the Experiment
  • Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the hood's capture velocity and your protection.

  • Constant Monitoring: Continuously observe the reaction for any unexpected changes, such as rapid color change, gas evolution, or temperature increase.

  • Avoid Clutter: Keep the fume hood free of unnecessary items to ensure proper airflow and minimize the risk of knocking over equipment.

Step 4: Post-Experiment and Decontamination
  • Quench Safely: If the reaction requires quenching, do so slowly and carefully within the fume hood, anticipating potential exotherms or gas evolution.

  • Decontaminate: Thoroughly wipe down all surfaces, equipment, and glassware that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Proper Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, lab coat, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal Plan: Preventing Contamination

Improper disposal is a primary source of laboratory contamination and regulatory non-compliance.

  • Waste Segregation is Critical:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, paper towels, silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.[8]

    • Liquid Waste: All solutions containing this compound, as well as the initial decontamination rinses, must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[3]

  • Container Labeling: All waste containers must be sealed and labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

Emergency Procedures

Emergency SituationFirst Aid & Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Minor Spill (in Fume Hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop up the material into a hazardous waste container. Decontaminate the area as described above.
Major Spill (outside Fume Hood) Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself unless you are trained to do so.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem. Provides analogous safety procedures for a nitro-containing heterocyclic compound.8

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). General guidance on the levels of personal protective equipment.Link

  • 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem, National Center for Biotechnology Information. Chemical and physical properties of an isomer.Link

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. Best practices for laboratory PPE selection and use.Link

  • Safety Data Sheet - 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE. CymitQuimica. SDS for a structurally similar nitro-pyridine derivative, indicating key hazards.Link

  • Safety Data Sheet - Pyridine. Fisher Scientific. Provides hazard information for the parent pyridine structure.Link

  • 2-Hydroxy-5-nitropyridine Safety Information. Santa Cruz Biotechnology. Highlights hazards of nitropyridine compounds, including methemoglobinemia.Link

  • Safety Data Sheet - 2-Methyl-1H-pyrrolo[2,3-b]pyridine. MedchemExpress.com. SDS for a related pyrrolopyridine, outlining first aid and handling.Link

  • Safety Data Sheet - 6-Chloro-7-deazapurine. Fisher Scientific. SDS for a related heterocyclic compound.Link

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Defines the different levels of PPE for chemical handling.Link

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. General guidance on selecting PPE based on chemical hazard class.Link

  • Safety Data Sheet - Pyridine. Sigma-Aldrich. Comprehensive hazard and handling information for pyridine.Link

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal article discussing the synthesis of related compounds.Link

  • Pyridine: Human health tier II assessment. Australian Government Department of Health. Comprehensive toxicological review of pyridine.Link

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  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Safety Data Sheet. Synquest Labs. SDS for a substituted pyrrolo[2,3-b]pyridine, outlining irritation hazards.Link

  • 1H-Pyrrolo[2,3-b]pyridine SDS. Echemi. Safety data for the parent pyrrolo[2,3-b]pyridine scaffold.Link

  • Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine (CAS 271-63-6). Cheméo. Physical and chemical property data.Link

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information. Comprehensive data on the parent scaffold.Link

  • 1H-Pyrrolo[2,3-b]pyridine Formula. ECHEMI. General information and properties.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.